molecular formula C20H23F3N2O2 B1669467 CP 122721 CAS No. 145742-28-5

CP 122721

Cat. No.: B1669467
CAS No.: 145742-28-5
M. Wt: 380.4 g/mol
InChI Key: ZIWFCOIGUNPHPM-HKUYNNGSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine is a chiral piperidine derivative of significant interest in medicinal chemistry and neuroscience research, specifically designed for investigating the neurokinin 1 (NK1) receptor system . The compound's defined (2S,3S) stereochemistry is critical for its biological activity and interaction with the NK1 receptor, a G protein-coupled receptor that is the primary target for the neurotransmitter Substance P (SP) . Research into NK1 receptors is pivotal for understanding the pathophysiology of conditions such as depression, emesis (nausea/vomiting), and pain disorders . This compound serves as a valuable chemical tool for in vitro binding assays and functional studies to elucidate the role of Substance P and NK1 receptor occupancy in the central nervous system . The structural features, including the 2-phenylpiperidine scaffold and the 2-methoxy-5-(trifluoromethoxy)benzyl group, are associated with high receptor affinity and are analogous to other potent, selective NK1 receptor antagonists used in positron emission tomography (PET) imaging . This high-quality compound is intended for research applications only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2O2/c1-26-18-10-9-16(27-20(21,22)23)12-15(18)13-25-17-8-5-11-24-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,24-25H,5,8,11,13H2,1H3/t17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWFCOIGUNPHPM-HKUYNNGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)CNC2CCCNC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)CN[C@H]2CCCN[C@H]2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047251
Record name CP-122721
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145742-28-5
Record name (2S,3S)-N-[2-Methoxy-5-(trifluoromethoxy)benzyl]-2-phenylpiperidin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145742-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CP-122721
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145742285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-122721
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05421
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CP-122721
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-122721
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7OYP6N58F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

CP-122,721: A Technical Guide to its Mechanism of Action as a Non-Competitive NK1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of CP-122,721, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of NK1 receptor antagonists.

Core Mechanism of Action

CP-122,721 functions as a high-affinity, non-competitive antagonist of the NK1 receptor, the primary receptor for the neuropeptide Substance P (SP).[1][2][3][4][5] Its non-competitive nature results in an insurmountable blockade of the actions of SP.[1][3] This is evidenced by the observation that in the presence of CP-122,721, there is a reduction in the maximum binding (Bmax) of radiolabeled SP to the NK1 receptor without a significant change in the binding affinity (Kd).[1][3] This suggests that CP-122,721 binds to a site on the NK1 receptor that is distinct from the SP binding site, allosterically modulating the receptor and preventing its activation by SP.

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[1] Upon binding of its endogenous ligand, Substance P, the NK1 receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[1] This signaling cascade is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis.[2][6] By non-competitively inhibiting the NK1 receptor, CP-122,721 effectively blocks these downstream signaling events.

Quantitative Pharmacological Data

The potency and efficacy of CP-122,721 have been quantified in a series of in vitro and in vivo studies. The key quantitative data are summarized in the table below.

ParameterValueSpecies/SystemDescriptionReference
pIC50 9.8Human (IM-9 cells)Potency in displacing radiolabeled Substance P from the human NK1 receptor.[1][2][3][4][5]
IC50 7 nMGuinea Pig (brain slices)Concentration required to inhibit 50% of the Substance P-induced excitation of locus ceruleus cells.[1][3][5]
ID50 (p.o.) 0.01 mg/kgGuinea PigOral dose required to inhibit 50% of capsaicin-induced plasma extravasation in the lung.[1][3]
ID50 (p.o.) 0.2 mg/kgGuinea PigOral dose required to antagonize 50% of Sar9, Met (O2)11-SP-induced locomotor activity.[1][3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approaches used to characterize CP-122,721, the following diagrams have been generated.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds CP-122,721 CP-122,721 CP-122,721->NK1R Blocks (Non-competitive) Gq Gq NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Physiological_Response Physiological Response (Pain, Inflammation, Emesis) Ca2->Physiological_Response PKC->Physiological_Response

Figure 1: NK1 Receptor Signaling Pathway and Inhibition by CP-122,721.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_data Data Analysis Binding Radioligand Binding Assay (IM-9 Cells) pIC50 pIC50 Determination Binding->pIC50 Functional Functional Assay (Guinea Pig Brain Slices) IC50 IC50 Determination Functional->IC50 Extravasation Plasma Extravasation (Guinea Pig) ID50_extra ID50 Determination (Extravasation) Extravasation->ID50_extra Locomotor Locomotor Activity (Guinea Pig) ID50_loco ID50 Determination (Locomotor) Locomotor->ID50_loco

References

CP-122721: A Potent and Selective Nonpeptide Antagonist of the Neurokinin-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CP-122721, chemically identified as (+)-(2S,3S)-3-(2-methoxy-5-trifluoromethoxybenzyl)amino-2-phenylpiperidine, is a potent and highly selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) implicated in a wide array of physiological and pathological processes. These include pain transmission, inflammation, emesis (vomiting), and mood disorders. The development of selective NK1 receptor antagonists like CP-122721 has been a significant area of research for potential therapeutic applications in these conditions. This technical guide provides a comprehensive overview of the pharmacological properties of CP-122721, including its binding affinity, functional activity, and in vivo efficacy, supported by detailed experimental methodologies and relevant signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for CP-122721, demonstrating its potency and selectivity for the NK1 receptor.

Table 1: In Vitro Binding Affinity and Functional Activity of CP-122721

ParameterSpecies/Cell LineValueReference
pIC50 (Binding)Human (IM-9 cells)9.8[1][2]
IC50 (Functional)Guinea Pig (Locus Coeruleus Slices)7 nM[1]

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater binding affinity.

Table 2: In Vivo Efficacy of CP-122721

ModelSpeciesAgonistEndpointID50Route of AdministrationReference
Plasma ExtravasationGuinea PigAerosolized Capsaicin (1 mM)Inhibition of plasma leakage in the lung0.01 mg/kgOral (p.o.)[1]
Locomotor ActivityGuinea PigSar9, Met(O2)11-SPAntagonism of induced locomotor activity0.2 mg/kgOral (p.o.)[1]
SP-Induced HypotensionDogSubstance PReversal of hypotension0.01 - 0.3 mg/kgOral (p.o.)[1]

ID50 is the dose of a drug that produces 50% of its maximum possible effect.

Table 3: Pharmacokinetic Parameters of CP-122721 in Rats (Oral Administration)

SexTmax (h)Cmax (ng/mL)t1/2 (h)
Male0.59413.1
Female0.54762.2

Data from a study with a single oral dose of [14C]CP-122721.[3]

Mechanism of Action and Signaling Pathways

CP-122721 exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby preventing the binding of its endogenous ligand, Substance P. The NK1 receptor is a class A GPCR that primarily couples to the Gq/11 family of G proteins. Upon activation by Substance P, the NK1 receptor initiates a downstream signaling cascade that leads to various cellular responses.

NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor triggers a conformational change in the receptor, leading to the activation of Gq protein. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated intracellular calcium and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to cellular responses such as neuronal excitation and inflammation.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Activates Ca->PKC Activates Response Cellular Response (e.g., Neuronal Excitation, Inflammation) PKC->Response Leads to Binding_Assay_Workflow prep Membrane Preparation (from IM-9 cells expressing NK1R) reaction Binding Reaction Setup - Membranes - [¹²⁵I]BH-SP (Radioligand) - CP-122721 (Competitor) prep->reaction incubation Incubation (Allow binding to reach equilibrium) reaction->incubation filtration Filtration (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and pIC50) counting->analysis Functional_Assay_Workflow prep Brain Slice Preparation (Guinea Pig Locus Coeruleus) recording Electrophysiological Recording (Extracellular single-unit recording) prep->recording baseline Establish Baseline Firing Rate recording->baseline sp_app Apply Substance P (Induce neuronal excitation) baseline->sp_app cp_app Apply CP-122721 (At varying concentrations) sp_app->cp_app sp_reapp Re-apply Substance P cp_app->sp_reapp analysis Data Analysis (Determine IC50 for inhibition of SP-induced firing) sp_reapp->analysis InVivo_Efficacy_Workflow dosing Oral Administration of CP-122721 or Vehicle (to Guinea Pigs) tracer Intravenous Injection of Evans Blue Dye dosing->tracer challenge Aerosolized Capsaicin Challenge (Induce plasma extravasation) tracer->challenge euthanasia Euthanasia and Tissue Collection (Lungs) challenge->euthanasia extraction Extraction of Evans Blue Dye from Tissues euthanasia->extraction quantification Spectrophotometric Quantification of Dye extraction->quantification analysis Data Analysis (Calculate % inhibition and ID50) quantification->analysis

References

The Structure-Activity Relationship of CP 122721: A Potent Non-Peptide NK-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CP 122721, chemically identified as (+)-(2S,3S)-3-(2-methoxy-5-trifluoromethoxybenzyl)amino-2-phenylpiperidine, is a highly potent and selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor.[1] As a second-generation analog of the earlier NK-1 antagonist CP-99,994, this compound exhibits superior in vivo activity, making it a significant tool for studying the physiological roles of Substance P (SP) and the NK-1 receptor.[2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural motifs responsible for its high affinity and functional antagonism. The guide also includes detailed experimental protocols for the key assays used in its characterization and visual representations of relevant pathways and workflows.

Core Structure and Pharmacophore

The core structure of this compound consists of a 2-phenylpiperidine (B1215205) ring, which is a common scaffold in many NK-1 receptor antagonists. The key to its high affinity and selectivity lies in the specific substitutions on this core. The essential pharmacophoric elements include:

  • A basic nitrogen atom within the piperidine (B6355638) ring, which is crucial for interaction with the receptor.

  • A phenyl group at the 2-position of the piperidine ring, contributing to the hydrophobic interactions within the receptor binding pocket.

  • A substituted benzylamino side chain at the 3-position , which is a critical determinant of potency and selectivity. In this compound, this is a 2-methoxy-5-trifluoromethoxybenzyl group.

Structure-Activity Relationship (SAR)

The development of this compound from its predecessor, CP-99,994, provides a clear example of rational drug design based on SAR studies. The primary modification was the introduction of a trifluoromethoxy group at the 5-position of the benzylamine (B48309) ring.

Key SAR Insights:
  • The 5-Trifluoromethoxy Group: The introduction of the -OCF3 group at the 5-position of the benzyl (B1604629) ring was a critical modification that significantly enhanced the in vivo potency of this compound compared to CP-99,994.[2] This substitution is believed to improve the compound's pharmacokinetic properties, including metabolic stability and oral bioavailability.

  • The 2-Methoxy Group: The methoxy (B1213986) group at the 2-position of the benzyl ring is also important for maintaining high binding affinity.

  • Stereochemistry: The (2S, 3S) stereochemistry of the 2-phenyl-3-aminopiperidine core is essential for high-affinity binding to the NK-1 receptor. Other stereoisomers generally exhibit significantly lower affinity.

  • Piperidine Ring: The piperidine ring serves as a rigid scaffold to correctly orient the phenyl and benzylamino substituents for optimal interaction with the NK-1 receptor.

Quantitative Data

CompoundAssaySpecies/Cell LinePotency
This compound NK-1 Receptor BindingHuman (IM-9 cells)pIC50 = 9.8[1][3]
This compound SP-induced Excitation of Locus Coeruleus CellsGuinea Pig Brain SlicesIC50 = 7 nM
This compound Capsaicin-induced Plasma ExtravasationGuinea Pig LungID50 = 0.01 mg/kg, p.o.[1]
This compound Sar9, Met(O2)11-SP-induced Locomotor ActivityGuinea PigsID50 = 0.2 mg/kg, p.o.[1]

Mechanism of Action

This compound acts as a non-competitive antagonist at the NK-1 receptor.[1] This is suggested by binding studies where the presence of this compound reduces the maximum binding (Bmax) of the radiolabeled Substance P analog without significantly changing its binding affinity (Kd).[1] Functionally, this results in an insurmountable blockade of the actions of Substance P.[1]

The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand Substance P, activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses, including neuronal excitation and inflammation. This compound, by binding to the NK-1 receptor, prevents this signaling cascade from being initiated by Substance P.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK-1 Receptor SP->NK1R Binds Gq11 Gq/11 NK1R->Gq11 Activates CP122721 This compound CP122721->NK1R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Neuronal Excitation) Ca->Response PKC->Response

NK-1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

NK-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human NK-1 receptor.

Materials:

  • Cell Membranes: Membranes from a cell line stably expressing the human NK-1 receptor (e.g., IM-9 or CHO cells).

  • Radioligand: [³H]Substance P (specific activity ~30-60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.02% bovine serum albumin (BSA), and 40 µg/mL bacitracin.

  • Non-specific Binding Control: 1 µM unlabeled Substance P.

  • Test Compound: this compound or other analogs at various concentrations.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail and Counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 1 µM unlabeled Substance P (for non-specific binding) or test compound at various concentrations.

    • 25 µL of [³H]Substance P (final concentration ~0.5-1.0 nM).

    • 25 µL of cell membrane suspension (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using the cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl, pH 7.4.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Buffers) B Set up 96-well Plate (Total, Non-specific, Test Compound) A->B C Incubate (Room Temp, 60 min) B->C D Rapid Filtration (Glass Fiber Filters) C->D E Wash Filters (3x with ice-cold buffer) D->E F Scintillation Counting E->F G Data Analysis (IC50 and Ki determination) F->G

Workflow for the NK-1 Receptor Radioligand Binding Assay.
In Vivo Capsaicin-Induced Plasma Extravasation in Guinea Pigs

This protocol measures the ability of a test compound to inhibit neurogenic inflammation.

Materials:

  • Animals: Male Hartley guinea pigs (300-350 g).

  • Anesthetic: Urethane (1.5 g/kg, i.p.).

  • Dye: Evans Blue (30 mg/kg in saline, i.v.).

  • Inducing Agent: Capsaicin (B1668287) (10 µM in saline with 0.1% BSA, delivered via aerosol).

  • Test Compound: this compound or vehicle administered orally (p.o.) at a specified time before capsaicin challenge.

  • Perfusion Solution: Saline.

  • Dye Extraction Solution: Formamide (B127407).

  • Spectrophotometer.

Procedure:

  • Animal Preparation: Anesthetize the guinea pigs. Cannulate the jugular vein for Evans Blue injection and the carotid artery for blood sampling and perfusion.

  • Drug Administration: Administer the test compound or vehicle orally at the desired pre-treatment time (e.g., 1-2 hours before capsaicin).

  • Dye Injection: Inject Evans Blue intravenously.

  • Capsaicin Challenge: Five minutes after the dye injection, expose the animals to an aerosol of capsaicin for 30 seconds.

  • Perfusion: Ten minutes after the capsaicin challenge, perfuse the animals with saline to remove intravascular Evans Blue.

  • Tissue Collection: Dissect the lungs and other tissues of interest.

  • Dye Extraction: Blot the tissues dry, weigh them, and place them in formamide (1 mL per 100 mg of tissue). Incubate at 60°C for 24 hours to extract the Evans Blue dye.

  • Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.

  • Data Analysis: Quantify the amount of extravasated dye in µg per g of tissue. Calculate the percent inhibition of plasma extravasation by the test compound compared to the vehicle-treated group. Determine the ID50 value (the dose of the compound that causes 50% inhibition).

Electrophysiological Recording of Substance P-Induced Excitation in Locus Coeruleus Slices

This assay assesses the functional antagonist activity of a compound on neuronal excitability.

Materials:

  • Animals: Young guinea pigs or rats.

  • Artificial Cerebrospinal Fluid (aCSF): Saturated with 95% O₂ / 5% CO₂.

  • Brain Slicing Apparatus: Vibratome.

  • Recording Chamber: Submerged or interface type.

  • Glass Microelectrodes: Filled with a suitable electrolyte (e.g., 2 M NaCl).

  • Electrophysiology Rig: Amplifier, data acquisition system.

  • Agonist: Substance P.

  • Test Compound: this compound.

Procedure:

  • Slice Preparation: Prepare coronal brain slices (300-400 µm thick) containing the locus coeruleus using a vibratome in ice-cold aCSF.

  • Incubation: Allow the slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.

  • Recording: Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.

  • Cell Identification: Identify locus coeruleus neurons based on their location and electrophysiological properties.

  • Baseline Recording: Obtain a stable extracellular recording of the spontaneous firing rate of a single neuron.

  • Substance P Application: Apply Substance P (e.g., 100 nM) to the perfusion bath and record the increase in firing rate.

  • Antagonist Application: After washout and recovery of the baseline firing rate, perfuse the slice with the test compound (e.g., this compound at various concentrations) for a set period.

  • Challenge with Substance P: In the continued presence of the antagonist, re-apply Substance P and record the neuronal response.

  • Data Analysis: Quantify the excitatory effect of Substance P as the increase in firing rate. Calculate the percent inhibition of the Substance P-induced excitation by the test compound. Determine the IC50 value.

Logical Relationship of Structure-Activity

The SAR of this compound and its analogs can be summarized by the following logical relationships, which guide the design of novel NK-1 antagonists.

SAR_Logic cluster_core Core Scaffold cluster_substituents Key Substituents cluster_activity Biological Activity A (2S,3S)-2-Phenylpiperidine E High NK-1 Receptor Affinity A->E Essential for Affinity B 3-(Substituted Benzylamino) Side Chain B->E Modulates Potency C 5-Trifluoromethoxy Group on Benzyl Ring F Potent In Vivo Activity C->F Enhances D 2-Methoxy Group on Benzyl Ring D->E Contributes to E->F Prerequisite for

Logical Flow of SAR for this compound Analogs.

Conclusion

This compound is a well-characterized, potent, and selective non-peptide NK-1 receptor antagonist. Its development through systematic SAR studies, particularly the introduction of the 5-trifluoromethoxy group on the benzylamine side chain, highlights a successful strategy for improving the in vivo properties of this class of compounds. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacology of NK-1 receptor antagonists and the broader physiological roles of the Substance P/NK-1 system. The combination of quantitative data, mechanistic insights, and methodological details makes this document a comprehensive reference for professionals in the field of drug discovery and development.

References

The Discovery and Development of CP 122721: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP 122721, a potent and selective non-peptide antagonist of the neurokinin-1 (NK-1) receptor, emerged from discovery programs as a second-generation compound with potential therapeutic applications in a range of disorders, including depression, emesis, and inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, preclinical development, and known pharmacological profile of this compound. While the compound showed promise in early studies, its clinical development was not pursued beyond Phase II trials. This document consolidates the available scientific literature to serve as a resource for researchers in the field of neurokinin receptor modulation and drug development.

Introduction

The tachykinin neuropeptide Substance P (SP) and its high-affinity receptor, the neurokinin-1 (NK-1) receptor, are key players in the transmission of pain signals, inflammatory responses, and the regulation of mood and emesis. The discovery of non-peptide NK-1 receptor antagonists represented a significant advancement in the potential treatment of various pathologies. This compound, chemically identified as (+)-(2S,3S)-3-(2-methoxy-5-trifluoromethoxybenzyl)amino-2-phenylpiperidine, was developed as an analog of the earlier compound CP-99,994, with modifications aimed at improving its pharmacological properties.[1] This document details the discovery, mechanism of action, and preclinical data associated with this compound.

Discovery and Preclinical Pharmacology

This compound was synthesized and characterized as a potent and selective antagonist of the human NK-1 receptor.[2] Preclinical studies demonstrated its high affinity for the receptor and its ability to functionally block the actions of Substance P both in vitro and in vivo.

In Vitro Characterization

Binding Affinity: this compound demonstrated high affinity for the human NK-1 receptor expressed in IM-9 cells, with a pIC50 of 9.8.[1] This indicates a sub-nanomolar affinity, highlighting its potency. Studies of [125I]BH-SP binding in the presence of this compound showed a reduction in the maximum number of binding sites (Bmax) with no change in the ligand's affinity (Kd), suggesting a non-competitive mechanism of antagonism.[1]

Functional Antagonism: In a functional assay using guinea pig brain slices, this compound effectively blocked the excitatory effects of Substance P on locus ceruleus cells with an IC50 value of 7 nM.[1][3]

In Vivo Efficacy

Inhibition of Plasma Extravasation: In guinea pigs, orally administered this compound potently inhibited plasma extravasation in the lungs induced by aerosolized capsaicin (B1668287), with an ID50 of 0.01 mg/kg.[1] This model is a key indicator of anti-inflammatory activity mediated by the blockade of neurogenic inflammation.

Central Nervous System Activity: The ability of this compound to penetrate the central nervous system was demonstrated in a guinea pig model of Sar9, Met (O2)11-SP-induced locomotor activity. Oral administration of this compound antagonized this effect with an ID50 of 0.2 mg/kg, suggesting good brain penetration and target engagement.[1]

Insurmountable Blockade: Consistent with its non-competitive profile in vitro, this compound produced an insurmountable blockade of Substance P-induced hypotension in awake dogs. Oral doses of 0.01, 0.03, and 0.3 mg/kg caused a rightward shift in the dose-response curve to Substance P, accompanied by a decrease in the maximal response.[1]

Quantitative Data Summary

ParameterSpecies/SystemValueReference
pIC50 (Human NK-1 Receptor) IM-9 Cells9.8[1]
IC50 (SP-induced excitation) Guinea Pig Locus Ceruleus7 nM[1][3]
ID50 (Capsaicin-induced plasma extravasation) Guinea Pig0.01 mg/kg, p.o.[1]
ID50 (Sar9, Met (O2)11-SP-induced locomotor activity) Guinea Pig0.2 mg/kg, p.o.[1]

Experimental Protocols

Radioligand Binding Assay (General Protocol)
  • Cell Line: Human IM-9 cells expressing the NK-1 receptor.

  • Radioligand: [125I]BH-SP (Bolton-Hunter labeled Substance P).

  • Procedure:

    • Cell membranes are prepared from IM-9 cells.

    • Membranes are incubated with a fixed concentration of [125I]BH-SP and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.

    • After incubation, bound and free radioligand are separated by filtration.

    • The radioactivity retained on the filters is quantified using a gamma counter.

    • IC50 values are determined by non-linear regression analysis of the competition binding curves. The pIC50 is calculated as the negative logarithm of the IC50.

Capsaicin-Induced Plasma Extravasation in Guinea Pig Lung (General Protocol)
  • Animals: Male Hartley guinea pigs.

  • Procedure:

    • Animals are pre-treated with this compound or vehicle orally at various doses.

    • After a set pre-treatment time, animals are anesthetized.

    • Evans blue dye (a marker for plasma protein leakage) is injected intravenously.

    • Animals are exposed to an aerosol of capsaicin to induce neurogenic inflammation and plasma extravasation.

    • After a set exposure time, the animals are euthanized, and the lungs are perfused to remove intravascular dye.

    • The amount of Evans blue dye extravasated into the lung tissue is extracted and quantified spectrophotometrically.

    • The ID50 is calculated as the dose of this compound that causes a 50% reduction in dye extravasation compared to vehicle-treated animals.

Sar9, Met (O2)11-SP-Induced Locomotor Activity in Guinea Pigs (General Protocol)
  • Animals: Male Dunkin-Hartley guinea pigs.

  • Agonist: Sar9, Met (O2)11-Substance P, a potent and selective NK-1 receptor agonist.

  • Procedure:

    • Animals are pre-treated with this compound or vehicle orally at various doses.

    • After the pre-treatment period, animals are placed in individual activity monitoring chambers.

    • A baseline period of locomotor activity is recorded.

    • The NK-1 agonist, Sar9, Met (O2)11-Substance P, is administered (e.g., intracerebroventricularly) to stimulate locomotor activity.

    • Locomotor activity is recorded for a defined period after agonist administration.

    • The ID50 is determined as the dose of this compound that inhibits the agonist-induced increase in locomotor activity by 50%.

Clinical Development

This compound entered Phase II clinical trials for the treatment of depression, emesis, and inflammatory diseases.[1] However, no further development has been reported in the public domain. The reasons for the discontinuation of its development are not publicly known. Consequently, there is no available quantitative data or detailed protocols from these clinical studies.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway of the NK-1 receptor and a generalized workflow for the preclinical evaluation of an NK-1 receptor antagonist like this compound.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK-1 Receptor (GPCR) SP->NK1R Binds Gq Gαq NK1R->Gq Activates CP122721 This compound (Antagonist) CP122721->NK1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (e.g., Neuronal Excitation, Inflammation) Ca->Downstream PKC->Downstream Preclinical_Workflow cluster_discovery Discovery & In Vitro cluster_invivo In Vivo Evaluation cluster_preclinical_dev Preclinical Development Lead_Opt Lead Optimization (Analog of CP-99994) Binding_Assay NK-1 Receptor Binding Assay Lead_Opt->Binding_Assay Functional_Assay In Vitro Functional Antagonism Assay Binding_Assay->Functional_Assay PK_Studies Pharmacokinetic Studies Functional_Assay->PK_Studies Inflammation_Model Anti-inflammatory Model (Plasma Extravasation) PK_Studies->Inflammation_Model CNS_Model CNS Activity Model (Locomotor Activity) PK_Studies->CNS_Model Tox_Studies Toxicology Studies Inflammation_Model->Tox_Studies CNS_Model->Tox_Studies IND_Filing IND Filing Tox_Studies->IND_Filing

References

CP 122,721: A Technical Guide for Depression Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP 122,721 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] Preclinical studies have demonstrated its anxiolytic and antidepressant-like effects, suggesting its potential as a novel therapeutic agent for depression.[1][2] This technical guide provides a comprehensive overview of CP 122,721, including its mechanism of action, preclinical efficacy, pharmacokinetic profile, and the broader context of NK1 receptor antagonism in depression research. Detailed experimental protocols and a visualization of the relevant signaling pathway are included to facilitate further investigation and drug development efforts.

Introduction: The Neurokinin-1 Receptor and Depression

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is implicated in the pathophysiology of depression and anxiety.[3][4] Substance P and the NK1 receptor are densely expressed in brain regions critical for mood and stress regulation, such as the amygdala and prefrontal cortex.[5] Antagonism of the NK1 receptor represents a distinct mechanistic approach to antidepressant therapy compared to traditional monoaminergic agents.[3] While the initial promise of NK1 receptor antagonists for depression was high, clinical trial results for several compounds have been mixed, leading to the discontinuation of many development programs.[6][7] Understanding the preclinical profile of specific agents like CP 122,721 is crucial for evaluating the potential of this therapeutic strategy.

Quantitative Data for CP 122,721

The following tables summarize the key quantitative data for CP 122,721 from preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity

ParameterSpeciesCell Line/TissueValueReference
pIC50 (NK1 Receptor)HumanIM-9 Cells9.8[1]
IC50 (SP-induced excitation)Guinea PigLocus Coeruleus Slices7 nM[8]

Table 2: Preclinical Efficacy in Behavioral Models

Behavioral TestSpeciesDosing RouteEffective Dose RangePrimary OutcomeReference
Gerbil Tail Suspension TestGerbilOral3 - 30 mg/kgReduced immobility time[5][9]
Gerbil Elevated Plus-MazeGerbilOral30 mg/kgIncreased percentage of open arm time[2]

Table 3: Pharmacokinetic Parameters in Rats

ParameterMale RatFemale RatReference
Tmax (plasma)RapidRapid[3]
t1/2 (plasma)6.7 h (EM)45.0 h (PM)[3]
Major Metabolic PathwaysO-demethylation, aromatic hydroxylation, glucuronidationO-demethylation, aromatic hydroxylation, glucuronidation[3]
EM = Extensive Metabolizers, PM = Poor Metabolizers

Mechanism of Action and Signaling Pathway

CP 122,721 exerts its effects by acting as a non-competitive antagonist at the NK1 receptor.[8] The binding of Substance P to the G-protein coupled NK1 receptor typically activates several downstream signaling cascades. By blocking this interaction, CP 122,721 is thought to modulate neuronal activity in brain circuits involved in mood and stress.

The primary signaling pathway initiated by Substance P binding to the NK1 receptor involves the activation of Gq/11 proteins. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5] These events can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade and the modulation of various ion channels, including the potentiation of NMDA receptors and the inhibition of certain potassium channels.[3][4] By antagonizing the NK1 receptor, CP 122,721 inhibits these downstream signaling events.

NK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds & Activates CP 122,721 CP 122,721 CP 122,721->NK1R Blocks Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade PKC->MAPK NMDA NMDA Receptor (Potentiation) PKC->NMDA K_channel K+ Channel (Inhibition) PKC->K_channel Neuronal_Activity Altered Neuronal Excitability MAPK->Neuronal_Activity NMDA->Neuronal_Activity K_channel->Neuronal_Activity

Caption: Simplified NK1 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Gerbil Tail Suspension Test

This test is a widely used behavioral assay to screen for antidepressant-like activity.

  • Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth that prevents the animal's tail from touching the bottom. The top of the cylinder is fitted with a suspension bar.

  • Procedure:

    • Habituation: Animals are handled for several days prior to testing.

    • Drug Administration: CP 122,721 or vehicle is administered orally at the desired dose (e.g., 3-30 mg/kg) at a specified time before the test, based on the compound's pharmacokinetic profile.

    • Test Session: Each gerbil is suspended by its tail from the suspension bar using adhesive tape, placed approximately 1 cm from the tip of the tail. The duration of the test is typically 6 minutes.

    • Behavioral Scoring: The entire session is recorded, and the total time the animal remains immobile is scored by a trained observer blind to the treatment conditions. Immobility is defined as the absence of any movement other than minor respiratory movements.

  • Data Analysis: The total immobility time is calculated for each animal. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[5][9]

TST_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Phase Handling Animal Handling & Habituation Dosing Oral Administration (CP 122,721 or Vehicle) Handling->Dosing Suspension Tail Suspension (6 minutes) Dosing->Suspension Recording Video Recording Suspension->Recording Scoring Behavioral Scoring (Immobility Time) Recording->Scoring Analysis Data Analysis (Comparison of Groups) Scoring->Analysis

Caption: Gerbil Tail Suspension Test Experimental Workflow.
Gerbil Elevated Plus-Maze

This test is used to assess anxiolytic-like activity.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Habituation: Animals are acclimated to the testing room for at least 1 hour before the test.

    • Drug Administration: CP 122,721 or vehicle is administered orally at the desired dose (e.g., 30 mg/kg) prior to testing.

    • Test Session: Each gerbil is placed in the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes).

    • Behavioral Scoring: The session is recorded, and the time spent in and the number of entries into the open and closed arms are scored.

  • Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.[2]

Clinical Development and Future Directions

CP 122,721 entered Phase II clinical trials for the treatment of depression, emesis, and inflammatory diseases.[9] A presentation by Chappell in 2002 reported on the effects of CP 122,721 in patients with major depression, however, detailed results from these trials have not been published in peer-reviewed literature, and further development for depression was not pursued.[10]

The broader class of NK1 receptor antagonists has shown mixed results in clinical trials for depression.[6][7] While some early-phase studies with compounds like aprepitant (B1667566) and L-759274 showed promising antidepressant effects, later-phase trials often failed to demonstrate superiority over placebo.[4][11] This has been attributed to various factors, including issues with dosing, patient population selection, and a potential lack of robust efficacy for this drug class in major depressive disorder.

Despite the setbacks in clinical development for depression, the preclinical profile of CP 122,721 and other NK1 receptor antagonists highlights the role of the Substance P/NK1 system in mood regulation. Further research may be warranted to explore the potential of these compounds in specific subtypes of depression or anxiety disorders, possibly in combination with other therapeutic agents.

Conclusion

CP 122,721 is a well-characterized, potent, and selective NK1 receptor antagonist with demonstrated antidepressant- and anxiolytic-like effects in preclinical models. While its clinical development for depression was not advanced, the data gathered on this compound contribute to our understanding of the Substance P/NK1 receptor system as a potential target for novel antidepressant therapies. The information presented in this guide is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring this and related mechanisms of action.

References

The Role of CP-122,721 in the Management of Emesis and Nausea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neurokinin-1 (NK1) receptor antagonist CP-122,721 and its role in the study of emesis (vomiting) and nausea. This document summarizes key preclinical and clinical data, details experimental methodologies, and illustrates the underlying biological pathways and experimental workflows.

Introduction: Targeting the Substance P/NK1 Receptor Pathway

Emesis and nausea are complex physiological responses to a variety of stimuli, including chemotherapy, surgery, and motion sickness. A key pathway implicated in these responses is the binding of the neuropeptide Substance P to the neurokinin-1 (NK1) receptor.[1] This interaction, particularly in the brainstem, is a critical step in the emetic reflex.[1][2]

CP-122,721 is a potent and selective non-peptide antagonist of the NK1 receptor. By competitively blocking the binding of Substance P, CP-122,721 effectively inhibits the downstream signaling cascade that leads to the sensations of nausea and the physical act of vomiting.[1] This targeted mechanism of action has made CP-122,721 and other NK1 receptor antagonists a significant area of research and development for antiemetic therapies.

Preclinical Efficacy in Emesis Models

The ferret is a well-established animal model for emesis research due to its robust emetic reflex to various stimuli, including the chemotherapeutic agent cisplatin. Studies on NK1 receptor antagonists in this model have been crucial in demonstrating their antiemetic potential.

Quantitative Data from Preclinical Studies

The following table summarizes the antiemetic efficacy of the closely related and representative NK1 receptor antagonist, CP-99,994, in a cisplatin-induced emesis model in ferrets. This data is indicative of the expected preclinical performance of CP-122,721.

Treatment GroupEmetogenDose of AntagonistObservation Period% Reduction in Retching and Vomiting (Acute Phase)% Reduction in Retching and Vomiting (Delayed Phase)
CP-99,994Cisplatin (5 mg/kg)10 mg/kg (single dose post-first emesis)4 hours~100%Not significantly modified
CP-99,994Cisplatin (5 mg/kg)10 mg/kg (every 8 hours)72 hours>90%>90% (abolished with 4-hourly administration)
OndansetronCisplatin (5 mg/kg)1.0 mg/kg (single dose post-first emesis)4 hours~100%Not significantly modified

Data adapted from Rudd, J.A., et al. (1996). British Journal of Pharmacology.

Experimental Protocol: Cisplatin-Induced Emesis in Ferrets

The following protocol is a representative example of how the antiemetic effects of compounds like CP-122,721 are evaluated in a preclinical setting.

Animals: Male ferrets are individually housed and allowed to acclimate to the laboratory conditions.

Emetogen Challenge: Cisplatin is administered intraperitoneally (i.p.) at a dose of 5 mg/kg to induce both an acute (Day 1) and a delayed (Days 2 and 3) emetic response.

Drug Administration:

  • In single-dose studies, the NK1 receptor antagonist (e.g., CP-99,994 at 10 mg/kg) is administered, often intraperitoneally or subcutaneously, immediately following the first emetic episode.

  • In multiple-dose studies, the antagonist is administered at regular intervals (e.g., every 8 hours) for the duration of the observation period (e.g., 72 hours).

Data Collection:

  • The number of retches and vomits for each animal is recorded by a trained observer.

  • The latency to the first emetic episode is also measured.

  • Observations are typically made over a 72-hour period to assess effects on both acute and delayed emesis.

Statistical Analysis: The total number of emetic episodes in the treatment groups is compared to a vehicle-control group using appropriate statistical methods (e.g., ANOVA).

Clinical Studies in Postoperative Nausea and Vomiting (PONV)

CP-122,721 has been evaluated in clinical trials for the prevention of postoperative nausea and vomiting (PONV), a common complication following surgery and anesthesia.

Quantitative Data from Clinical Trials

The following tables summarize data from a key dose-ranging and interaction study of oral CP-122,721 for the prophylaxis of PONV in women undergoing abdominal hysterectomy.

Table 3.1: Dose-Ranging Study of CP-122,721 vs. Placebo

Treatment GroupNIncidence of Emesis (First 8h Post-op)Need for Rescue Medication
Placebo2450%48%
CP-122,721 (100 mg)22--
CP-122,721 (200 mg)2010%25%

Data from Gesztesi, Z., et al. (2000). Anesthesiology.

Table 3.2: Interaction Study of CP-122,721 and Ondansetron

Treatment GroupNIncidence of Emesis (<2h Post-op)Median Time to Nausea/Vomiting (75% of patients)
Ondansetron (4 mg IV)5317%82 min
CP-122,721 (200 mg PO)526%75 min
CP-122,721 + Ondansetron522%362 min

Data from Gesztesi, Z., et al. (2000). Anesthesiology.

Experimental Protocol: Clinical Trial for PONV

The following protocol outlines the methodology of the Gesztesi et al. (2000) study.

Study Design: A randomized, double-blind, placebo-controlled study.

Patient Population: 243 women undergoing abdominal hysterectomy.

Treatment Arms:

  • Dose-Ranging Phase:

    • CP-122,721 100 mg orally vs. placebo.

    • CP-122,721 200 mg orally vs. placebo.

    • Oral medication was administered 60-90 minutes before the induction of anesthesia.

  • Interaction Phase:

    • CP-122,721 200 mg orally or placebo 60-90 minutes before anesthesia induction.

    • Ondansetron 4 mg intravenously or saline 15-30 minutes before the end of surgery.

Assessments:

  • Patients assessed their level of nausea and pain at regular intervals (on arrival in the postanesthesia care unit, and at 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours postoperatively).

  • Emetic episodes, the need for rescue antiemetic medication, postoperative complications, and patient satisfaction were recorded.

Visualizing the Mechanism and Workflow

Signaling Pathway of CP-122,721

The following diagram illustrates the signaling pathway of Substance P and the inhibitory action of CP-122,721.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Emetic Stimulus Emetic Stimulus Substance P Release Substance P Release Emetic Stimulus->Substance P Release Substance P Substance P Substance P Release->Substance P NK1 Receptor NK1 Receptor G-Protein (Gq/Gs) G-Protein (Gq/Gs) NK1 Receptor->G-Protein (Gq/Gs) Second Messengers (IP3, DAG, cAMP) Second Messengers (IP3, DAG, cAMP) G-Protein (Gq/Gs)->Second Messengers (IP3, DAG, cAMP) Emetic Signal Transmission Emetic Signal Transmission Second Messengers (IP3, DAG, cAMP)->Emetic Signal Transmission Substance P->NK1 Receptor Binds to CP-122,721 CP-122,721 CP-122,721->NK1 Receptor Blocks

Caption: Substance P/NK1 Receptor Signaling Pathway and Inhibition by CP-122,721.

Experimental Workflow for Preclinical Emesis Study

The diagram below outlines a typical experimental workflow for evaluating an antiemetic compound like CP-122,721 in a ferret model.

Animal Acclimation Animal Acclimation Baseline Observation Baseline Observation Animal Acclimation->Baseline Observation Randomization Randomization Baseline Observation->Randomization Treatment Group (CP-122,721) Treatment Group (CP-122,721) Randomization->Treatment Group (CP-122,721) Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) Emetogen Administration (Cisplatin) Emetogen Administration (Cisplatin) Treatment Group (CP-122,721)->Emetogen Administration (Cisplatin) Control Group (Vehicle)->Emetogen Administration (Cisplatin) Observation Period (e.g., 72h) Observation Period (e.g., 72h) Emetogen Administration (Cisplatin)->Observation Period (e.g., 72h) Data Collection (Retching, Vomiting) Data Collection (Retching, Vomiting) Observation Period (e.g., 72h)->Data Collection (Retching, Vomiting) Data Analysis Data Analysis Data Collection (Retching, Vomiting)->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Caption: Preclinical Experimental Workflow for Antiemetic Drug Evaluation.

Conclusion

CP-122,721, as a selective NK1 receptor antagonist, demonstrates significant potential in the management of emesis. Preclinical studies in the ferret model have established a strong rationale for its antiemetic efficacy, particularly against chemotherapy-induced emesis. Clinical trials in the challenging setting of postoperative nausea and vomiting have further validated its utility, both as a monotherapy and in combination with other antiemetics. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on novel antiemetic therapies targeting the Substance P/NK1 receptor pathway. Further research may continue to refine the optimal use of NK1 receptor antagonists in various clinical scenarios.

References

CP-122721: A Technical Guide to a Potent Neurokinin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-122721 is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, a key component in the signaling pathway of Substance P. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of CP-122721. It details its mechanism of action, supported by in-vitro and in-vivo experimental data, and outlines the methodologies of key assays used in its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuropharmacology and drug development.

Chemical Structure and Properties

CP-122721, with the IUPAC name (2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine, is a synthetic, small molecule compound. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₃F₃N₂O₂
Molecular Weight 380.4 g/mol
IUPAC Name (2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine
CAS Number 145742-28-5
Synonyms CP-122,721, (+)-(2S,3S)-3-(2-methoxy-5-trifluoromethoxybenzyl)amino-2-phenylpiperidine

Pharmacological Profile

Mechanism of Action

CP-122721 functions as a potent and selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the neuropeptide Substance P. Upon binding of Substance P, the NK1 receptor activates a signaling cascade, primarily through Gαq, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.

CP-122721 exerts its effect by binding to the NK1 receptor and preventing the binding of Substance P, thereby inhibiting this downstream signaling. Studies have shown that CP-122721 acts as a non-competitive antagonist, suggesting that it may bind to an allosteric site on the receptor or that it has a very slow dissociation rate from the receptor.[1]

NK1_Receptor_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates CP122721 CP-122721 CP122721->NK1R Binds & Inhibits Gq Gαq NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Figure 1: NK1 Receptor Signaling Pathway and Inhibition by CP-122721.
In-Vitro Efficacy

The potency of CP-122721 has been demonstrated in various in-vitro assays.

AssayCell Line/TissueParameterValueReference
Radioligand BindingHuman IM-9 cellspIC₅₀9.8[1]
Functional Assay (Substance P-induced excitation)Guinea pig locus coeruleus brain slicesIC₅₀7 nM[1]
In-Vivo Efficacy

In-vivo studies have confirmed the potent activity of CP-122721 in animal models.

ModelSpeciesParameterValueReference
Capsaicin-induced plasma extravasation in the lungGuinea pigID₅₀ (oral)0.01 mg/kg[1]
Sar⁹, Met (O₂)¹¹-SP-induced locomotor activityGuinea pigID₅₀ (oral)0.2 mg/kg[1]
Pharmacokinetics

Pharmacokinetic studies have been conducted in several animal species.

SpeciesParameterValueReference
Rat (male)t₁/₂3.1 h[2]
Rat (female)t₁/₂2.2 h[2]
Rat (male)Cₘₐₓ (oral)941 ng/mL[2]
Rat (female)Cₘₐₓ (oral)476 ng/mL[2]
RatTₘₐₓ (oral)0.5 h[2]
Human (Extensive Metabolizers)t₁/₂6.7 h[2]
Human (Poor Metabolizers)t₁/₂45.0 h[2]
Human (Extensive Metabolizers)Cₘₐₓ7.4 ng/mL[2]
Human (Poor Metabolizers)Cₘₐₓ69.8 ng/mL[2]

CP-122721 is rapidly absorbed and extensively metabolized, primarily through O-demethylation and aromatic hydroxylation.[2]

Experimental Protocols

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of CP-122721 to the human NK1 receptor.

Objective: To determine the inhibitory concentration (IC₅₀) of CP-122721 for the binding of a radiolabeled ligand to the human NK1 receptor expressed in IM-9 cells.

Materials:

  • Human IM-9 cells

  • [¹²⁵I]BH-Substance P (Radioligand)

  • CP-122721

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture IM-9 cells to the desired density.

    • Harvest cells and wash with cold PBS.

    • Homogenize cells in lysis buffer and centrifuge to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]BH-Substance P, and varying concentrations of CP-122721.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the CP-122721 concentration.

    • Determine the IC₅₀ value, which is the concentration of CP-122721 that inhibits 50% of the specific binding of the radioligand.

Radioligand_Binding_Assay_Workflow start Start prep Prepare IM-9 Cell Membranes start->prep incubate Incubate Membranes with [¹²⁵I]BH-SP & CP-122721 prep->incubate filter Filter to Separate Bound & Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity wash->count analyze Analyze Data (IC₅₀) count->analyze end End analyze->end

Figure 2: Workflow for a Radioligand Binding Assay.
In-Vivo Capsaicin-Induced Plasma Extravasation

This protocol is a representative method for evaluating the in-vivo efficacy of CP-122721 in a model of neurogenic inflammation.

Objective: To determine the dose-dependent effect of orally administered CP-122721 on capsaicin-induced plasma extravasation in the guinea pig lung.

Materials:

Procedure:

  • Animal Preparation and Dosing:

    • Fast guinea pigs overnight with free access to water.

    • Administer CP-122721 or vehicle orally at various doses.

  • Induction of Plasma Extravasation:

    • After a set time (e.g., 1 hour) post-dosing, anesthetize the animals.

    • Inject Evans blue dye intravenously.

    • Expose the animals to an aerosol of capsaicin for a specific duration to induce plasma extravasation in the lungs.

  • Tissue Collection and Dye Extraction:

    • Perfuse the systemic circulation with saline to remove intravascular Evans blue.

    • Dissect the lungs and blot them dry.

    • Extract the extravasated Evans blue dye from the lung tissue using formamide by incubating at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).

  • Quantification and Data Analysis:

    • Centrifuge the formamide extracts to pellet any tissue debris.

    • Measure the absorbance of the supernatant at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

    • Quantify the amount of extravasated Evans blue dye using a standard curve.

    • Calculate the percentage inhibition of plasma extravasation for each dose of CP-122721 and determine the ID₅₀ value.

In_Vivo_Extravasation_Workflow start Start dosing Oral Administration of CP-122721 or Vehicle start->dosing anesthesia Anesthetize Guinea Pig dosing->anesthesia evans_blue Inject Evans Blue IV anesthesia->evans_blue capsaicin Expose to Capsaicin Aerosol evans_blue->capsaicin perfusion Perfuse with Saline capsaicin->perfusion dissection Dissect Lungs perfusion->dissection extraction Extract Evans Blue with Formamide dissection->extraction quantification Measure Absorbance extraction->quantification analysis Calculate ID₅₀ quantification->analysis end End analysis->end

Figure 3: Workflow for Capsaicin-Induced Plasma Extravasation Assay.

Conclusion

CP-122721 is a well-characterized, potent, and selective non-peptide antagonist of the NK1 receptor. Its robust in-vitro and in-vivo activity, coupled with favorable pharmacokinetic properties in preclinical species, highlights its potential as a therapeutic agent for conditions mediated by Substance P and the NK1 receptor pathway, such as emesis, depression, and inflammatory disorders. This technical guide provides a foundational understanding of the chemical and pharmacological characteristics of CP-122721, which can aid researchers in the design and execution of further studies.

References

An In-Depth Technical Guide to CP-122,721: A High-Affinity Neurokinin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-122,721 is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor that plays a crucial role in a variety of physiological and pathological processes.[1][2] The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide involved in pain transmission, inflammation, emesis, and mood regulation.[3][4] By blocking the action of Substance P, CP-122,721 has shown potential therapeutic effects, including anxiolytic, antidepressant, and antiemetic properties in preclinical studies.[2][5] This technical guide provides a comprehensive overview of the available data on CP-122,721, with a focus on its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

CP-122,721 is chemically described as (+)-(2S,3S)-3-(2-methoxy-5-trifluoromethoxybenzyl)amino-2-phenylpiperidine.[6] It is typically used in its hydrochloride salt form for research purposes.

PropertyValueReference
Chemical Name (2S,3S)-N-[[2-Methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenyl-3-piperidinamine dihydrochloride[2]
Molecular Formula C20H23F3N2O2.2HCl
Molecular Weight 453.33 g/mol
CAS Number 145742-28-5 (Parent)
145877-52-7 (Dihydrochloride)
Purity ≥98% (HPLC)[2]
Solubility Soluble to 100 mM in water and DMSO

Quantitative Pharmacological Data

The biological activity of CP-122,721 has been characterized through various in vitro and in vivo assays, demonstrating its high affinity and potency as an NK1 receptor antagonist.

AssayParameterValueSpecies/SystemReference
In Vitro Binding Assay pIC509.8Human NK1 receptor (IM-9 cells)[2][6]
In Vitro Functional Assay IC507 nMSubstance P-induced excitation of locus ceruleus cells (guinea pig brain slices)[2][6]
In Vivo Plasma Extravasation ID500.01 mg/kg, p.o.Capsaicin-induced in guinea pig lung[6]
In Vivo Locomotor Activity ID500.2 mg/kgSar9, Met(O2)11-SP-induced in guinea pigs[6]

Mechanism of Action and Signaling Pathway

CP-122,721 acts as a non-competitive antagonist at the NK1 receptor.[6] This means that it does not directly compete with Substance P for the same binding site but rather binds to an allosteric site on the receptor, inducing a conformational change that prevents receptor activation.[6]

The NK1 receptor is a G-protein coupled receptor that primarily signals through the Gq alpha subunit.[3][4] Activation of the NK1 receptor by Substance P initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[3][4] These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.[3][4] Downstream of these events, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is activated, leading to various cellular responses such as proliferation, migration, and survival.[7][8][9]

Diagram: NK1 Receptor Signaling Pathway

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_antagonist Antagonist Action Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates Cellular_Response Cellular Responses (Proliferation, Migration, etc.) MAPK_ERK->Cellular_Response Leads to CP122721 CP-122,721 CP122721->NK1R Non-competitive inhibition

Caption: Simplified signaling pathway of the NK1 receptor upon activation by Substance P and its inhibition by CP-122,721.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize CP-122,721. These protocols are based on standard practices and the available information on NK1 receptor antagonist testing.

In Vitro Radioligand Binding Assay

This assay determines the affinity of a test compound for the NK1 receptor.[3]

Materials:

  • Cell membranes expressing the human NK1 receptor (e.g., from IM-9 cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin.

  • Radioligand: [³H]-Substance P.

  • Non-labeled Ligand: Substance P (for non-specific binding).

  • Test Compound: CP-122,721 at various concentrations.

  • 96-well microplates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.

Protocol:

  • Prepare a dilution series of CP-122,721 in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer, [³H]-Substance P, and cell membrane suspension.

    • Non-specific Binding: Non-labeled Substance P (1 µM final concentration), [³H]-Substance P, and cell membrane suspension.

    • Competitive Binding: CP-122,721 at various concentrations, [³H]-Substance P, and cell membrane suspension.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value for CP-122,721.

Diagram: Radioligand Binding Assay Workflow

Binding_Assay_Workflow A Prepare Reagents: - Cell Membranes - [³H]-Substance P - CP-122,721 dilutions B Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding A->B C Incubate at RT for 60-90 min B->C D Rapid Filtration C->D E Wash Filters D->E F Measure Radioactivity E->F G Data Analysis: Calculate IC50 F->G

Caption: General workflow for a competitive radioligand binding assay.

In Vivo Capsaicin-Induced Plasma Extravasation in Guinea Pigs

This assay assesses the in vivo efficacy of an NK1 receptor antagonist in blocking neurogenic inflammation.[10][11]

Materials:

  • Male Hartley guinea pigs (anesthetized).

  • Capsaicin (B1668287) solution.

  • Evans Blue dye (for visualization of plasma extravasation).

  • CP-122,721 or vehicle control.

  • Saline.

  • Spectrophotometer.

Protocol:

  • Administer CP-122,721 or vehicle orally (p.o.) to the guinea pigs at a predetermined time before the capsaicin challenge.

  • Anesthetize the animals.

  • Inject Evans Blue dye intravenously.

  • Administer capsaicin via aerosol to induce plasma extravasation in the lungs.

  • After a set time, perfuse the animals with saline to remove intravascular Evans Blue.

  • Dissect the lungs and other relevant tissues.

  • Extract the Evans Blue dye from the tissues using formamide.

  • Measure the absorbance of the extracted dye using a spectrophotometer to quantify the amount of plasma extravasation.

  • Calculate the ID50 of CP-122,721.

In Vivo Substance P Agonist-Induced Locomotor Activity in Guinea Pigs

This assay evaluates the central nervous system penetration and activity of an NK1 receptor antagonist.[12]

Materials:

  • Male guinea pigs.

  • NK1 receptor agonist (e.g., [Sar⁹,Met(O₂)¹¹]-Substance P).

  • CP-122,721 or vehicle control.

  • Activity monitoring chambers.

Protocol:

  • Administer CP-122,721 or vehicle orally to the guinea pigs.

  • After a specified pretreatment time, place the animals in individual activity monitoring chambers to acclimatize.

  • Administer the NK1 receptor agonist to induce locomotor activity.

  • Record the locomotor activity of each animal for a defined period.

  • Analyze the data to determine the inhibitory effect of CP-122,721 on the agonist-induced hyperactivity.

  • Calculate the ID50 of CP-122,721.

Conclusion

CP-122,721 is a well-characterized, high-affinity, non-competitive antagonist of the NK1 receptor. Its potent in vitro and in vivo activity makes it a valuable research tool for investigating the roles of Substance P and the NK1 receptor in various physiological and pathological conditions. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and in the broader field of neurokinin receptor pharmacology.

References

CP 122721 Hydrochloride Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of CP 122721 hydrochloride salt, a potent and selective neurokinin-1 (NK1) receptor antagonist. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical and pharmacological characteristics, relevant experimental methodologies, and its mechanism of action.

Core Properties

This compound is a non-peptide small molecule that has been investigated for its potential therapeutic effects in a variety of conditions, including depression, emesis (vomiting), and inflammatory diseases.[1] It is an analog of the earlier NK1 receptor antagonist, CP-99,994, with a trifluoromethoxy group substitution on the o-methoxybenzyl ring, which contributes to its improved in vivo activity.[1][2]

Physicochemical Properties

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, a crucial property for experimental and potential therapeutic applications. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
Chemical Name (+)-(2S,3S)-3-(2-methoxy-5-trifluoromethoxybenzyl)amino-2-phenylpiperidine hydrochloride[3]
Molecular Formula C₂₀H₂₃F₃N₂O₂·2HCl[4][5][6]
Molecular Weight 453.33 g/mol [4][5][6]
CAS Number 145877-52-7[4][5][6]
Appearance White to off-white solid
Solubility Soluble to 100 mM in water and DMSO[4][5]
Purity ≥98% (typically assessed by HPLC)[4][5]
Storage Conditions Store at -20°C[4][5][6]
Pharmacological Profile

This compound hydrochloride is a high-affinity antagonist of the human NK1 receptor.[3][4][7] Its pharmacological activity has been characterized in various in vitro and in vivo models, demonstrating its potency and central nervous system penetration. Key pharmacological parameters are summarized in Table 2.

ParameterValueAssay SystemSource(s)
pIC₅₀ 9.8Human NK1 receptor expressed in IM-9 cells[3][4][7]
IC₅₀ 7 nMSubstance P-induced excitation of locus ceruleus cells in guinea pig brain slices[3][4][5]
ID₅₀ 0.01 mg/kg, p.o.Capsaicin-induced plasma extravasation in guinea pig lung[3]
ID₅₀ 0.2 mg/kg, p.o.Sar⁹, Met(O₂)¹¹-SP-induced locomotor activity in guinea pigs[3]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by blocking the action of Substance P (SP), the endogenous ligand for the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by SP, initiates a signaling cascade. This compound acts as a non-competitive antagonist, suggesting it binds to a site on the receptor that is distinct from the SP binding site, thereby preventing the conformational change necessary for signal transduction.[3] This results in an insurmountable blockade of the actions of SP.[3]

The binding of Substance P to the NK1 receptor primarily activates the Gq alpha subunit of the associated G-protein. This initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to various downstream cellular responses.

Below is a diagram illustrating the Substance P/NK1 receptor signaling pathway and the point of inhibition by this compound.

NK1_Signaling_Pathway Substance P / NK1 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds and Activates Gq Protein Gq Protein NK1 Receptor->Gq Protein Activates PLC Phospholipase C (PLC) Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Cellular Responses Downstream Cellular Responses Ca2+->Cellular Responses Mediates PKC->Cellular Responses Phosphorylates targets leading to This compound This compound This compound->NK1 Receptor Inhibits (Non-competitive)

Substance P/NK1 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below to provide a practical guide for researchers.

NK1 Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for the NK1 receptor.

  • Objective: To quantify the interaction between this compound and the human NK1 receptor.

  • Cell Line: A human cell line endogenously expressing the NK1 receptor, such as the IM-9 lymphoblast cell line, is commonly used.[3]

  • Radioligand: A radiolabeled Substance P analog, typically [¹²⁵I]Bolton-Hunter-Substance P ([¹²⁵I]BH-SP), is used as the competitive ligand.

  • Methodology:

    • Membrane Preparation: IM-9 cells are cultured and harvested. The cell membranes are isolated through a series of homogenization and centrifugation steps.

    • Binding Reaction: A constant concentration of the radioligand is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound (this compound).

    • Incubation: The reaction is incubated to allow binding to reach equilibrium.

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

    • Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P. The pIC₅₀ is then calculated as the negative logarithm of the IC₅₀.

Binding_Assay_Workflow NK1 Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture Culture IM-9 Cells Membrane Isolation Isolate Cell Membranes Cell Culture->Membrane Isolation Incubation Incubate Membranes with [¹²⁵I]BH-SP and this compound Membrane Isolation->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Quantification Measure Radioactivity Filtration->Quantification Calculate IC50 Calculate IC₅₀ Quantification->Calculate IC50 Calculate pIC50 Calculate pIC₅₀ Calculate IC50->Calculate pIC50

NK1 Receptor Binding Assay Workflow
In Vivo Models of NK1 Receptor Antagonism

3.2.1. Capsaicin-Induced Plasma Extravasation in Guinea Pig

This model assesses the ability of a compound to block neurogenic inflammation mediated by the release of Substance P from sensory nerves.

  • Objective: To evaluate the in vivo efficacy of this compound in inhibiting neurogenic inflammation.

  • Animal Model: Male Hartley guinea pigs are typically used.

  • Methodology:

    • Dosing: Animals are pre-treated with this compound hydrochloride (administered orally, p.o.) or vehicle at various doses.

    • Induction of Extravasation: After a set pre-treatment time, animals are challenged with an aerosolized solution of capsaicin (B1668287) to induce the release of Substance P in the lungs, leading to plasma extravasation.

    • Tracer Injection: A dye, such as Evans Blue, is injected intravenously prior to the capsaicin challenge. Evans Blue binds to plasma albumin and is used to quantify the extent of plasma leakage into the tissues.

    • Tissue Collection: After a defined period following the capsaicin challenge, the animals are euthanized, and the lungs are perfused and collected.

    • Quantification: The amount of Evans Blue dye that has extravasated into the lung tissue is extracted and quantified spectrophotometrically.

    • Data Analysis: The dose of this compound that causes a 50% inhibition of the capsaicin-induced plasma extravasation (ID₅₀) is calculated.[3]

3.2.2. Substance P-Induced Excitation of Locus Ceruleus Neurons

This in vitro brain slice electrophysiology model assesses the functional antagonism of NK1 receptors in the central nervous system.

  • Objective: To determine the functional inhibitory effect of this compound on neuronal activity mediated by NK1 receptors.

  • Preparation: Brain slices containing the locus ceruleus are prepared from guinea pigs.

  • Methodology:

    • Recording: Extracellular single-unit recordings are made from spontaneously active neurons in the locus ceruleus.

    • Substance P Application: Substance P is applied to the brain slice, which causes a characteristic increase in the firing rate of the neurons.

    • Antagonist Application: The brain slice is then perfused with a solution containing this compound at various concentrations.

    • Challenge with Substance P: In the presence of this compound, the effect of a subsequent application of Substance P on neuronal firing is recorded.

    • Data Analysis: The concentration of this compound that produces a 50% inhibition of the Substance P-induced increase in neuronal firing (IC₅₀) is determined.[3][4][5]

Pharmacokinetics and Metabolism

Studies in rats have shown that this compound is extensively metabolized following oral administration.[8] Key pharmacokinetic parameters in rats are presented in Table 3.

ParameterMale RatFemale RatSource(s)
t₁/₂ (h) 3.12.2[8]
Cₘₐₓ (ng/mL) 941476[8]
Tₘₐₓ (h) 0.50.5[8]

The major metabolic pathways for this compound in rats include O-demethylation, aromatic hydroxylation, and glucuronidation.[8] A novel oxidative pathway involving the cleavage of the O-aromatic ring has also been identified.[8] It is important to note that only a small fraction (approximately 1.5%) of the circulating radioactivity in plasma is attributable to the unchanged parent drug, indicating a high degree of first-pass metabolism.[8]

Synthesis

This compound was developed as a second-generation NK-1 receptor antagonist, building upon the structure of CP-99,994.[2] The synthesis involves the preparation of the chiral 2-phenyl-3-aminopiperidine core, followed by the coupling of the 2-methoxy-5-trifluoromethoxybenzyl side chain. The synthesis and structure-activity relationships of various benzylamine (B48309) side chain analogs have been described in the literature, highlighting the importance of the 5-trifluoromethoxy substitution for enhanced in vivo potency.[2]

Safety and Handling

As with any laboratory chemical, this compound hydrochloride salt should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at -20°C.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound hydrochloride salt is a valuable research tool for investigating the role of the Substance P/NK1 receptor system in various physiological and pathological processes. Its high affinity, selectivity, and in vivo activity make it a potent antagonist for both in vitro and in vivo studies. This guide provides a foundational understanding of its properties and the experimental methodologies used to characterize its activity, serving as a resource for researchers in the fields of neuroscience, pharmacology, and drug discovery.

References

In-Depth Technical Guide: CP 122721

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurokinin 1 (NK1) receptor antagonist, CP 122721. It includes key physicochemical properties, biological activity, and detailed experimental methodologies to facilitate further research and development.

Core Compound Data

This compound, also known as (2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine, is a potent and selective non-peptide antagonist of the neurokinin 1 (NK1) receptor. Developed by Pfizer, it has been investigated for its potential therapeutic effects in depression, emesis, and inflammatory conditions.

PropertyValueCitation(s)
Molecular Formula C₂₀H₂₃F₃N₂O₂[1]
Molecular Weight 380.4 g/mol [1]
Hydrochloride Salt M.W. 453.33 g/mol [2][3]
CAS Number 145742-28-5[1]
Synonyms CP-122,721, (+)-(2S,3S)-3-(2-methoxy-5-trifluoromethoxybenzyl)amino-2-phenylpiperidine[1]
Biological Target Neurokinin 1 (NK1) Receptor[2]
Mechanism of Action Non-competitive Antagonist

Quantitative Biological Activity

This compound exhibits high affinity for the human NK1 receptor and potent antagonist activity both in vitro and in vivo.

AssayValueCitation(s)
pIC₅₀ (human NK1 receptor, IM-9 cells) 9.8[2]
IC₅₀ (Substance P-induced excitation of locus ceruleus cells) 7 nM[2][4]
ID₅₀ (Capsaicin-induced plasma extravasation in guinea pig lung) 0.01 mg/kg, p.o.
ID₅₀ (Sar⁹, Met(O₂)¹¹-SP-induced locomotor activity in guinea pigs) 0.2 mg/kg, p.o.

Signaling Pathway

This compound exerts its effects by blocking the signaling cascade initiated by the binding of the endogenous ligand, Substance P, to the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds CP122721 This compound CP122721->NK1R Blocks (Non-competitive) Gq Gq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca2_ER->Cellular_Response Leads to PKC->Cellular_Response Leads to Non_Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing NK1 receptors Incubation Incubate membranes with a fixed concentration of [³H]-Substance P and varying concentrations of this compound Membrane_Prep->Incubation Reagent_Prep Prepare radioligand ([³H]-Substance P), This compound, and buffers Reagent_Prep->Incubation Separation Separate bound and free radioligand via filtration Incubation->Separation Total_Binding Total Binding: [³H]-Substance P only Total_Binding->Separation NSB Non-Specific Binding (NSB): [³H]-Substance P + excess unlabeled Substance P NSB->Separation Quantification Quantify bound radioactivity using liquid scintillation counting Separation->Quantification Analysis Analyze data: Plot specific binding vs. [this compound]. Determine if Bmax is reduced without a significant change in Kd of the radioligand. Quantification->Analysis

References

A Comparative Analysis of the Neurokinin-1 Receptor Antagonists: CP-122,721 and CP-99,994

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of two potent and selective non-peptide antagonists of the Neurokinin-1 (NK1) receptor: CP-122,721 and CP-99,994. Both compounds have been instrumental in the investigation of the physiological and pathological roles of Substance P (SP) and the NK1 receptor. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacological properties, experimental methodologies, and the signaling pathways they modulate.

Core Pharmacological Properties

CP-122,721 and CP-99,994 are piperidine-based compounds that exhibit high affinity for the human NK1 receptor. While both act as antagonists, a key distinction lies in their mechanism of action. CP-99,994 is a competitive antagonist, whereas CP-122,721 demonstrates non-competitive antagonism, suggesting an insurmountable blockade of Substance P's effects.[1]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for CP-122,721 and CP-99,994, facilitating a direct comparison of their potency and efficacy in various assays.

Table 1: In Vitro Binding Affinities and Functional Potencies

CompoundTargetAssay TypeCell Line/TissueValueUnitReference
CP-122,721 Human NK1 ReceptorRadioligand BindingIM-9 cells9.8pIC50[1][2]
Human NK1 ReceptorFunctional Assay (SP-induced excitation)Guinea pig locus coeruleus slices7IC50 (nM)[1][3]
CP-99,994 Human NK1 ReceptorRadioligand BindingHuman cell line0.145Ki (nM)[4]
Gerbil StriatumEx vivo BindingGerbil striatum36.8IC50 (nM)[4]
Human NK1 ReceptorRadioligand BindingHuman cell line0.25Ki (nM)[5]
L-type Calcium ChannelRadioligand Binding3IC50 (µM)[5]

Table 2: In Vivo Efficacy

CompoundModelSpeciesEffectValueUnitReference
CP-122,721 Capsaicin-induced plasma extravasationGuinea pigInhibition0.01ID50 (mg/kg, p.o.)[1]
[Sar⁹, Met(O₂)¹¹]-SP-induced locomotor activityGuinea pigAntagonism0.2ID50 (mg/kg, p.o.)[1]
SP-induced hypotensionAwake dogAntagonism0.01, 0.03, 0.3mg/kg, p.o.[1]
CP-99,994 [Sar⁹,Met(O₂)¹¹]-SP-induced locomotor activityGuinea pigAntagonism0.59ID50 (mg/kg, s.c.)[5]
Capsaicin-induced plasma extravasationGuinea pigInhibition4ID50 (mg/kg, p.o.)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of CP-122,721 and CP-99,994.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki or pIC50) of the compounds for the NK1 receptor.

General Protocol:

  • Membrane Preparation:

    • Cells expressing the human NK1 receptor (e.g., IM-9 or CHO cells) are cultured and harvested.

    • The cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Assay:

    • A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [¹²⁵I]BH-SP or [³H]Substance P) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled competitor compound (CP-122,721 or CP-99,994) are added to the incubation mixture.

    • Non-specific binding is determined in the presence of a saturating concentration of an unlabeled NK1 receptor agonist or antagonist.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation and Detection:

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation. The pIC50 is the negative logarithm of the IC50 value.

In Vitro Functional Assay: SP-Induced Excitation of Locus Coeruleus Neurons

Objective: To assess the functional antagonist activity of the compounds.

Protocol:

  • Tissue Preparation:

    • Brain slices containing the locus coeruleus are prepared from guinea pigs.

    • The slices are maintained in an artificial cerebrospinal fluid (aCSF) solution.

  • Electrophysiological Recording:

    • Extracellular single-unit recordings are made from spontaneously active locus coeruleus neurons.

    • The baseline firing rate of the neurons is established.

  • Drug Application:

    • Substance P is applied to the slice to induce an excitatory response (increase in firing rate).

    • After washing out the Substance P, the slice is pre-incubated with different concentrations of the antagonist (CP-122,721 or CP-99,994).

    • Substance P is then re-applied in the presence of the antagonist.

  • Data Analysis:

    • The inhibition of the Substance P-induced excitation by the antagonist is quantified.

    • The IC50 value, the concentration of the antagonist that produces 50% of the maximal inhibition, is calculated.

In Vivo Model: Capsaicin-Induced Plasma Extravasation in Guinea Pigs

Objective: To evaluate the in vivo efficacy of the compounds in a model of neurogenic inflammation.

Protocol:

  • Animal Preparation:

    • Male guinea pigs are used for the experiment.

    • The test compound (CP-122,721 or CP-99,994) or vehicle is administered orally (p.o.) or subcutaneously (s.c.) at various doses.

  • Induction of Plasma Extravasation:

    • After a predetermined time following drug administration, the animals are exposed to an aerosol of capsaicin (B1668287) (e.g., 1 mM) to induce plasma extravasation in the lungs and trachea.

    • Evans blue dye, which binds to albumin, is injected intravenously to quantify the extent of plasma leakage.

  • Tissue Collection and Analysis:

    • After a set period, the animals are euthanized, and the trachea and lungs are dissected.

    • The Evans blue dye is extracted from the tissues using a suitable solvent (e.g., formamide).

    • The concentration of the extracted dye is measured spectrophotometrically.

  • Data Analysis:

    • The amount of Evans blue dye in the tissues is used as an index of plasma extravasation.

    • The ID50 value, the dose of the compound that inhibits the capsaicin-induced plasma extravasation by 50%, is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the NK1 receptor and a typical experimental workflow for evaluating NK1 receptor antagonists.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca->Cellular_Response PKC->Cellular_Response

Caption: NK1 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki/pIC50) Functional Functional Assay (Determine IC50) Binding->Functional Confirm Functional Antagonism Animal_Model Select Animal Model (e.g., Guinea Pig) Functional->Animal_Model Proceed to In Vivo Dosing Administer Compound (p.o. or s.c.) Animal_Model->Dosing Challenge Induce Physiological Response (e.g., Capsaicin) Dosing->Challenge Measurement Measure Effect (e.g., Plasma Extravasation) Challenge->Measurement Analysis Calculate ID50 Measurement->Analysis

Caption: Experimental Workflow for NK1 Antagonist Evaluation.

References

The Intricate Dance of CP-122,721 and Substance P at the Neurokinin-1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the binding and functional interaction between the potent, non-peptide antagonist CP-122,721 and the endogenous tachykinin neuropeptide, Substance P, at the human Neurokinin-1 (NK1) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurokinin pathways and the development of novel therapeutics targeting the NK1 receptor.

Executive Summary

The Neurokinin-1 (NK1) receptor, preferentially activated by Substance P, is a G protein-coupled receptor implicated in a multitude of physiological and pathological processes, including pain transmission, inflammation, and emesis. CP-122,721 has emerged as a high-affinity, selective, and non-competitive antagonist of the NK1 receptor, demonstrating significant potential in preclinical and clinical investigations. This guide summarizes the key quantitative binding and functional data for CP-122,721, Substance P, and the approved NK1 receptor antagonist, Aprepitant. Furthermore, it provides detailed experimental protocols for the characterization of such compounds and visualizes the critical signaling pathways and experimental workflows.

Quantitative Ligand-Receptor Interaction Data

The following tables summarize the binding affinities and functional potencies of CP-122,721, Substance P, and Aprepitant at the NK1 receptor, providing a comparative overview of their pharmacological profiles.

Table 1: Binding Affinity Data for the Human NK1 Receptor

CompoundRadioligandCell LineAssay TypepIC50IC50 (nM)Ki (nM)Kd (nM)Reference(s)
CP-122,721 [¹²⁵I]BH-SPIM-9Competition9.8---[1]
Substance P [³H]Substance PCHOSaturation---0.33[2]
Aprepitant -----0.1-0.9-[3]

Table 2: In Vitro Functional Data

CompoundAssay TypeCell/Tissue PreparationParameterValue (nM)Reference(s)
CP-122,721 SP-induced excitationGuinea pig brain slices (locus ceruleus)IC507

Table 3: In Vivo Efficacy Data for CP-122,721

ModelAgonist/StimulusSpeciesEndpointID50 (mg/kg, p.o.)Reference(s)
Plasma ExtravasationCapsaicinGuinea PigInhibition0.01
Locomotor ActivitySar⁹, Met(O₂)¹¹-SPGuinea PigAntagonism0.2

Core Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the characterization of novel NK1 receptor ligands.

Protocol 1: Radioligand Competition Binding Assay ([³H]-Substance P)

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the NK1 receptor using [³H]-Substance P.

1. Cell Culture and Membrane Preparation (from CHO cells stably expressing the human NK1 receptor):

  • Culture CHO-hNK1 cells to confluency.
  • Harvest cells and wash twice with ice-cold PBS.
  • Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
  • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add in the following order:
  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin).
  • A fixed concentration of [³H]-Substance P (typically at or below its Kd).
  • Increasing concentrations of the unlabeled test compound (e.g., CP-122,721).
  • For non-specific binding control wells, add a high concentration of unlabeled Substance P (e.g., 1 µM).
  • Initiate the binding reaction by adding the cell membrane preparation.
  • Incubate the plate with gentle agitation for 60-90 minutes at room temperature.

3. Filtration and Quantification:

  • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.
  • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Antagonism Assay (Calcium Mobilization via FLIPR)

This protocol describes a functional assay to determine the potency of an antagonist in inhibiting Substance P-induced intracellular calcium mobilization using a Fluorometric Imaging Plate Reader (FLIPR).

1. Cell Culture:

  • Plate CHO-hNK1 cells (or other suitable cell lines endogenously or recombinantly expressing the NK1 receptor and coupled to the Gq pathway) in black-walled, clear-bottom 96- or 384-well plates and grow to confluency.

2. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Remove the cell culture medium and add the dye loading solution to each well.
  • Incubate the plate for 30-60 minutes at 37°C in the dark.

3. Antagonist Incubation:

  • During dye loading, prepare serial dilutions of the test antagonist (e.g., CP-122,721).
  • After incubation, wash the cells with assay buffer to remove excess dye.
  • Add the antagonist dilutions to the respective wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

4. Agonist Stimulation and Measurement:

  • Prepare a solution of Substance P at a concentration that elicits a submaximal response (e.g., EC80).
  • Place the cell plate in the FLIPR instrument.
  • The instrument will record a baseline fluorescence reading.
  • The instrument will then automatically add the Substance P solution to all wells.
  • Continuously monitor the fluorescence intensity to measure the intracellular calcium flux.

5. Data Analysis:

  • The change in fluorescence intensity reflects the intracellular calcium concentration.
  • Plot the peak fluorescence response (or area under the curve) against the logarithm of the antagonist concentration.
  • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) by non-linear regression analysis.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of CP-122,721 as an antagonist.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca->Response MAPK MAPK Cascade PKC->MAPK PKA->MAPK MAPK->Response

Caption: NK1 Receptor Signaling Pathway.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing NK1 Receptor) incubation Incubate: Membranes + Radioligand + Competitor prep_membranes->incubation prep_radioligand Prepare Radioligand ([³H]-Substance P) prep_radioligand->incubation prep_competitor Prepare Unlabeled Competitor (CP-122,721) prep_competitor->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration counting Scintillation Counting (Quantify Bound Radioligand) filtration->counting analysis Calculate IC50 and Ki counting->analysis

Caption: Experimental Workflow for a Competitive Binding Assay.

Antagonist_Mechanism SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Signal Signal Transduction SP->Signal Blocked NK1R->Signal Initiates CP122721 CP-122,721 CP122721->NK1R Binds (Non-competitively)

Caption: Logical Relationship of CP-122,721 as an NK1 Receptor Antagonist.

References

In Vitro Characterization of CP-122,721: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-122,721 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This document provides a comprehensive in vitro characterization of CP-122,721, detailing its binding affinity, functional activity, and mechanism of action. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Core Data Summary

The in vitro pharmacological profile of CP-122,721 is summarized in the tables below, providing key quantitative metrics for its interaction with the NK1 receptor.

Table 1: Radioligand Binding Affinity of CP-122,721 for the Human NK1 Receptor
ParameterValueCell LineRadioligandReference
pIC₅₀9.8IM-9[¹²⁵I]BH-SP[1]
Nature of AntagonismNon-competitiveIM-9[¹²⁵I]BH-SP[1]

Note: The non-competitive nature of CP-122,721 is characterized by a reduction in the Bmax (maximum number of binding sites) of the radioligand with no significant change in its affinity (Kd).

Table 2: Functional Antagonism of CP-122,721
AssayIC₅₀Tissue/Cell PreparationAgonistReference
Substance P-induced Excitation7 nMGuinea Pig Locus Coeruleus Brain SlicesSubstance P[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize CP-122,721 are provided below.

Radioligand Binding Assay for NK1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of CP-122,721 for the human NK1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from IM-9 cells, which endogenously express the human NK1 receptor.

  • Radioligand: [¹²⁵I]Bolton-Hunter labeled Substance P ([¹²⁵I]BH-SP).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA, and peptidase inhibitors (e.g., phosphoramidon, bacitracin).

  • Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).

  • Test Compound: CP-122,721 at various concentrations.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture IM-9 cells to the desired density.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in assay buffer and centrifuge at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • 50 µL of assay buffer (for total binding) or 1 µM unlabeled Substance P (for non-specific binding) or various concentrations of CP-122,721.

      • 50 µL of [¹²⁵I]BH-SP (at a concentration near its Kd).

      • 150 µL of the cell membrane suspension.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the CP-122,721 concentration.

    • Determine the IC₅₀ value (the concentration of CP-122,721 that inhibits 50% of specific binding) using non-linear regression analysis. The pIC₅₀ is the negative logarithm of the IC₅₀.

    • To determine the nature of antagonism, perform saturation binding experiments with increasing concentrations of [¹²⁵I]BH-SP in the absence and presence of a fixed concentration of CP-122,721. A decrease in Bmax without a significant change in Kd indicates non-competitive antagonism.

Functional Assay: Substance P-Induced Excitation in Guinea Pig Brain Slices

This protocol describes the electrophysiological recording of neuronal excitation in response to Substance P and its blockade by CP-122,721 in guinea pig locus coeruleus slices.

Materials:

  • Animals: Male guinea pigs.

  • Slicing Solution: Ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., containing in mM: 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose).

  • Recording aCSF: Same as slicing solution, but maintained at room temperature or physiological temperature.

  • Vibrating Microtome (Vibratome).

  • Recording Chamber and Perfusion System.

  • Glass Microelectrodes for extracellular recording.

  • Amplifier and Data Acquisition System.

  • Substance P and CP-122,721.

Procedure:

  • Slice Preparation:

    • Anesthetize the guinea pig and perfuse transcardially with ice-cold, oxygenated slicing solution.

    • Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300-400 µm thick) containing the locus coeruleus using a vibratome in ice-cold slicing solution.

    • Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF.

    • Position a glass microelectrode in the locus coeruleus to record extracellular single-unit activity (spontaneous firing of neurons).

    • Establish a stable baseline recording of neuronal firing rate.

  • Drug Application:

    • Apply Substance P to the perfusion bath at a concentration that produces a reliable increase in the firing rate of locus coeruleus neurons.

    • After washing out the Substance P and allowing the firing rate to return to baseline, pre-incubate the slice with various concentrations of CP-122,721 for a sufficient period.

    • In the continued presence of CP-122,721, re-apply Substance P and record the neuronal response.

  • Data Analysis:

    • Measure the change in neuronal firing rate in response to Substance P in the absence and presence of CP-122,721.

    • Construct a concentration-response curve for the inhibitory effect of CP-122,721 on the Substance P-induced excitation.

    • Calculate the IC₅₀ value, which is the concentration of CP-122,721 that causes a 50% reduction in the Substance P response.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflows are provided below using the DOT language for Graphviz.

NK1 Receptor Signaling Pathway and Inhibition by CP-122,721

NK1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds CP-122,721 CP-122,721 CP-122,721->NK1R Binds (Non-competitively) Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: NK1 Receptor signaling cascade and its non-competitive inhibition by CP-122,721.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare IM-9 Cell Membranes start->prep incubate Incubate Membranes with [¹²⁵I]BH-SP and CP-122,721 prep->incubate filter Filter and Wash to Separate Bound and Free Ligand incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Analyze Data: Calculate IC₅₀ and Bmax count->analyze end End analyze->end

Caption: Workflow for the NK1 receptor radioligand binding assay.

Experimental Workflow for Functional Electrophysiology Assay

Ephys_Workflow start Start slice Prepare Guinea Pig Locus Coeruleus Brain Slices start->slice record_baseline Establish Baseline Neuronal Firing Rate slice->record_baseline apply_sp Apply Substance P (Observe Excitation) record_baseline->apply_sp washout Washout apply_sp->washout apply_cp122721 Apply CP-122,721 washout->apply_cp122721 reapply_sp Re-apply Substance P in presence of CP-122,721 apply_cp122721->reapply_sp analyze Analyze Data: Calculate IC₅₀ for Inhibition reapply_sp->analyze end End analyze->end

Caption: Workflow for the functional electrophysiology assay in brain slices.

References

In Vivo Efficacy of CP-122,721: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the preclinical pharmacology of the potent and selective NK1 receptor antagonist, CP-122,721, in various animal models of neurogenic inflammation and central nervous system activity.

This technical guide provides a comprehensive overview of the in vivo effects of CP-122,721, a nonpeptide antagonist of the neurokinin-1 (NK1) receptor. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound. It includes a summary of quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Core Pharmacological Activities

CP-122,721, with the chemical name (+)-(2S,3S)-3-(2-methoxy-5-trifluoromethoxybenzyl)amino-2-phenylpiperidine, demonstrates high-affinity interaction with the human NK1 receptor.[1] In vivo studies have established its potent and orally active antagonism of Substance P (SP), a primary ligand for the NK1 receptor involved in pain transmission, inflammation, and various central nervous system (CNS) functions.[1][2] The compound exhibits characteristics of a non-competitive antagonist, producing an insurmountable blockade of the actions of SP.[1]

Quantitative Efficacy Data

The in vivo potency of CP-122,721 has been quantified in several animal models, demonstrating its efficacy in blocking NK1 receptor-mediated effects. The following tables summarize the key quantitative data from these studies.

Activity Animal Model Inducing Agent Route of Administration ID50 / IC50 Reference
Inhibition of Plasma ExtravasationGuinea Pig (Lung)Aerosolized Capsaicin (B1668287) (1 mM)Oral (p.o.)0.01 mg/kg[1]
Antagonism of Locomotor ActivityGuinea PigSar9, Met (O2)11-SPOral (p.o.)0.2 mg/kg[1]
Blockade of SP-induced ExcitationGuinea Pig (Locus Coeruleus Brain Slices)Substance PIn vitro7 nM[1]
Pharmacokinetic Parameters in Rats (Oral Administration)
Parameter Value
t1/2 (male)3.1 h
t1/2 (female)2.2 h
Cmax (male)941 ng/ml
Cmax (female)476 ng/ml
Tmax0.5 h

Data compiled from multiple sources.[2]

Key Experimental Protocols

The following sections provide detailed methodologies for the key in vivo experiments used to characterize the pharmacological effects of CP-122,721.

Capsaicin-Induced Plasma Extravasation in Guinea Pig Lung

This model assesses the ability of a compound to inhibit neurogenic inflammation in the respiratory tract.

Objective: To determine the potency of CP-122,721 in blocking capsaicin-induced plasma protein extravasation in the lungs of guinea pigs.

Methodology:

  • Animal Preparation: Male Hartley guinea pigs are used for the study.

  • Drug Administration: CP-122,721 is administered orally (p.o.) at varying doses prior to the capsaicin challenge.

  • Induction of Extravasation: Animals are exposed to an aerosol of capsaicin (1 mM) to induce the release of Substance P from sensory nerve endings in the lungs, leading to increased vascular permeability.

  • Quantification of Extravasation:

    • An intravenous injection of Evans blue dye, which binds to plasma albumin, is administered before the capsaicin challenge.

    • Following the challenge, the animals are euthanized, and the lungs are perfused to remove intravascular dye.

    • The amount of Evans blue dye that has extravasated into the lung tissue is extracted and quantified spectrophotometrically.

  • Data Analysis: The dose of CP-122,721 that causes a 50% inhibition of plasma extravasation (ID50) is calculated.[1]

Sar9, Met (O2)11-SP-Induced Locomotor Activity in Guinea Pigs

This behavioral model evaluates the central nervous system penetration and efficacy of NK1 receptor antagonists. [Sar9, Met(O2)11]-Substance P is a selective NK1 receptor agonist.[3]

Objective: To assess the ability of orally administered CP-122,721 to antagonize the behavioral effects of a centrally acting NK1 receptor agonist.

Methodology:

  • Animal Preparation: Male guinea pigs are used and habituated to the testing environment.

  • Drug Administration: CP-122,721 is administered orally at various doses.

  • Induction of Locomotor Activity: A specific NK1 receptor agonist, Sar9, Met (O2)11-SP, is administered to the animals. This agonist crosses the blood-brain barrier and induces a characteristic locomotor response.

  • Behavioral Assessment: The locomotor activity of the animals is monitored and quantified using an automated activity monitoring system.

  • Data Analysis: The ID50 value, representing the dose of CP-122,721 that inhibits the agonist-induced locomotor activity by 50%, is determined.[1]

Substance P-Induced Hypotension in Dogs

This model is used to evaluate the effect of NK1 receptor antagonists on the cardiovascular responses mediated by Substance P.

Objective: To characterize the antagonistic effect of CP-122,721 on the hypotensive response induced by Substance P in awake dogs.

Methodology:

  • Animal Preparation: Conscious dogs are used, often instrumented for the measurement of arterial blood pressure.

  • Drug Administration: CP-122,721 is administered orally at doses of 0.01, 0.03, and 0.3 mg/kg.[1]

  • Induction of Hypotension: A dose-response curve to intravenous Substance P is established to determine the doses that cause a significant drop in blood pressure.

  • Measurement of Blood Pressure: Arterial blood pressure is continuously monitored.

  • Data Analysis: The effect of CP-122,721 on the Substance P dose-response curve is analyzed. A rightward shift in the curve and a decrease in the maximal response are indicative of non-competitive antagonism.[1]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a generalized experimental workflow for the evaluation of NK1 receptor antagonists like CP-122,721.

SubstanceP_NK1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds G_Protein G-Protein NK1R->G_Protein Activates CP-122,721 CP-122,721 CP-122,721->NK1R Blocks (Non-competitive) PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Pain Pain Signal Transmission Ca2_release->Pain NF_kB NF-κB Activation PKC_activation->NF_kB Inflammation Pro-inflammatory Cytokine Production NF_kB->Inflammation

Substance P / NK1 Receptor Signaling Pathway

Experimental_Workflow cluster_preclinical_testing In Vivo Evaluation of NK1 Receptor Antagonist Animal_Model Select Animal Model (e.g., Guinea Pig, Rat, Dog) Drug_Admin Administer CP-122,721 (Varying Doses, Oral Route) Animal_Model->Drug_Admin Induction Induce NK1-mediated Response (e.g., Capsaicin, Substance P, NK1 Agonist) Drug_Admin->Induction Measurement Measure Physiological/Behavioral Endpoint (e.g., Plasma Extravasation, Locomotion, Blood Pressure) Induction->Measurement Data_Analysis Data Analysis (e.g., ID50 Calculation, Dose-Response Curve Shift) Measurement->Data_Analysis Efficacy Determine In Vivo Efficacy and Potency Data_Analysis->Efficacy

Generalized Experimental Workflow

Conclusion

The data presented in this technical guide demonstrate that CP-122,721 is a potent, orally active, and centrally penetrant NK1 receptor antagonist with a non-competitive mechanism of action. Its efficacy has been established in multiple preclinical animal models relevant to neurogenic inflammation and central nervous system disorders. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers in the field of neuropharmacology and drug development. Further investigation into the therapeutic potential of CP-122,721 in various clinical indications is warranted based on its robust preclinical profile.

References

Methodological & Application

Application Notes and Protocols for CP 122721, an Experimental NK1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols and pharmacological data related to CP 122721, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor.

Mechanism of Action

This compound, with the chemical name (+)-(2S,3S)-3-(2-methoxy-5-trifluoromethoxybenzyl)amino-2-phenylpiperidine, functions as a non-competitive antagonist of the human NK1 receptor.[1][2] It exhibits high affinity for the NK1 receptor, effectively blocking the actions of Substance P (SP), the endogenous ligand.[1][2] The antagonism is characterized as insurmountable, meaning that even with increasing concentrations of the agonist (Substance P), the maximum response cannot be restored.[1][2] This suggests that this compound does not compete with Substance P for the same binding site.[1][2] The interaction of this compound with the NK1 receptor leads to a reduction in the maximum number of binding sites (Bmax) for a radiolabeled SP analog, without altering the binding affinity (Kd).[1][2]

Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, Substance P, the NK1 receptor primarily couples to Gq and Gs alpha subunits.[3] This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events ultimately lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK1/2 and p38 MAPK, resulting in various cellular responses such as neuronal excitation, inflammation, and smooth muscle contraction.[1][4] this compound, by antagonizing the NK1 receptor, effectively inhibits this signaling pathway.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Activates CP122721 This compound CP122721->NK1R Inhibits Gq Gq NK1R->Gq Gs Gs NK1R->Gs PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_Cascade MAPK Cascade (ERK1/2, p38) Ca_release->MAPK_Cascade Activates PKC->MAPK_Cascade Activates Cellular_Response Cellular Responses (Neuronal Excitation, Inflammation) MAPK_Cascade->Cellular_Response

Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

AssayCell Line/TissueParameterValueReference
NK1 Receptor BindingHuman IM-9 cellspIC509.8[1][5]
Substance P-induced ExcitationGuinea pig locus coeruleus slicesIC507 nM[1][6]

Table 2: In Vivo Activity of this compound

ModelSpeciesEndpointRoute of AdministrationID50/Effective DoseReference
Capsaicin-induced Plasma ExtravasationGuinea Pig (lung)Inhibition of extravasationOral (p.o.)0.01 mg/kg[1][2]
Sar9, Met(O2)11-SP-induced Locomotor ActivityGuinea PigAntagonism of hyperactivityOral (p.o.)0.2 mg/kg[1][2]
Substance P-induced HypotensionDogReversal of hypotensionOral (p.o.)0.01 - 0.3 mg/kg[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

NK1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human NK1 receptor.

Materials:

  • Human IM-9 cells (or other cells expressing human NK1 receptor)

  • [¹²⁵I]BH-Substance P (radioligand)

  • This compound

  • Non-labeled Substance P

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl

  • Glass fiber filters (e.g., GF/B)

  • Scintillation fluid and counter

Workflow Diagram:

Binding_Assay_Workflow Start Start: Prepare Cell Membranes Prepare_Reagents Prepare Reagents (Radioligand, this compound, Substance P) Start->Prepare_Reagents Incubation Incubate Membranes with Radioligand and Test Compound Prepare_Reagents->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Data Analysis (IC50, Ki determination) Quantification->Analysis End End Analysis->End

Caption: Workflow for the NK1 Receptor Binding Assay.

Procedure:

  • Membrane Preparation:

    • Culture IM-9 cells to the desired density.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in hypotonic buffer and homogenize.

    • Centrifuge to pellet membranes and resuspend in assay buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • This compound at various concentrations (for competition curve).

      • Non-labeled Substance P (for non-specific binding).

      • [¹²⁵I]BH-Substance P (at a concentration near its Kd).

      • Cell membrane preparation.

    • Incubate at room temperature for 60 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in wash buffer using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Capsaicin-Induced Plasma Extravasation in Guinea Pig Lung

This in vivo protocol assesses the ability of this compound to inhibit neurogenic inflammation in the airways.

Materials:

Procedure:

  • Animal Preparation and Dosing:

    • Fast animals overnight with free access to water.

    • Administer this compound (e.g., 0.01 mg/kg) or vehicle orally (p.o.) at a specified time before the capsaicin challenge.

  • Induction of Plasma Extravasation:

    • Anesthetize the guinea pigs.

    • Administer Evans Blue dye (e.g., 30 mg/kg) intravenously to act as a marker for plasma extravasation.

    • Expose the animals to an aerosol of capsaicin (e.g., 1 mM in saline) for a defined period (e.g., 5 minutes) to induce neurogenic inflammation and plasma leakage in the lungs.

  • Tissue Collection and Dye Extraction:

    • After a set time following capsaicin exposure, perfuse the systemic circulation with saline to remove intravascular Evans Blue.

    • Dissect the lungs and blot them dry.

    • Incubate the lung tissue in formamide at 60°C for 24 hours to extract the extravasated Evans Blue dye.

  • Quantification and Analysis:

    • Centrifuge the formamide extracts.

    • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

    • Quantify the amount of extravasated dye using a standard curve of Evans Blue in formamide.

    • Express the results as ng of Evans Blue per mg of tissue.

    • Calculate the percentage inhibition of plasma extravasation by this compound compared to the vehicle-treated group.

Substance P-Induced Locomotor Activity in Guinea Pigs

This behavioral assay evaluates the central nervous system (CNS) penetration and efficacy of this compound.

Materials:

  • Male Dunkin-Hartley guinea pigs

  • This compound

  • Sar9, Met(O2)11-Substance P (a stable SP analog)

  • Locomotor activity chambers equipped with infrared beams

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate the guinea pigs to the locomotor activity chambers for a period of time before the experiment.

    • Administer this compound (e.g., 0.2 mg/kg) or vehicle orally (p.o.) at a specified time before the SP analog injection.

  • Induction of Hyperactivity:

    • Administer Sar9, Met(O2)11-Substance P intracerebroventricularly (i.c.v.) to induce a hyperactive state.

  • Data Collection and Analysis:

    • Immediately after the SP analog injection, place the animals back into the locomotor activity chambers.

    • Record locomotor activity (e.g., beam breaks) for a defined period (e.g., 60 minutes).

    • Analyze the data to determine the total locomotor activity counts.

    • Calculate the percentage antagonism of the SP-induced hyperactivity by this compound compared to the vehicle-treated group.

Substance P-Induced Hypotension in Dogs

This protocol assesses the in vivo efficacy of this compound in a cardiovascular model.

Materials:

  • Beagle dogs

  • This compound

  • Substance P

  • Anesthetic agents

  • Apparatus for direct blood pressure monitoring (arterial catheter, transducer, and data acquisition system)

Procedure:

  • Animal Preparation and Instrumentation:

    • Anesthetize the dogs.

    • Insert a catheter into a femoral artery for direct measurement of arterial blood pressure.

    • Insert a catheter into a femoral vein for drug administration.

    • Allow the animal to stabilize after instrumentation.

  • Dosing and Blood Pressure Measurement:

    • Administer this compound (e.g., 0.01, 0.03, 0.3 mg/kg) or vehicle orally (p.o.) at a specified time before the SP challenge.

    • Record baseline mean arterial pressure (MAP).

    • Administer an intravenous bolus of Substance P to induce a hypotensive response.

    • Continuously monitor and record the arterial blood pressure throughout the experiment.

  • Data Analysis:

    • Determine the maximum decrease in MAP following the Substance P challenge in both vehicle- and this compound-treated animals.

    • Construct a dose-response curve for the hypotensive effect of Substance P in the presence and absence of this compound.

    • Analyze the data to determine if this compound produces a rightward shift in the dose-response curve and a decrease in the maximal response, which is characteristic of a non-competitive antagonist.

References

Application Notes and Protocols for CP 122721 In Vivo Use in Mice and Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 122721 is a potent and selective non-peptide antagonist of the Neurokinin 1 (NK1) receptor, which is the primary receptor for the neuropeptide Substance P (SP). The SP/NK1 receptor system is implicated in a variety of physiological processes, including pain transmission, inflammation, and the regulation of mood and anxiety. As such, this compound is a valuable tool for investigating the role of the NK1 receptor in various disease models. These application notes provide an overview of the in vivo use of this compound in mice and rats, including dosage information from available literature, detailed experimental protocols for common preclinical models, and an overview of the NK1 receptor signaling pathway.

Data Presentation

While specific in vivo efficacy data for this compound in mice and rats is limited in publicly available literature, data from other species and related compounds can provide a valuable starting point for dose-ranging studies.

Table 1: Summary of In Vivo Efficacy Doses of this compound in Other Species

SpeciesModelRoute of AdministrationEffective Dose (ID50 or Range)Reference
Guinea PigCapsaicin-induced plasma extravasationOral (p.o.)0.01 mg/kg (ID50)[1]
Guinea PigSar9, Met (O2)11-SP-induced locomotor activityOral (p.o.)0.2 mg/kg (ID50)[1]
DogSP-induced hypotensionOral (p.o.)0.01 - 0.3 mg/kg[1]

Table 2: In Vivo Efficacy of Other NK1 Receptor Antagonists in Rodents (for reference)

CompoundSpeciesModelRoute of AdministrationEffective Dose Range
NetupitantMouseSubstance P-induced scratching, biting, and lickingIntraperitoneal (i.p.)1 - 10 mg/kg
RP67580MouseElevated Plus Maze (anxiety)Not specified1.5 mg/kg
CP-96345RatDextran sulfate-induced colitis (inflammation)Intraperitoneal (i.p.)Not specified

Mandatory Visualization

Neurokinin 1 (NK1) Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.[2] Upon binding of its ligand, Substance P, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with elevated Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of various cellular processes, including neuronal excitation, inflammation, and cell proliferation.[3][4][5] this compound, as an antagonist, blocks the binding of Substance P to the NK1 receptor, thereby inhibiting this downstream signaling cascade.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gαq NK1R->Gq Activates CP122721 This compound CP122721->NK1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) Ca2->PKC Activates Cellular_Responses Cellular Responses (e.g., Neuronal Excitation, Inflammation) PKC->Cellular_Responses Leads to ER->Ca2 Releases

Caption: NK1 Receptor Signaling Pathway and Site of Action for this compound.

Experimental Workflow: In Vivo Efficacy Study

The following diagram outlines a general workflow for conducting an in vivo efficacy study of this compound in a rodent model of anxiety or inflammation.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (Mice or Rats) Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Compound_Prep This compound Formulation (Vehicle Selection) Dosing This compound Administration (e.g., p.o. or i.p.) Compound_Prep->Dosing Randomization->Dosing Model_Induction Induction of Model (e.g., EPM or Carrageenan) Dosing->Model_Induction Behavioral_Testing Behavioral/Physiological Assessment Model_Induction->Behavioral_Testing Data_Collection Data Collection (e.g., Time in Open Arms, Paw Volume) Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General workflow for an in vivo efficacy study of this compound.

Experimental Protocols

Anxiolytic-like Activity Assessment in Mice: Elevated Plus Maze (EPM)

This protocol is adapted from standard EPM procedures and should be optimized with appropriate dose-ranging studies for this compound.[6][7][8]

Objective: To assess the anxiolytic-like effects of this compound in mice.

Materials:

  • This compound

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Male C57BL/6 mice (8-12 weeks old)

  • Elevated Plus Maze apparatus

  • Video tracking software

Procedure:

  • Animal Acclimation: House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Handle mice for 2-3 minutes daily for 3-5 days leading up to the test to reduce handling stress.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the desired final concentrations for administration. The final volume for intraperitoneal (i.p.) injection should be approximately 10 mL/kg.

  • Dosing:

    • Randomly assign mice to treatment groups (e.g., vehicle, this compound at various doses).

    • Administer this compound or vehicle via i.p. injection 30-60 minutes before the EPM test. The exact pre-treatment time should be determined based on the pharmacokinetic profile of this compound.

  • Elevated Plus Maze Test:

    • Acclimate the mice to the testing room for at least 30 minutes before the trial.

    • Place a mouse at the center of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera connected to a tracking system.

    • After each trial, clean the maze thoroughly with 70% ethanol (B145695) to remove any olfactory cues.

  • Data Analysis:

    • Analyze the video recordings to determine the time spent in the open arms and closed arms, and the number of entries into each arm.

    • Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Entries into open arms / Total entries) x 100].

    • An increase in these parameters is indicative of an anxiolytic-like effect.

    • Compare the treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Anti-inflammatory Activity Assessment in Rats: Carrageenan-Induced Paw Edema

This is a classic model of acute inflammation.[9][10][11][12] Doses of this compound should be determined through pilot studies.

Objective: To evaluate the anti-inflammatory effects of this compound in rats.

Materials:

  • This compound

  • Vehicle

  • Male Sprague-Dawley or Wistar rats (150-200 g)

  • 1% (w/v) solution of lambda-carrageenan in sterile saline

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimation: Acclimate rats to the experimental environment for at least one week.

  • Compound Preparation: Prepare this compound in a suitable vehicle for oral (p.o.) or intraperitoneal (i.p.) administration.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.

  • Dosing:

    • Randomly assign rats to treatment groups.

    • Administer this compound or vehicle (e.g., p.o. or i.p.) at a predetermined time before carrageenan injection (typically 30-60 minutes).

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

Conclusion

This compound is a potent NK1 receptor antagonist with demonstrated in vivo activity in several animal species. While specific dosage information for mice and rats in efficacy models is not extensively documented in the public domain, the provided data from other species and related compounds, along with the detailed protocols, offer a solid foundation for researchers to design and conduct their own in vivo studies. It is crucial to perform dose-response studies to determine the optimal dose of this compound for any specific animal model and experimental paradigm. The visualization of the NK1 receptor signaling pathway and the experimental workflow should aid in the conceptual understanding and practical execution of these studies.

References

Application Notes and Protocols: CP 122721 Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of CP 122721 in Dimethyl Sulfoxide (DMSO), protocols for its preparation and use in experimental settings, and an overview of its biological context.

Introduction

This compound is a potent and selective non-peptide antagonist of the neurokinin 1 (NK1) receptor, with a pIC50 of 9.8 for the human NK1 receptor.[1][2] It is a second-generation antagonist developed from CP-99,994 and demonstrates superior in vivo blockade of NK1 receptor-mediated responses.[3] Due to its ability to penetrate the central nervous system, this compound exhibits anxiolytic and antidepressant-like effects and has been investigated for its role in modulating inflammatory responses.[1] Proper handling and solubilization are critical for accurate and reproducible experimental results.

Solubility Data

This compound hydrochloride is readily soluble in DMSO. The quantitative solubility data is summarized in the table below.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Molecular Weight ( g/mol )
DMSO10045.33453.33 (hydrochloride salt)
Water10045.33453.33 (hydrochloride salt)

Data sourced from supplier datasheets. The molecular weight of the specific batch may vary due to hydration and should be confirmed from the certificate of analysis.

Experimental Protocols

Protocol for Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound hydrochloride in DMSO.

Materials:

  • This compound hydrochloride (powder)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Determine the required mass: Use the batch-specific molecular weight provided on the certificate of analysis. For this protocol, the molecular weight of 453.33 g/mol for the hydrochloride salt is used.

    • To prepare 1 mL of a 100 mM stock solution, 45.33 mg of this compound hydrochloride is required.

  • Weigh the compound: Carefully weigh out the calculated mass of this compound hydrochloride using a calibrated analytical balance and place it into a sterile vial.

  • Add DMSO: Add the appropriate volume of DMSO to the vial containing the compound. For example, add 1 mL of DMSO to 45.33 mg of the compound.

  • Solubilization: Close the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but observe for any signs of degradation.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

General Protocol for Solubility Determination (Saturated Shake-Flask Method)

This is a general protocol for determining the solubility of a compound like this compound in DMSO.

Materials:

  • This compound hydrochloride

  • DMSO

  • Small glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Calibrated analytical balance and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound hydrochloride to a known volume of DMSO in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Dilution: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard curve of known concentrations of this compound should be prepared and run alongside the samples for accurate quantification.

  • Calculation: Calculate the original concentration in the undiluted supernatant, which represents the solubility of this compound in DMSO at the specified temperature.

Signaling Pathway and Experimental Workflow

NK1 Receptor Signaling Pathway

This compound acts as an antagonist at the Neurokinin 1 (NK1) receptor. The natural ligand for this receptor is Substance P. The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various physiological responses. This compound blocks this binding and subsequent downstream signaling.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gq protein NK1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates SP Substance P SP->NK1R Binds & Activates CP122721 This compound CP122721->NK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_Response Physiological Response (e.g., Neuronal Excitation) Ca2->Physiological_Response PKC->Physiological_Response

Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow for In Vitro Assay

The following diagram illustrates a typical workflow for using a DMSO stock solution of this compound in a cell-based in vitro assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Weigh this compound Hydrochloride B Dissolve in DMSO to make 100 mM Stock Solution A->B C Store at -20°C B->C D Prepare Working Solution (Dilute Stock in Assay Buffer) C->D F Pre-incubate Cells with this compound Working Solution D->F E Culture Cells Expressing NK1 Receptor E->F G Stimulate Cells with Substance P F->G H Measure Downstream Signal (e.g., Calcium Flux) G->H I Analyze Data and Determine IC50 H->I

References

Application Notes and Protocols for Preparing CP 122721 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP 122721 is a potent and selective non-peptide antagonist of the neurokinin 1 (NK1) receptor, exhibiting high affinity.[1][2] It has been investigated for its anxiolytic, antidepressant, and antiemetic properties.[1][3] Proper preparation of a stock solution is the first critical step for in vitro and in vivo experiments to ensure accurate and reproducible results. This document provides a detailed protocol for the preparation of this compound stock solutions, along with its chemical properties and a diagram of its mechanism of action.

Data Presentation

Chemical and Physical Properties of this compound Hydrochloride
PropertyValue
Chemical Name (2S,3S)-N-[[2-Methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenyl-3-piperidinamine dihydrochloride[2]
Molecular Weight 453.33 g/mol [2]
CAS Number 145877-52-7[2]
Purity ≥98% (HPLC)[2]
Appearance Crystalline solid
Storage Store at -20°C[2]
Solubility Data for this compound Hydrochloride
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water45.33[2]100[2]
DMSO45.33[2]100[2]
Recommended Stock Solution Concentrations and Volumes

The following table provides pre-calculated solvent volumes to prepare stock solutions of various concentrations. These calculations are based on the molecular weight of 453.33 g/mol .

Desired ConcentrationMass of this compoundVolume of Solvent
1 mM1 mg2.21 mL
5 mM1 mg0.44 mL
10 mM1 mg0.22 mL
10 mM5 mg1.10 mL
50 mM5 mg0.22 mL
10 mM10 mg2.21 mL
50 mM10 mg0.44 mL
100 mM10 mg0.22 mL

Experimental Protocols

Materials
  • This compound hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile, deionized or distilled water

  • Sterile polypropylene (B1209903) microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Preparation: Don appropriate PPE. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.53 mg of the compound.

  • Solubilization: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. Using the example above, add 1 mL of DMSO.

  • Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (25-30°C) may assist in solubilization.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol for Preparing Working Solutions

For most cell-based assays, the DMSO concentration in the final culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the appropriate cell culture medium or buffer. For example, dilute the 10 mM stock solution 1:100 in media to create a 100 µM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate or stock solution to the experimental system to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM in 1 mL of cell culture, add 10 µL of the 100 µM intermediate solution.

Mandatory Visualization

Signaling Pathway of NK1 Receptor Antagonism by this compound

NK1_Antagonism Mechanism of Action of this compound cluster_0 Cell Membrane cluster_1 Intracellular Signaling NK1R NK1 Receptor Gq Gq Protein NK1R->Gq activates Blocked_Response Blocked Response PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes SubstanceP Substance P SubstanceP->NK1R binds CP122721 This compound CP122721->NK1R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release induces PKC PKC Activation DAG->PKC activates Physiological_Response Physiological Response (e.g., Nausea, Pain) Ca2_release->Physiological_Response PKC->Physiological_Response

Caption: this compound blocks Substance P binding to the NK1 receptor.

Experimental Workflow for Preparing and Using this compound

Workflow Workflow: From Stock to Experiment cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_experiment Experiment weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex until Dissolved dissolve->vortex aliquot 4. Aliquot and Store at -20°C vortex->aliquot thaw 5. Thaw Stock Aliquots aliquot->thaw intermediate 6. Prepare Intermediate Dilution in Media thaw->intermediate final_dilution 7. Prepare Final Working Concentration intermediate->final_dilution treat_cells 8. Treat Cells/ Administer in vivo final_dilution->treat_cells assay 9. Perform Assay/ Observe Effects treat_cells->assay

Caption: Step-by-step workflow for this compound solution preparation.

References

Application Notes and Protocols: Stability of CP 122721 in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 122721 is a potent and selective non-peptide antagonist of the neurokinin 1 (NK1) receptor.[1] As with any drug candidate, understanding its stability in aqueous solutions is critical for the development of liquid formulations, ensuring proper storage conditions, and defining its shelf-life. These application notes provide a comprehensive overview of the stability of this compound in aqueous solutions, detailing potential degradation pathways and offering protocols for assessing its stability under various stress conditions.

The stability of a pharmaceutical compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Chemical Structure

The chemical structure of this compound is (+)-(2S,3S)-3-(2-methoxy-5-trifluoromethoxybenzyl)amino-2-phenylpiperidine.

Molecular Formula: C₂₀H₂₃F₃N₂O₂

Molecular Weight: 396.41 g/mol

Potential Degradation Pathways

Based on its chemical structure, this compound may be susceptible to the following degradation pathways in an aqueous environment:

  • Hydrolysis: The ether and amide-like linkages could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The secondary amine and the electron-rich aromatic rings are potential sites for oxidation. Metabolic studies have shown that this compound can undergo O-demethylation and aromatic hydroxylation, suggesting these sites are susceptible to oxidative processes.[2][3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of organic molecules.

Quantitative Stability Data (Illustrative)

Table 1: Illustrative Data for Hydrolytic Degradation of this compound (100 µg/mL) in Aqueous Solution.

ConditionTime (hours)Temperature% DegradationNumber of Degradants
0.1 N HCl260°C~15-20%2
0.1 N NaOH2460°C~10-15%1
Neutral (Water)4870°C< 5%0

Table 2: Illustrative Data for Oxidative, Thermal, and Photolytic Degradation of this compound (100 µg/mL) in Aqueous Solution.

ConditionTime (hours)Temperature% DegradationNumber of Degradants
3% H₂O₂24Room Temp~25-30%3
Dry Heat4870°C~5-10%1
Photolytic (ICH Q1B)24Room Temp~10-15%2

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound in aqueous solution.

General Protocol for Sample Preparation
  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor solution (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, or water) to a final concentration of 100 µg/mL.

  • Protect solutions from light unless photostability is being assessed.

  • At specified time points, withdraw an aliquot of the sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the sample with the mobile phase to a suitable concentration for analysis (e.g., 10 µg/mL).

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol for Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Chromatographic Conditions (Recommended Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: Ambient (or controlled at 25°C)

  • Injection Volume: 20 µL

Method Validation:

The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main drug peak from the peaks of degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Forced Degradation Protocols

5.3.1. Acid and Base Hydrolysis

  • Acid Hydrolysis: To 1 mL of the this compound stock solution, add 9 mL of 0.1 N HCl. Incubate the solution at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours.

  • Base Hydrolysis: To 1 mL of the this compound stock solution, add 9 mL of 0.1 N NaOH. Incubate the solution at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours.

  • Neutral Hydrolysis: To 1 mL of the this compound stock solution, add 9 mL of purified water. Incubate the solution at 70°C. Withdraw samples at 0, 24, and 48 hours.

5.3.2. Oxidative Degradation

  • To 1 mL of the this compound stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature and protected from light.

  • Withdraw samples at 0, 2, 4, 8, and 24 hours.

5.3.3. Thermal Degradation

  • Place a solid sample of this compound in a convection oven at 70°C for 48 hours.

  • Also, prepare a solution of this compound in water at 100 µg/mL and incubate at 70°C.

  • At the end of the incubation period, dissolve the solid sample and dilute the liquid sample for HPLC analysis.

5.3.4. Photostability Testing

  • Expose a solution of this compound (100 µg/mL in water) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples after the exposure period.

Signaling Pathway and Experimental Workflow Diagrams

NK1 Receptor Signaling Pathway

This compound acts as an antagonist at the neurokinin 1 (NK1) receptor, thereby blocking the signaling cascade initiated by its natural ligand, Substance P.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC activates Downstream Downstream Signaling PKC->Downstream SP Substance P SP->NK1R binds CP122721 This compound CP122721->NK1R blocks

Caption: NK1 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates the general workflow for conducting a forced degradation study of this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start This compound Stock Solution (1 mg/mL in Organic Solvent) Dilution Dilute to 100 µg/mL with Stressor Solution Start->Dilution Acid Acid Hydrolysis (0.1 N HCl, 60°C) Dilution->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Dilution->Base Oxidation Oxidation (3% H₂O₂, RT) Dilution->Oxidation Thermal Thermal (70°C) Dilution->Thermal Photo Photolytic (ICH Q1B) Dilution->Photo Sampling Withdraw Samples at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize & Dilute Sampling->Neutralize HPLC Stability-Indicating HPLC Analysis Neutralize->HPLC Data Data Analysis: % Degradation, Degradant Profiling HPLC->Data

Caption: General Workflow for Forced Degradation Studies of this compound.

Conclusion

These application notes provide a framework for assessing the stability of this compound in aqueous solutions. The provided protocols for forced degradation studies and the stability-indicating HPLC method are based on established ICH guidelines and practices in the pharmaceutical industry. The illustrative data highlights the potential degradation pathways and the extent of degradation that might be observed under various stress conditions. It is crucial for researchers to perform these studies with the actual compound to obtain definitive stability data, which is fundamental for successful formulation development and regulatory submissions.

References

Application Notes and Protocols for CP 122721

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 122721 is a potent and selective, non-peptide antagonist of the Neurokinin 1 (NK1) receptor, a G protein-coupled receptor (GPCR).[1][2] It exhibits high affinity for the human NK1 receptor and acts in a non-competitive manner.[2][3] The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and the emetic reflex.[4][5][6] By blocking the binding of Substance P to its receptor, this compound effectively inhibits downstream signaling pathways, leading to its observed anxiolytic, antidepressant, and antiemetic properties.[1][3][7] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on published literature.

ParameterValueSpecies/Cell LineAssay Type
pIC509.8Human (IM-9 cells)[¹²⁵I]BH-SP binding assay
IC507 nMGuinea PigSP-induced excitation of locus ceruleus cells
ID500.01 mg/kg, p.o.Guinea PigCapsaicin-induced plasma extravasation
ID500.2 mg/kgGuinea PigSar⁹, Met (O2)¹¹-SP-induced locomotor activity

Signaling Pathway

The NK1 receptor, upon activation by its ligand Substance P, primarily couples to the Gαq protein, initiating a cascade of intracellular signaling events. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). The activation of PKC can subsequently lead to the stimulation of the MAPK/ERK pathway, ultimately influencing gene expression and promoting cell proliferation. This compound, as an antagonist, blocks the initial binding of Substance P, thereby inhibiting this entire signaling cascade.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds CP122721 This compound CP122721->NK1R Blocks Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Activates Proliferation Cell Proliferation MAPK->Proliferation Promotes

Caption: NK1 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Cell Proliferation Assay (MTS/XTT Assay)

This protocol describes how to measure the inhibitory effect of this compound on Substance P-induced cell proliferation in a cell line endogenously or recombinantly expressing the NK1 receptor (e.g., IM-9, CHO-K1/NK1R).

Materials:

  • NK1 receptor-expressing cells (e.g., IM-9)

  • Cell culture medium (e.g., RPMI-1640 for IM-9) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Substance P (agonist)

  • This compound (antagonist)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • MTS or XTT proliferation assay kit

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the NK1 receptor-expressing cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

  • Serum Starvation (Optional but Recommended):

    • After 24 hours, gently aspirate the culture medium.

    • Wash the cells once with 100 µL of serum-free medium.

    • Add 100 µL of serum-free medium to each well and incubate for 12-24 hours to synchronize the cells and reduce basal proliferation.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Aspirate the serum-free medium from the wells.

    • Add 50 µL of the this compound dilutions to the appropriate wells. Include a "vehicle control" (medium with DMSO or the solvent used for this compound).

    • Incubate for 1 hour at 37°C to allow the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Prepare a solution of Substance P in serum-free medium at a concentration that induces a submaximal proliferative response (typically in the low nanomolar range, to be determined empirically).

    • Add 50 µL of the Substance P solution to all wells except for the "no agonist" control wells (which receive 50 µL of serum-free medium).

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Proliferation Measurement:

    • Add 20 µL of MTS or XTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for XTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data to the "Substance P alone" control (100% proliferation) and the "no agonist" control (0% proliferation).

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Calcium Mobilization Assay

This assay measures the ability of this compound to block Substance P-induced intracellular calcium release, a proximal event in the NK1 receptor signaling cascade.

Materials:

  • NK1 receptor-expressing cells

  • Cell culture medium

  • Substance P

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours at 37°C and 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Aspirate the culture medium from the wells and add 50-100 µL of the dye loading buffer.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition (Antagonist Plate):

    • During the incubation, prepare a "compound plate" with serial dilutions of this compound in HBSS at 4x the final desired concentration.

    • After dye loading, gently wash the cells twice with HBSS.

    • Leave 100 µL of HBSS in each well.

    • Add 50 µL from the compound plate to the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition (Agonist Plate):

    • Prepare an "agonist plate" with Substance P at a concentration that gives a maximal or near-maximal response (EC₈₀) in HBSS, at 4x the final concentration.

  • Measurement:

    • Place the cell plate and the agonist plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to inject 50 µL of the Substance P solution from the agonist plate into the cell plate.

    • Measure the fluorescence intensity for 60-120 seconds immediately following the injection.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).

    • Normalize the data to the "Substance P alone" control (100% response) and the "no agonist" control (0% response).

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture 1. Culture NK1R-expressing cells Cell_Seeding 2. Seed cells in 96-well plate Cell_Culture->Cell_Seeding Starvation 3. Serum starve cells (optional) Cell_Seeding->Starvation Antagonist 4. Add this compound dilutions Starvation->Antagonist Agonist 5. Add Substance P (agonist) Antagonist->Agonist Incubate 6. Incubate (48-72h for proliferation) Agonist->Incubate Add_Reagent 7. Add MTS/XTT or Calcium Dye Measure 8. Measure Absorbance/Fluorescence Add_Reagent->Measure Analyze 9. Analyze Data & Calculate IC50 Measure->Analyze

Caption: General workflow for an in vitro cell-based assay with this compound.

References

Application Notes and Protocols for CP 122721 in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. A key mediator of neurogenic inflammation is Substance P (SP), a neuropeptide that, upon binding to its high-affinity neurokinin-1 receptor (NK1R), triggers a cascade of inflammatory events.[1][2] This includes glial cell activation, increased blood-brain barrier permeability, and the release of pro-inflammatory cytokines, all of which contribute to neuronal damage.[2][3]

CP 122721 is a potent and selective, non-competitive antagonist of the NK1 receptor.[4] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of the SP/NK1R pathway in central nervous system (CNS) disorders.[4] These application notes provide detailed protocols for utilizing this compound in established in vitro and in vivo models of neuroinflammation, enabling researchers to explore its therapeutic potential.

Mechanism of Action: Targeting the Substance P/NK1R Pathway

Substance P, released from nerve endings, binds to the G-protein coupled NK1 receptor on various cells in the CNS, including microglia, astrocytes, and endothelial cells.[5] This binding initiates downstream signaling cascades, primarily through Gαq, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events converge on the activation of key transcription factors, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which upregulate the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[6][7]

This compound, as a non-competitive antagonist, binds to a site on the NK1 receptor distinct from the SP binding site, inducing a conformational change that prevents receptor activation even when SP is bound.[4] This effectively blocks the entire downstream inflammatory cascade.

Substance_P_NK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds and Activates This compound This compound This compound->NK1R Binds and Inhibits Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC NFkB NF-κB Activation Ca2->NFkB MAPK MAPK Pathway PKC->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines Upregulates NFkB->Cytokines Upregulates

Caption: this compound blocks Substance P-mediated neuroinflammation.

Data Presentation: Efficacy of NK1 Receptor Antagonists in Neuroinflammation Models

Treatment GroupTNF-α mRNA Expression (Fold Change vs. Control)IL-1β mRNA Expression (Fold Change vs. Control)IL-6 mRNA Expression (Fold Change vs. Control)
Vehicle + Saline1.0 ± 0.21.0 ± 0.31.0 ± 0.2
Vehicle + LPS8.5 ± 1.2 12.2 ± 1.815.7 ± 2.1***
NK1R Antagonist + LPS3.2 ± 0.5##4.5 ± 0.7###5.1 ± 0.9###

***p < 0.001 vs. Vehicle + Saline; ##p < 0.01, ###p < 0.001 vs. Vehicle + LPS. Data are presented as mean ± SEM and are representative of expected outcomes based on published studies with other NK1R antagonists.[6][8]

Experimental Protocols

In Vivo Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This protocol describes the induction of systemic inflammation leading to a neuroinflammatory response in mice, and the assessment of the therapeutic efficacy of this compound.

LPS_Neuroinflammation_Workflow cluster_prep Preparation cluster_treatment Treatment and Induction cluster_analysis Analysis A1 Acclimatize Mice (1 week) B1 Administer this compound (e.g., 0.1-10 mg/kg, p.o.) A1->B1 B2 Administer Vehicle Control A1->B2 A2 Prepare this compound Solution C1 Induce Neuroinflammation (LPS, 1-5 mg/kg, i.p.) (1 hour post-treatment) B1->C1 B2->C1 D1 Euthanize Mice (2-24 hours post-LPS) C1->D1 E1 Collect Brain Tissue (Hippocampus, Cortex) D1->E1 F1 Cytokine Analysis (ELISA, qPCR) E1->F1 F2 Immunohistochemistry (Microglial activation markers) E1->F2

Caption: Workflow for in vivo evaluation of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Sterile, pyrogen-free saline

  • C57BL/6 mice (male, 8-10 weeks old)

  • Standard laboratory equipment for animal handling and injections

  • Reagents and kits for ELISA, qPCR, and immunohistochemistry

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.

  • Preparation of this compound: Prepare a suspension of this compound in the vehicle to the desired concentrations (e.g., 0.1, 1, 10 mg/kg). Sonication may be required to achieve a uniform suspension.

  • Treatment Administration:

    • Divide mice into treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound (low dose) + LPS, this compound (high dose) + LPS).

    • Administer this compound or vehicle via oral gavage (p.o.). A typical volume is 10 ml/kg.

  • Induction of Neuroinflammation:

    • One hour after treatment administration, inject LPS (dissolved in sterile saline) intraperitoneally (i.p.) at a dose of 1-5 mg/kg.

    • The control group receives an equivalent volume of sterile saline i.p.

  • Tissue Collection:

    • At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), euthanize the mice via an approved method.

    • Perfuse transcardially with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.

    • Dissect the brain and isolate regions of interest (e.g., hippocampus, cortex).

  • Analysis:

    • Cytokine Measurement: Homogenize a portion of the brain tissue for protein extraction and measure levels of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits. For gene expression analysis, extract RNA and perform quantitative real-time PCR (qPCR).

    • Immunohistochemistry: Fix the other brain hemisphere in 4% paraformaldehyde for immunohistochemical analysis of microglial activation markers such as Iba1 and CD68.

In Vitro Model: Microglial Activation Assay

This protocol details the use of this compound to inhibit Substance P-induced inflammatory responses in primary microglial cultures or microglial cell lines (e.g., BV-2).

Microglia_Activation_Workflow cluster_culture Cell Culture cluster_treatment Treatment and Stimulation cluster_analysis Analysis A1 Culture Primary Microglia or BV-2 Cells B1 Pre-treat with this compound (e.g., 1-100 nM) A1->B1 B2 Vehicle Control A1->B2 C1 Stimulate with Substance P (e.g., 10-100 nM) (30 minutes post-treatment) B1->C1 B2->C1 D1 Collect Supernatant (e.g., 24 hours post-stimulation) C1->D1 D2 Lyse Cells C1->D2 E1 Measure Cytokine Levels (ELISA) D1->E1 E2 Western Blot for NF-κB, p-MAPK D2->E2

Caption: Workflow for in vitro evaluation of this compound.

Materials:

  • This compound

  • Substance P

  • Primary microglia or BV-2 microglial cell line

  • Appropriate cell culture medium and supplements

  • Reagents for ELISA and Western blotting

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

Procedure:

  • Cell Culture: Culture primary microglia or BV-2 cells under standard conditions until they reach the desired confluency for the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute it in culture medium to the final desired concentrations (e.g., 1, 10, 100 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Pre-treatment:

    • Replace the culture medium with fresh medium containing the appropriate concentrations of this compound or vehicle (medium with the same concentration of DMSO).

    • Incubate for 30 minutes.

  • Stimulation:

    • Add Substance P to the wells to a final concentration of 10-100 nM to induce an inflammatory response.

    • Include a control group that does not receive Substance P.

  • Sample Collection and Analysis:

    • After a 24-hour incubation period, collect the cell culture supernatants.

    • Cytokine Analysis: Measure the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatants using ELISA kits.

    • Signaling Pathway Analysis: Lyse the cells and perform Western blotting to analyze the activation of key signaling molecules, such as the phosphorylation of MAPK pathway components (e.g., p-p38, p-ERK) and the nuclear translocation of NF-κB.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the Substance P/NK1R signaling pathway in neuroinflammation. The protocols provided herein offer a framework for researchers to investigate the anti-inflammatory and neuroprotective potential of this compound in relevant preclinical models. The expected outcomes, based on the activity of other NK1 receptor antagonists, suggest that this compound holds promise for mitigating the detrimental effects of neuroinflammation in a variety of CNS disorders. Further studies are warranted to generate specific quantitative data for this compound and to fully explore its therapeutic utility.

References

Application Notes and Protocols for CP 122721 in Visceral Hypersensitivity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral hypersensitivity, a key pathophysiological mechanism in functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain from internal organs in response to normal or mildly noxious stimuli.[1][2] The neurokinin-1 (NK1) receptor and its endogenous ligand, Substance P, are critically involved in the transmission of pain signals and the development of hyperalgesia.[1] CP 122721 is a potent, selective, non-peptide antagonist of the NK1 receptor.[3][4] Preclinical studies have demonstrated its ability to block the effects of Substance P, suggesting its potential as a therapeutic agent for visceral pain and related disorders.[4] These application notes provide a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic profile, and detailed protocols for its use in established animal models of visceral hypersensitivity.

Mechanism of Action

This compound exerts its effects by competitively binding to the NK1 receptor, thereby preventing the binding of Substance P.[5][6] This action blocks the downstream signaling cascade that leads to neuronal excitation and the perception of pain. The Substance P/NK1 receptor system is a key player in the sensitization of both central and peripheral neurons involved in visceral nociception. By antagonizing the NK1 receptor, this compound can potentially reduce the hyperexcitability of sensory neurons that contributes to visceral hypersensitivity.

Signaling Pathway

NK1_Receptor_Signaling Substance P / NK1 Receptor Signaling Pathway in Nociception cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates CP122721 This compound CP122721->NK1R Antagonizes PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation (Pain Signal) Ca2->Neuronal_Excitation PKC->Neuronal_Excitation

Substance P / NK1 Receptor Signaling Pathway in Nociception

Data Presentation

Pharmacokinetic Profile of this compound in Rats (Oral Administration)
ParameterMale RatFemale Rat
Peak Plasma Concentration (Cmax) 941 ng/mL476 ng/mL
Time to Peak Plasma Concentration (Tmax) 0.5 hours0.5 hours
Plasma Half-life (t1/2) 3.1 hours2.2 hours

Data extracted from a study involving a single oral dose of [14C]CP-122,721.[3]

In Vivo Efficacy of this compound
ModelSpeciesEndpointRoute of AdministrationID50
Capsaicin-induced Plasma Extravasation Guinea PigInhibition of plasma extravasation in the lungOral0.01 mg/kg
Sar9, Met(O2)11-SP-induced Locomotor Activity Guinea PigAntagonism of locomotor activityOral0.2 mg/kg

This data suggests good oral bioavailability and central nervous system penetration.[4]

Experimental Protocols

Animal Model of Visceral Hypersensitivity: Colorectal Distension (CRD) in Rats

This protocol is adapted from studies using other NK1 receptor antagonists in similar models and is tailored for use with this compound in rats, for which pharmacokinetic data is available.[2]

Objective: To assess the effect of this compound on the visceromotor response (VMR) to colorectal distension in a rat model of visceral hypersensitivity.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • Anesthetics (e.g., isoflurane)

  • Colorectal distension balloon (e.g., 6 cm flexible latex balloon attached to a catheter)

  • Barostat or pressure-controlled inflation device

  • Electromyography (EMG) recording equipment

  • Surgical instruments

Experimental Workflow:

CRD_Workflow Experimental Workflow for Colorectal Distension Model cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization (1 week) EMG_Implantation Surgical Implantation of EMG Electrodes Acclimatization->EMG_Implantation Recovery Surgical Recovery (1 week) EMG_Implantation->Recovery Habituation Habituation to Test Environment Recovery->Habituation Balloon_Insertion Insertion of Colorectal Balloon Habituation->Balloon_Insertion Baseline_VMR Baseline VMR Recording (Pre-drug) Balloon_Insertion->Baseline_VMR Drug_Admin Administration of This compound or Vehicle Baseline_VMR->Drug_Admin Postdrug_VMR Post-drug VMR Recording Drug_Admin->Postdrug_VMR EMG_Quant Quantification of EMG Activity Postdrug_VMR->EMG_Quant Comparison Statistical Comparison (this compound vs. Vehicle) EMG_Quant->Comparison

Experimental Workflow for Colorectal Distension Model

Procedure:

  • Surgical Preparation (1 week prior to experiment):

    • Anesthetize rats with isoflurane (B1672236).

    • Implant bipolar EMG electrodes into the external oblique abdominal musculature.

    • Exteriorize the electrode leads and secure them to the back of the animal.

    • Allow animals to recover for at least one week.

  • Induction of Visceral Hypersensitivity (Optional, 24-72 hours prior to experiment):

    • To model a state of hypersensitivity, an intracolonic infusion of a mild irritant such as 0.6% acetic acid can be administered. This enhances the nociceptive response to CRD.

  • Experimental Day:

    • Acclimatize rats to the testing apparatus.

    • Lightly anesthetize the rat with isoflurane for balloon insertion.

    • Insert the lubricated balloon catheter into the colon (approximately 8 cm from the anus).

    • Allow the animal to recover from anesthesia.

    • Record baseline VMR by performing graded colorectal distensions (e.g., 20, 40, 60, 80 mmHg for 10-20 seconds each, with a 5-minute inter-stimulus interval).

    • Administer this compound or vehicle via the desired route (e.g., oral gavage). Based on pharmacokinetic data, a pre-treatment time of 30-60 minutes would be appropriate.[3]

    • Repeat the colorectal distension protocol at specified time points after drug administration.

  • Data Analysis:

    • Record and rectify the EMG signal.

    • Calculate the area under the curve (AUC) of the EMG signal during the distension period, subtracting the baseline activity.

    • Compare the VMR in the this compound-treated group to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).

Expected Outcome:

Treatment with this compound is expected to produce a dose-dependent reduction in the visceromotor response to colorectal distension compared to the vehicle control group, indicating an analgesic effect on visceral pain.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the Substance P/NK1 receptor system in visceral hypersensitivity. The provided protocols and data offer a foundation for researchers to design and execute experiments aimed at understanding the mechanisms of visceral pain and evaluating the therapeutic potential of NK1 receptor antagonists. Careful consideration of the pharmacokinetic profile of this compound is essential for designing robust in vivo studies.

References

Application Notes and Protocols for CP 122721 Administration in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 122721 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, with a high affinity for the human NK1 receptor (pIC50 = 9.8).[1][2] The NK1 receptor's endogenous ligand is Substance P, a neuropeptide implicated in the pathophysiology of anxiety and depression. By blocking the action of Substance P, this compound has demonstrated significant anxiolytic and antidepressant-like effects in preclinical behavioral studies, particularly in gerbils, which show a high pharmacological homology with the human NK1 receptor.[3][4] These notes provide detailed protocols for the administration of this compound and its evaluation in common behavioral assays for anxiety and depression.

Mechanism of Action: NK1 Receptor Antagonism

This compound exerts its effects by blocking the neurokinin-1 (NK1) receptor, thereby preventing the binding of its primary ligand, Substance P. This action inhibits the downstream signaling cascade that is typically initiated by Substance P binding. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11 proteins. This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately influence a variety of cellular processes, including those involved in mood and anxiety.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor PLC Phospholipase C (PLC) NK1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response SP Substance P SP->NK1R Binds & Activates CP122721 This compound CP122721->NK1R Blocks

NK1 Receptor Signaling Pathway

Data Presentation

Anxiolytic-Like Effects of this compound in the Gerbil Elevated Plus-Maze
Dose (mg/kg, p.o.)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Stretch-Attend Postures (Mean ± SEM)Reference
VehicleBaselineBaselineBaseline[3]
3No significant effectNo significant effectAnxiolytic-like effect[3]
10No significant effectNo significant effectAnxiolytic-like effect[3]
30Significant increase No significant effectAnxiolytic-like effect[3]
Antidepressant-Like Effects of this compound in the Gerbil Tail Suspension Test
Dose (mg/kg, p.o.)Immobility Time (s) (Mean ± SEM)Locomotor ActivityReference
VehicleBaselineNo effect[5]
3Reduced No effect[5]
10Reduced No effect[5]
30Reduced No effect[5]

Experimental Protocols

General Administration Protocol

Vehicle Selection: For oral administration (p.o.), this compound can be suspended in a vehicle such as 0.5% methylcellulose (B11928114) in sterile water. It is crucial to ensure the suspension is homogenous before each administration.

Administration: Administer this compound via oral gavage at the desired dose. The volume of administration should be calculated based on the animal's body weight (e.g., 5-10 ml/kg for rodents). Dosing should occur at a consistent time before behavioral testing (e.g., 60 minutes).

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Dosing Oral Gavage (e.g., 60 min pre-test) Animal_Acclimation->Dosing Drug_Prep This compound Preparation (Suspend in Vehicle) Drug_Prep->Dosing EPM Elevated Plus-Maze Dosing->EPM Anxiety TST Tail Suspension Test Dosing->TST Depression LMA Locomotor Activity Test Dosing->LMA Control Data_Collection Data Collection (Automated or Manual) EPM->Data_Collection TST->Data_Collection LMA->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats

General Experimental Workflow
Protocol 1: Elevated Plus-Maze (EPM) for Anxiolytic-Like Effects

Objective: To assess the anxiolytic-like effects of this compound in gerbils.

Apparatus:

  • A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated from the floor (e.g., 50 cm).

  • The maze should be made of a non-reflective material.

  • The testing room should be dimly lit.

Procedure:

  • Habituate the gerbils to the testing room for at least 30 minutes before the experiment.

  • Administer this compound or vehicle orally 60 minutes before testing.

  • Place the gerbil in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for a 5-minute period.

  • Record the following behavioral parameters using an automated tracking system or by a trained observer blind to the treatment groups:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Stretch-attend postures (a risk assessment behavior).

  • After each trial, clean the maze thoroughly with 70% ethanol (B145695) to remove any olfactory cues.

Data Analysis:

  • Calculate the percentage of time spent in the open arms: (Time in open arms / (Time in open arms + Time in closed arms)) * 100.

  • Calculate the percentage of open arm entries: (Number of open arm entries / (Number of open arm entries + Number of closed arm entries)) * 100.

  • Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests, to compare the effects of different doses of this compound to the vehicle control. An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.[3][6]

Protocol 2: Tail Suspension Test (TST) for Antidepressant-Like Effects

Objective: To evaluate the antidepressant-like properties of this compound in gerbils.

Apparatus:

  • A suspension box or a horizontal bar from which the animal can be suspended.

  • Adhesive tape for securing the tail.

Procedure:

  • Habituate the gerbils to the testing room for at least 30 minutes prior to the test.

  • Administer this compound or vehicle orally 60 minutes before the test.

  • Securely attach a piece of adhesive tape approximately 1-2 cm from the tip of the gerbil's tail.

  • Suspend the gerbil by its tail from the horizontal bar. The animal should be positioned so that it cannot touch any surfaces.

  • The total duration of the test is typically 6 minutes.[7]

  • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for minor respiratory movements.[7]

  • A trained observer, blind to the treatment conditions, should score the behavior, or an automated system can be used.

Data Analysis:

  • Compare the total duration of immobility between the different treatment groups using a one-way ANOVA followed by post-hoc tests. A significant decrease in the duration of immobility in the this compound-treated groups compared to the vehicle group suggests an antidepressant-like effect.[5]

Protocol 3: Locomotor Activity (LMA) Test

Objective: To assess the effect of this compound on spontaneous locomotor activity to rule out confounding effects on the EPM and TST results.

Apparatus:

  • An open-field arena (e.g., a square box with high walls) equipped with infrared beams or a video tracking system to monitor movement.

Procedure:

  • Habituate the gerbils to the testing room.

  • Administer this compound or vehicle orally 60 minutes before the test.

  • Place the gerbil in the center of the open-field arena.

  • Record locomotor activity for a defined period (e.g., 10-30 minutes). Key parameters to measure include:

    • Total distance traveled.

    • Time spent moving.

    • Rearing frequency.

  • Clean the arena between each animal.

Data Analysis:

  • Compare the locomotor activity parameters between the treatment groups using a one-way ANOVA. No significant difference in locomotor activity at the effective doses in the EPM and TST indicates that the observed anxiolytic and antidepressant-like effects are not due to motor stimulation.[5]

Conclusion

This compound has shown promise as an anxiolytic and antidepressant agent in preclinical models. The protocols outlined in these application notes provide a framework for the reliable and reproducible assessment of its behavioral effects. It is essential to include appropriate control groups, such as a locomotor activity test, to ensure the specific nature of the observed behavioral changes. Adherence to these detailed methodologies will aid researchers in further elucidating the therapeutic potential of this compound and other NK1 receptor antagonists.

References

Application Notes and Protocols: Pharmacokinetics of CP-122,721 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available pharmacokinetic data for CP-122,721, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, in preclinical models. The information is intended to guide researchers in designing and interpreting studies involving this compound.

Overview of Pharmacokinetic Properties

CP-122,721 has been evaluated in several preclinical species to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The available data indicates that the compound is rapidly absorbed after oral administration in rats and dogs, but also undergoes extensive metabolism, which significantly influences its systemic exposure.

Data Presentation

Table 1: Pharmacokinetic Parameters of CP-122,721 in Rats following a Single Oral Dose

ParameterMale RatFemale Rat
Dose [14C]CP-122,721 (dose not specified)[14C]CP-122,721 (dose not specified)
Cmax (ng/mL) 941[1]476[1]
Tmax (h) 0.5[1]0.5[1]
t1/2 (h) 3.1[1]2.2[1]
Note: Based on unchanged drug in plasma.Based on unchanged drug in plasma.

In rats, only 1.5% of the circulating radioactivity in plasma was attributable to the unchanged drug, indicating extensive first-pass metabolism.[1]

Table 2: Pharmacokinetic and Excretion Data of CP-122,721 in Dogs following a Single Oral Dose

ParameterMale Beagle DogFemale Beagle Dog
Dose 5 mg/kg [14C]CP-122,7215 mg/kg [14C]CP-122,721
Total Recovery (% of dose) 89%[2]95%[2]
Excretion in first 72h (% of recovered dose) ~94% (urine and feces)[2]~94% (urine and feces)[2]
Biliary Excretion (% of dose in bile-duct cannulated males) ~56%[2]Not Reported
Absorption >80% of radioactivity absorbed[2]Not Reported

CP-122,721 was extensively metabolized in dogs, with only a small amount of the parent drug excreted unchanged.[2]

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for studying the pharmacokinetics of CP-122,721.

Protocol 1: Oral Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of CP-122,721 following a single oral gavage administration to male and female rats.

Materials:

  • CP-122,721 (radiolabeled with 14C for excretion and metabolism studies)

  • Vehicle suitable for oral administration

  • Sprague-Dawley rats (or other appropriate strain), male and female

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Metabolic cages for urine and feces collection

  • Centrifuge

  • Scintillation counter or other appropriate detector for radiolabeled compounds

  • Analytical instrumentation (e.g., LC-MS/MS) for quantification of unchanged drug

Procedure:

  • Dose Preparation: Prepare a solution or suspension of [14C]CP-122,721 in the chosen vehicle at the desired concentration.

  • Animal Dosing: Administer a single oral dose of the CP-122,721 formulation to each rat via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect blood into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • For total radioactivity: Analyze plasma, urine, and homogenized feces using a scintillation counter.

    • For unchanged drug: Develop and validate a bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of CP-122,721 in plasma samples. This will involve protein precipitation or solid-phase extraction followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data of the unchanged drug using appropriate software.

  • Excretion Analysis: Determine the percentage of the administered radioactive dose recovered in urine and feces over a specified period (e.g., 72 hours).

Protocol 2: Metabolism and Excretion Study in Dogs

Objective: To investigate the metabolism and excretion pathways of CP-122,721 in beagle dogs.

Materials:

  • [14C]CP-122,721

  • Beagle dogs, male and female

  • Capsules for oral administration

  • Metabolic cages

  • Bile duct cannulation surgical supplies (for specific studies)

  • Sample processing and analytical equipment as described in Protocol 1.

Procedure:

  • Dose Administration: Administer a single oral dose of [14C]CP-122,721 in a capsule to each dog.

  • Sample Collection:

    • Place dogs in metabolic cages for the collection of urine and feces at regular intervals (e.g., every 24 hours for 72-96 hours).

    • For bile duct-cannulated animals, collect bile continuously.

    • Collect blood samples at various time points to characterize the plasma concentration of total radioactivity and unchanged drug.

  • Sample Processing and Analysis:

    • Measure the total radioactivity in urine, feces, and bile.

    • Perform metabolite profiling on plasma, urine, and bile samples using techniques such as HPLC with radiometric detection and LC-MS/MS to identify and quantify the major metabolites.

  • Data Analysis: Determine the routes and rates of excretion. Characterize the major metabolic pathways.

Visualizations

Signaling Pathway of the NK1 Receptor

CP-122,721 is an antagonist of the Neurokinin-1 (NK1) receptor, which is the primary receptor for Substance P (SP). The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. CP-122,721 blocks these downstream effects by preventing Substance P from binding to its receptor.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Binds CP122721 CP-122,721 CP122721->NK1R Antagonizes Gq Gq protein NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Effects (e.g., MAPK, NF-κB activation) Ca2->Downstream PKC->Downstream PK_Workflow cluster_study_design Study Design & Preparation cluster_in_vivo In-Vivo Phase cluster_analysis Sample Analysis cluster_data_interp Data Interpretation DosePrep Dose Formulation (e.g., [14C]CP-122,721) Dosing Oral Administration DosePrep->Dosing AnimalModel Select Animal Model (e.g., Rat, Dog) AnimalModel->Dosing SampleCollection Serial Blood Sampling Urine & Feces Collection Dosing->SampleCollection PlasmaSep Plasma Separation SampleCollection->PlasmaSep Metabolite Metabolite Profiling & Radioactivity Measurement SampleCollection->Metabolite Quantification Quantification of Parent Drug (e.g., LC-MS/MS) PlasmaSep->Quantification PK_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) Quantification->PK_Calc Excretion Excretion Profile (Routes and Rate) Metabolite->Excretion Metabolism_Pathway cluster_major Major Pathways cluster_minor Minor Pathways cluster_dog_specific Dog Specific CP122721 CP-122,721 ODemethylation O-Demethylation CP122721->ODemethylation AromaticHydroxylation Aromatic Hydroxylation CP122721->AromaticHydroxylation Glucuronidation Indirect Glucuronidation CP122721->Glucuronidation AliphaticOxidation Aliphatic Oxidation (Piperidine Moiety) CP122721->AliphaticOxidation ODealkylation O-Dealkylation (Trifluoromethoxy Group) CP122721->ODealkylation TFMSA 5-Trifluoromethoxy Salicylic (B10762653) Acid (TFMSA) CP122721->TFMSA in Dogs

References

Application Notes and Protocols: Brain Penetrance and Distribution of CP 122721

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available information on the brain penetrance and distribution of CP 122721, a potent and selective non-peptide neurokinin NK1 receptor antagonist. Due to the limited publicly available quantitative data for this specific compound, this document also includes detailed, representative protocols for preclinical studies designed to assess the brain penetrance and distribution of novel central nervous system (CNS) drug candidates, based on standard industry practices.

Introduction to this compound

This compound is a high-affinity antagonist of the neurokinin 1 (NK1) receptor, with a pIC50 of 9.8 for the human NK1 receptor.[1][2][3] By blocking the action of Substance P, an excitatory neurotransmitter, this compound exhibits anxiolytic and antidepressant-like effects.[1] The therapeutic efficacy of this compound in CNS disorders is contingent on its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its target, the NK1 receptor, which is widely expressed in key brain regions such as the amygdala, hypothalamus, hippocampus, and striatum.[4] In vivo studies have suggested that this compound has good entry into the central nervous system.[2]

Quantitative Data Summary

Direct quantitative data on the brain-to-plasma ratio and specific regional brain distribution of this compound is not extensively available in the public domain. However, in vivo functional assays provide indirect evidence of its CNS activity.

ParameterSpeciesRoute of AdministrationValueIndicationReference
ID50Guinea PigOral (p.o.)0.2 mg/kgAntagonism of Sar9, Met (O2)11-SP-induced locomotor activity[2]

Note: The ID50 value represents the dose required to inhibit 50% of the maximal response, and in this context, suggests that this compound is centrally active at this dose.

Experimental Protocols

The following are detailed protocols for preclinical in vivo studies to determine the brain penetrance and distribution of a CNS drug candidate like this compound.

Protocol for In Vivo Brain Penetrance Study (Brain-to-Plasma Ratio)

Objective: To determine the brain-to-plasma concentration ratio (Kp) of a test compound at a single time point after administration.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle for dosing (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male Sprague-Dawley rats (200-250 g)

  • Dosing syringes and gavage needles

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Surgical tools for decapitation and brain extraction

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenizer

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Dosing:

    • Acclimatize animals for at least 3 days prior to the experiment.

    • Prepare the dosing solution of the test compound in the selected vehicle at the desired concentration.

    • Administer the test compound to a cohort of rats (n=3-5 per time point) via the desired route (e.g., oral gavage or intravenous injection).

  • Sample Collection:

    • At a predetermined time point post-dosing (e.g., 1 hour), anesthetize the animals.

    • Collect a blood sample via cardiac puncture into an EDTA-containing tube.

    • Immediately following blood collection, perform euthanasia by decapitation.

    • Rapidly excise the whole brain and rinse with ice-cold PBS to remove excess blood.

    • Blot the brain dry and record its weight.

  • Sample Processing:

    • Plasma: Centrifuge the blood sample at 2000 x g for 15 minutes at 4°C to separate the plasma. Collect the supernatant (plasma).

    • Brain Homogenate: Add a measured volume of ice-cold PBS (or other suitable buffer) to the brain tissue (e.g., a 1:3 w/v ratio). Homogenize the brain tissue until a uniform consistency is achieved.

  • Bioanalysis:

    • Extract the test compound from plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation with acetonitrile (B52724) or solid-phase extraction).

    • Analyze the concentration of the test compound in the processed samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the concentration of the test compound in plasma (C_plasma) and brain (C_brain).

    • Determine the brain-to-plasma ratio (Kp) using the formula: Kp = C_brain / C_plasma.

Protocol for In Vivo Brain Distribution Study

Objective: To determine the concentration of a test compound in different brain regions.

Procedure:

  • Follow steps 1 and 2 from the Brain Penetrance Study protocol.

  • After excising the brain, place it on an ice-cold surface.

  • Dissect the brain into specific regions of interest (e.g., cortex, hippocampus, striatum, cerebellum, hypothalamus).

  • Record the weight of each brain region.

  • Homogenize each brain region separately as described in the brain penetrance protocol.

  • Analyze the concentration of the test compound in each brain region homogenate and in the plasma using LC-MS/MS.

  • Calculate the concentration of the test compound for each brain region and express it as ng/g of tissue.

Visualizations

experimental_workflow cluster_dosing Dosing Phase cluster_sampling Sample Collection Phase cluster_processing Sample Processing Phase cluster_analysis Bioanalysis Phase cluster_data Data Interpretation Dosing Compound Administration (e.g., Oral Gavage) Blood Blood Collection (Cardiac Puncture) Dosing->Blood Brain Brain Excision Dosing->Brain Plasma Plasma Separation (Centrifugation) Blood->Plasma Homogenization Brain Homogenization Brain->Homogenization Dissection Brain Region Dissection (for Distribution Study) Brain->Dissection Optional LCMS LC-MS/MS Analysis Plasma->LCMS Homogenization->LCMS Dissection->Homogenization Kp Brain-to-Plasma Ratio (Kp) Calculation LCMS->Kp Distribution Regional Brain Concentrations LCMS->Distribution

Caption: Experimental workflow for assessing brain penetrance and distribution.

nk1_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP Substance P NK1R NK1 Receptor SP->NK1R Binds CP122721 This compound CP122721->NK1R Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Neuronal Excitation) Ca->Response PKC->Response

Caption: Simplified signaling pathway of the NK1 receptor, the target of this compound.

References

Application Notes and Protocols: CP-122,721 Interaction with the Neurokinin-1 (NK1) Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the binding characteristics of CP-122,721, a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor. Detailed protocols for conducting NK1 receptor binding assays are included, along with a summary of its inhibitory activity and a diagram of the associated signaling pathway.

Introduction

The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor, and its endogenous ligand, Substance P, are key players in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis.[1] Consequently, the NK1 receptor has emerged as a significant therapeutic target. CP-122,721 is a high-affinity NK1 antagonist that has been investigated for its potential therapeutic effects, including anxiolytic and antidepressant-like properties.[2] This document outlines the binding affinity of CP-122,721 and provides a detailed methodology for its characterization in in vitro binding assays.

Quantitative Data Summary

CP-122,721 demonstrates high-affinity binding to the human NK1 receptor. The following table summarizes the reported inhibitory concentrations (IC50) from binding and functional assays.

Parameter Value Assay Details Reference
pIC509.8Human NK1 receptor expressed in IM-9 cells[2][3]
IC507 nMBlockade of Substance P-induced excitation of locus ceruleus cells in guinea pig brain slices[3]

Note: The pIC50 is the negative logarithm of the IC50 value. A pIC50 of 9.8 corresponds to an IC50 in the sub-nanomolar range, indicating very high affinity.

NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a signaling cascade primarily through the Gq alpha subunit of its associated G-protein.[1] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to the activation of downstream signaling pathways, ultimately resulting in various cellular responses.[1]

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1. NK1 Receptor Signaling Pathway.

Experimental Protocols

NK1 Receptor Competitive Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of a test compound, such as CP-122,721, for the NK1 receptor.

Materials:

  • Cell Membranes: Prepared cell membranes expressing NK1 receptors (e.g., from CHO or IM-9 cells).[3][4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin.[1]

  • Radioligand: [³H]-Substance P (specific activity ~80-120 Ci/mmol).[1]

  • Non-labeled Ligand (for non-specific binding): Substance P (1 µM final concentration).[1]

  • Test Compound: CP-122,721 at various concentrations.

  • 96-well microplates.

  • Multi-channel pipette.

  • Plate shaker.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).[1]

  • Filtration apparatus.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.[1]

  • Scintillation vials.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound (CP-122,721) in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Substance P, and 100 µL of the membrane suspension.

    • Non-specific Binding: 50 µL of non-labeled Substance P (1 µM), 50 µL of [³H]-Substance P, and 100 µL of the membrane suspension.

    • Competitive Binding: 50 µL of the test compound (CP-122,721) at various concentrations, 50 µL of [³H]-Substance P, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[1]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.[1]

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[1]

  • Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.[1]

  • Data Acquisition: Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Test Compound (CP-122,721) Dilutions - Radioligand ([³H]-Substance P) - Membranes with NK1R Assay_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding Reagent_Prep->Assay_Setup Incubation Incubate at RT (60-90 min) Assay_Setup->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer (3x) Filtration->Washing Quantification Add Scintillation Cocktail & Measure Radioactivity Washing->Quantification Data_Analysis Calculate Specific Binding & Plot Dose-Response Curve Quantification->Data_Analysis IC50_Determination Determine IC50 Value (Non-linear Regression) Data_Analysis->IC50_Determination

Figure 2. Experimental Workflow for NK1 Receptor Binding Assay.

Conclusion

CP-122,721 is a high-affinity antagonist of the NK1 receptor. The provided protocols offer a robust framework for researchers to independently verify its binding characteristics and to screen other novel compounds targeting the NK1 receptor. The detailed workflow and understanding of the underlying signaling pathway are crucial for the successful design and interpretation of experiments in the development of new therapeutics targeting this important receptor system.

References

In Vivo Inhibitory Dose (ID50) of CP 122721: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP 122721 is a potent and selective nonpeptide antagonist of the Neurokinin 1 (NK1) receptor. This document provides detailed application notes and experimental protocols for determining the in vivo ID50 of this compound in preclinical models. The provided methodologies focus on two key assays: the inhibition of capsaicin-induced plasma extravasation in the guinea pig lung and the antagonism of Sar9, Met (O2)11-Substance P-induced locomotor activity in guinea pigs. These protocols are intended to guide researchers in the accurate assessment of the in vivo potency of this compound and other NK1 receptor antagonists.

Introduction

The tachykinin peptide Substance P is the preferential endogenous ligand for the NK1 receptor. The activation of this receptor is implicated in a variety of physiological processes, including neurogenic inflammation, pain transmission, and central nervous system (CNS) signaling. Consequently, NK1 receptor antagonists like this compound are of significant interest for their potential therapeutic applications in conditions such as chemotherapy-induced nausea and vomiting, depression, and inflammatory diseases.

Determining the in vivo potency, specifically the half-maximal inhibitory dose (ID50), is a critical step in the preclinical development of any NK1 receptor antagonist. The ID50 value provides essential information about the compound's ability to engage its target and elicit a functional response in a living organism. This document outlines two established in vivo assays in guinea pigs that are suitable for determining the ID50 of this compound.

Quantitative Data Summary

The following table summarizes the reported in vivo ID50 values for this compound in guinea pigs.

AssaySpeciesTissue/EffectInducerRoute of AdministrationID50 (mg/kg)Reference
Plasma Protein ExtravasationGuinea PigLungAerosolized Capsaicin (B1668287)Oral (p.o.)0.01[1]
Locomotor ActivityGuinea PigCentral Nervous SystemSar9, Met (O2)11-Substance POral (p.o.)0.2[1]

Signaling Pathway

This compound exerts its pharmacological effect by blocking the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). This action inhibits the downstream signaling cascade that leads to various physiological responses, including neurogenic inflammation and neurotransmission.

SubstanceP_NK1R_Pathway Substance P / NK1 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Physiological_Response Physiological Response (e.g., Neurogenic Inflammation, Pain Transmission) Ca2->Physiological_Response Contributes to PKC->Physiological_Response Leads to CP122721 This compound CP122721->NK1R Antagonizes

Caption: Substance P signaling and this compound inhibition.

Experimental Protocols

Inhibition of Capsaicin-Induced Plasma Extravasation in Guinea Pig Lung

This assay measures the ability of this compound to inhibit neurogenic inflammation in the airways, a process mediated by the release of Substance P from sensory nerve endings.

Experimental Workflow:

Plasma_Extravasation_Workflow Plasma Extravasation Assay Workflow cluster_animal_prep Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimation Acclimatize Guinea Pigs Dosing Administer this compound (p.o.) or Vehicle Animal_Acclimation->Dosing Anesthesia Anesthetize Animals Dosing->Anesthesia Evans_Blue Inject Evans Blue Dye (i.v.) Anesthesia->Evans_Blue Capsaicin_Challenge Expose to Aerosolized Capsaicin Evans_Blue->Capsaicin_Challenge Perfusion Perfuse Vasculature Capsaicin_Challenge->Perfusion Tissue_Harvest Harvest Lung Tissue Perfusion->Tissue_Harvest Dye_Extraction Extract Evans Blue Dye Tissue_Harvest->Dye_Extraction Quantification Measure Dye Absorbance Dye_Extraction->Quantification ID50_Calculation Calculate ID50 Quantification->ID50_Calculation

Caption: Workflow for the plasma extravasation assay.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Capsaicin

  • Evans Blue dye (20 mg/mL in saline)

  • Pentobarbital (B6593769) sodium (or other suitable anesthetic)

  • Formamide (B127407)

  • Spectrophotometer

Procedure:

  • Animal Dosing: Administer this compound orally (p.o.) at various doses to different groups of guinea pigs. A vehicle control group should also be included. Allow for a sufficient pretreatment time for the compound to be absorbed (e.g., 60 minutes).

  • Anesthesia: Anesthetize the guinea pigs with an appropriate anesthetic (e.g., pentobarbital sodium, 50 mg/kg, i.p.).

  • Evans Blue Injection: Inject Evans Blue dye (20 mg/kg) intravenously (i.v.) via the jugular vein. The dye will bind to plasma albumin.

  • Capsaicin Challenge: Five minutes after the Evans Blue injection, place the animals in a chamber and expose them to an aerosol of capsaicin (e.g., 30 µM for 5 minutes) to induce neurogenic inflammation and plasma extravasation.

  • Vascular Perfusion: After the capsaicin challenge, perfuse the vasculature with saline via the left ventricle to remove intravascular Evans Blue dye.

  • Tissue Collection: Dissect the lungs and blot them dry.

  • Dye Extraction: Weigh the lung tissue and incubate it in formamide (e.g., 2 mL per 100 mg of tissue) at 60°C for 24 hours to extract the extravasated Evans Blue dye.

  • Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

  • ID50 Calculation: Construct a dose-response curve by plotting the percentage inhibition of Evans Blue extravasation against the dose of this compound. The ID50 is the dose that produces 50% inhibition of the capsaicin-induced plasma extravasation.

Antagonism of Sar9, Met (O2)11-Substance P-Induced Locomotor Activity

This assay assesses the central activity of this compound by measuring its ability to block the hyperlocomotion induced by a centrally administered NK1 receptor agonist.

Experimental Workflow:

Locomotor_Activity_Workflow Locomotor Activity Assay Workflow cluster_animal_prep Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimation Acclimatize Guinea Pigs Dosing Administer this compound (p.o.) or Vehicle Animal_Acclimation->Dosing Habituation Habituate to Locomotor Activity Chamber Dosing->Habituation Agonist_Injection Administer Sar9, Met (O2)11-SP (i.c.v.) Habituation->Agonist_Injection Activity_Monitoring Record Locomotor Activity Agonist_Injection->Activity_Monitoring Data_Extraction Quantify Locomotor Parameters Activity_Monitoring->Data_Extraction Inhibition_Calculation Calculate Percent Inhibition Data_Extraction->Inhibition_Calculation ID50_Calculation Determine ID50 Inhibition_Calculation->ID50_Calculation

Caption: Workflow for the locomotor activity assay.

Materials:

  • Male Hartley guinea pigs (300-400 g) with indwelling intracerebroventricular (i.c.v.) cannulae

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • [Sar9,Met(O2)11]-Substance P (a selective NK1 receptor agonist)

  • Artificial cerebrospinal fluid (aCSF)

  • Locomotor activity chambers equipped with photobeam detectors

Procedure:

  • Animal Preparation: Surgically implant intracerebroventricular (i.c.v.) cannulae in the guinea pigs and allow for a post-operative recovery period.

  • Animal Dosing: Administer this compound orally (p.o.) at various doses to different groups of animals. A vehicle control group should be included. Allow for a sufficient pretreatment time (e.g., 60 minutes).

  • Habituation: Place the animals individually into the locomotor activity chambers and allow them to habituate for a set period (e.g., 30-60 minutes).

  • Agonist Administration: Following habituation, administer [Sar9,Met(O2)11]-Substance P (e.g., 1 nmol in a small volume of aCSF) via the i.c.v. cannula.

  • Locomotor Activity Recording: Immediately after the agonist injection, record locomotor activity for a defined period (e.g., 60 minutes). Parameters to measure may include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis: Quantify the locomotor activity data for each animal.

  • ID50 Calculation: Calculate the percentage inhibition of the [Sar9,Met(O2)11]-Substance P-induced increase in locomotor activity for each dose of this compound. Construct a dose-response curve and determine the ID50, the dose that produces 50% inhibition of the agonist-induced hyperlocomotion.

Conclusion

The protocols described in this document provide a robust framework for the in vivo characterization of this compound and other NK1 receptor antagonists. The capsaicin-induced plasma extravasation model is a reliable measure of peripheral NK1 receptor blockade, while the [Sar9,Met(O2)11]-Substance P-induced locomotor activity assay provides insight into the compound's central nervous system activity. Consistent and accurate determination of ID50 values using these methods is essential for the preclinical assessment and progression of novel NK1 receptor-targeted therapeutics.

References

Application Notes and Protocols for CP 122721: A Tool Compound for NK1 Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 122721 is a potent, non-peptide, and highly selective antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP).[1] Its high affinity and specificity make it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the SP/NK1 receptor system.[1][2] This system is implicated in a wide array of biological processes, including pain transmission, inflammation, emesis, and mood regulation.[3] this compound has been utilized in both in vitro and in vivo models to elucidate the downstream effects of NK1 receptor blockade.[4] This document provides detailed application notes and experimental protocols for the effective use of this compound in laboratory settings.

Biological Activity and Data

This compound exhibits high affinity for the human NK1 receptor.[1][4] A key characteristic of this compound is its non-competitive antagonism, which results in an insurmountable blockade of Substance P's actions.[4] In binding assays, this compound reduces the maximum binding capacity (Bmax) of radiolabeled Substance P without altering its affinity (Kd), a hallmark of non-competitive interaction.[4]

Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative parameters defining the potency of this compound from various experimental systems.

ParameterSpecies/Cell LineValueAssay Type
pIC50 Human (IM-9 cells)9.8Radioligand Binding
IC50 Guinea Pig (Locus Coeruleus Slices)7 nMFunctional (Electrophysiology)
ID50 Guinea Pig0.01 mg/kg, p.o.In vivo (Capsaicin-induced plasma extravasation)
ID50 Guinea Pig0.2 mg/kg, p.o.In vivo (SP-induced locomotor activity)

Data compiled from references[1][2][4].

Selectivity Profile

Mechanism of Action and Signaling Pathway

The NK1 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gαq subunit.[5] The endogenous ligand, Substance P, binds to the NK1 receptor, initiating a signaling cascade.[6] This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[5] This cascade mediates the various cellular responses to Substance P.

This compound acts as a non-competitive antagonist, binding to the NK1 receptor in a manner that prevents the binding of Substance P and subsequent downstream signaling.[4]

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds CP This compound CP->NK1R Blocks Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Neuronal Excitation, Inflammation) Ca->Response PKC->Response

Caption: NK1 Receptor signaling pathway and antagonism by this compound.

Experimental Protocols

Protocol 1: In Vitro NK1 Receptor Competitive Binding Assay

This protocol describes a method to determine the affinity of test compounds for the NK1 receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Prepared from cells stably expressing the human NK1 receptor (e.g., CHO-NK1 or IM-9 cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA.

  • Radioligand: [³H]-Substance P or [¹²⁵I]-Bolton Hunter-Substance P.

  • Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).

  • Test Compound: this compound or other compounds of interest at various concentrations.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Counter.

Workflow Diagram:

Binding_Assay_Workflow start Start prep Prepare serial dilutions of this compound start->prep plate Add to 96-well plate: 1. Assay Buffer 2. Radioligand ([³H]-SP) 3. Test Compound (this compound) 4. NK1R Membranes prep->plate incubate Incubate at RT (e.g., 60-90 min) with gentle agitation plate->incubate filter Rapidly filter plate contents through glass fiber filters incubate->filter wash Wash filters 3x with ice-cold Wash Buffer filter->wash dry Dry filters wash->dry count Add scintillation cocktail and quantify radioactivity dry->count analyze Analyze data: Calculate IC50 and Ki values count->analyze end End analyze->end

References

Application Notes and Protocols for CP-122,721: A Potent Antagonist for Blocking Substance P-Induced Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is a neuropeptide of the tachykinin family that plays a crucial role in a variety of physiological and pathological processes, including pain transmission, neurogenic inflammation, and mood regulation.[1] It exerts its effects primarily through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[2] CP-122,721 is a potent and selective, non-peptide antagonist of the NK1 receptor.[3][4] It has been investigated for its therapeutic potential in conditions such as depression, emesis, and inflammatory diseases.[5] These application notes provide detailed information and protocols for utilizing CP-122,721 to block the effects induced by Substance P in both in vitro and in vivo research settings.

Mechanism of Action

CP-122,721, with the chemical name (+)-(2S,3S)-3-(2-methoxy-5-trifluoromethoxybenzyl)amino-2-phenylpiperidine, is a high-affinity antagonist of the human NK1 receptor.[3] It functions as a non-competitive antagonist, producing an insurmountable blockade of the actions of Substance P. This is suggested by the observation that in the presence of CP-122,721, there is a reduction in the maximal binding capacity (Bmax) of radiolabeled Substance P without a change in its affinity (Kd), indicating that CP-122,721 does not compete for the same binding site as Substance P.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for CP-122,721 in various experimental models.

Table 1: In Vitro Activity of CP-122,721

ParameterValueSpecies/Cell LineReference
pIC509.8Human (IM-9 cells)[3]
IC507 nMGuinea Pig (Locus Coeruleus cells)[3][6]

Table 2: In Vivo Activity of CP-122,721

AssayID50SpeciesInducing AgentReference
Plasma Extravasation (lung)0.01 mg/kg, p.o.Guinea PigAerosolized Capsaicin (1 mM)[3]
Locomotor Activity0.2 mg/kg, p.o.Guinea PigSar9, Met(O2)11-SP[3]

Signaling Pathways and Experimental Workflows

Substance P / NK1 Receptor Signaling Pathway

Substance P binding to the NK1 receptor activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation, inflammation, and smooth muscle contraction.[2][7]

SubstanceP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq11 Gq/11 NK1R->Gq11 Activates CP122721 CP-122,721 CP122721->NK1R Blocks (Non-competitive) PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Response Cellular Responses (Neuronal Excitation, Inflammation) Ca2->Response PKC->Response InVitro_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., IM-9, CHO-NK1R) MembranePrep Membrane Preparation (for binding assay) CellCulture->MembranePrep CalciumAssay Calcium Mobilization Assay (Fluo-4 or Fura-2) CellCulture->CalciumAssay BindingAssay Receptor Binding Assay ([125I]BH-SP) MembranePrep->BindingAssay BindingAnalysis Determine pIC50 / Ki BindingAssay->BindingAnalysis FunctionalAnalysis Determine IC50 CalciumAssay->FunctionalAnalysis Result Characterization of CP-122,721 Potency BindingAnalysis->Result FunctionalAnalysis->Result InVivo_Workflow cluster_prep Animal Preparation cluster_induction Induction of SP Effect cluster_measurement Measurement of Effects cluster_analysis Data Analysis AnimalModel Animal Model (e.g., Guinea Pig) DrugAdmin CP-122,721 Administration (e.g., oral gavage) AnimalModel->DrugAdmin Induction Inducing Agent (Capsaicin or SP analog) DrugAdmin->Induction PlasmaExtravasation Plasma Extravasation (Evans Blue Dye) Induction->PlasmaExtravasation LocomotorActivity Locomotor Activity (Infrared beam breaks) Induction->LocomotorActivity Analysis Determine ID50 PlasmaExtravasation->Analysis LocomotorActivity->Analysis Result In Vivo Efficacy of CP-122,721 Analysis->Result

References

Troubleshooting & Optimization

CP 122721 solubility issues in phosphate buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP 122721. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound, a potent and selective non-peptide neurokinin 1 (NK1) receptor antagonist.[1] Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during in vitro experiments, particularly concerning its solubility in phosphate (B84403) buffer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a high-affinity antagonist of the neurokinin 1 (NK1) receptor.[2] It is a non-peptide small molecule that belongs to the phenylpiperidine class of compounds.[3] Its mechanism of action involves blocking the binding of Substance P (SP), the natural ligand for the NK1 receptor.[4] By inhibiting this interaction, this compound prevents the downstream signaling cascades typically initiated by SP, which are involved in processes such as pain transmission, inflammation, and emesis.[4]

Q2: What are the known solubility properties of this compound?

Q3: What is the pKa of this compound and how does it influence its solubility in phosphate buffer?

The strongest basic pKa of this compound is reported to be 8.75.[3] This value is critical for understanding its solubility in buffers of varying pH.

  • At a pH below its pKa (e.g., pH < 8.75) , the piperidine (B6355638) nitrogen will be predominantly protonated, forming a positively charged species. This ionized form is expected to be more soluble in aqueous solutions like phosphate buffer.

  • At a pH above its pKa (e.g., pH > 8.75) , the piperidine nitrogen will be predominantly in its neutral, unprotonated form. This uncharged form is generally less water-soluble and may be prone to precipitation.

Therefore, this compound is expected to have better solubility in acidic to neutral phosphate buffers compared to alkaline buffers.

Troubleshooting Guide: Solubility Issues in Phosphate Buffer

This guide provides a systematic approach to addressing solubility challenges with this compound in phosphate buffer-based media for in vitro experiments.

Issue: Precipitation observed when diluting a this compound stock solution into phosphate buffer.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
pH of the Phosphate Buffer As a basic compound with a pKa of 8.75, this compound is more soluble at a pH below this value. Standard phosphate-buffered saline (PBS) typically has a pH of 7.4, which should favor the more soluble, protonated form. However, if your buffer's pH is higher, solubility will decrease.Verify the pH of your phosphate buffer. If possible, adjust the pH to be slightly acidic or neutral (e.g., pH 6.8-7.4) to enhance solubility.
Buffer Concentration and Ionic Strength High concentrations of salts in the buffer can sometimes decrease the solubility of organic molecules through a "salting-out" effect.While less common for this class of compounds, if you are using a very high concentration phosphate buffer, consider testing the solubility in a lower concentration buffer.
Final Concentration of this compound The desired final concentration of this compound in your assay may exceed its solubility limit in the phosphate buffer, even with a co-solvent.Determine the maximum solubility of this compound in your specific buffer system through a pilot experiment (see Experimental Protocols). If your target concentration is too high, you may need to adjust your experimental design.
Rapid Dilution Adding a concentrated DMSO stock solution directly and quickly to a large volume of aqueous buffer can cause the compound to rapidly precipitate out of solution before it can be properly dispersed.Employ a stepwise dilution method. First, make an intermediate dilution of the DMSO stock in a smaller volume of your phosphate buffer or cell culture medium with vigorous vortexing. Then, add this intermediate dilution to the final volume.
Low Temperature Solubility of many compounds decreases at lower temperatures. If you are preparing your solutions on ice or in a cold room, this could contribute to precipitation.Prepare your solutions at room temperature unless the compound is known to be unstable at this temperature.

Quantitative Data Summary

While specific experimental data for the solubility of this compound in phosphate buffer at various pH values is not available in the public domain, the following table summarizes its known solubility and physicochemical properties to guide your experimental setup.

Property Value / Information Source
Chemical Name (+)-(2S,3S)-3-(2-methoxy-5-trifluoromethoxybenzyl)amino-2-phenylpiperidine[2]
Molecular Weight 394.42 g/mol (free base)N/A
Strongest Basic pKa 8.75[3]
Solubility in Water SolubleN/A
Solubility in DMSO SolubleN/A
Predicted Solubility in Phosphate Buffer pH-dependent: Higher solubility at pH < 8.75Inferred from pKa

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound hydrochloride powder.

  • Solvent Selection: Use anhydrous dimethyl sulfoxide (B87167) (DMSO) as the solvent.

  • Dissolution: Add the appropriate volume of DMSO to the powder to achieve a high-concentration stock solution (e.g., 10 mM to 100 mM).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Phosphate Buffer-Based Medium for Cell Culture

This protocol is designed to minimize precipitation when diluting the DMSO stock solution into an aqueous medium.

  • Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm Medium: Pre-warm your phosphate buffer-based cell culture medium to 37°C.

  • Stepwise Dilution: a. Prepare an intermediate dilution of the stock solution. For example, add 2 µL of a 10 mM DMSO stock to 98 µL of pre-warmed medium to get a 200 µM solution with 2% DMSO. Vortex immediately and thoroughly. b. Add the intermediate dilution to the final volume of pre-warmed medium to achieve the desired final concentration. For example, add 10 µL of the 200 µM intermediate dilution to 990 µL of medium to get a final concentration of 2 µM with a final DMSO concentration of 0.02%.

  • Final Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is non-toxic, typically below 0.5%, and include a vehicle control (medium with the same final DMSO concentration) in your experiments.[5]

Visualizations

Signaling Pathway of the NK1 Receptor

The following diagram illustrates the signaling cascade initiated by the binding of Substance P to the NK1 receptor, which is a Gq-protein coupled receptor. This compound acts as an antagonist at this receptor, blocking these downstream events.

NK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+] IP3->Ca2 Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca2->Downstream PKC->Downstream CP122721 This compound CP122721->NK1R Antagonizes

Caption: NK1 Receptor Signaling Pathway Antagonized by this compound.

Experimental Workflow for Preparing a this compound Working Solution

This diagram outlines the recommended workflow for preparing a working solution of this compound in a phosphate buffer-based medium to minimize solubility issues.

Experimental_Workflow start Start weigh Weigh this compound HCl start->weigh dissolve Dissolve in 100% DMSO to create stock solution weigh->dissolve vortex1 Vortex vigorously dissolve->vortex1 store Store stock at -20°C / -80°C thaw Thaw stock solution store->thaw intermediate Prepare intermediate dilution in pre-warmed medium (e.g., to 200 µM) thaw->intermediate vortex2 Mix gently intermediate->vortex2 final Prepare final working solution in pre-warmed medium (e.g., to 2 µM) end Use in experiment final->end vortex1->store vortex2->final

Caption: Workflow for Preparing this compound Working Solution.

References

Technical Support Center: Preventing CP 122721 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of CP 122721 in experimental media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during the preparation and use of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in media important?

This compound is a potent and selective non-peptide antagonist of the neurokinin 1 (NK1) receptor.[1][2] It is provided as a hydrochloride salt, which is known to be soluble in water and DMSO up to 100 mM.[3][4] Maintaining its solubility in experimental media is critical for accurate and reproducible results, as precipitation leads to an unknown and lower effective concentration of the compound in your assay.

Q2: I observed immediate precipitation when I added my concentrated this compound stock solution to my cell culture medium. What is the likely cause?

Immediate precipitation, often termed "crashing out," is a common issue when a compound dissolved in a high-concentration organic solvent stock (like DMSO) is rapidly diluted into an aqueous medium. This occurs because the local concentration of the compound exceeds its solubility limit in the mixed solvent environment before it can be dispersed.

Q3: Can the temperature of the media affect the solubility of this compound?

Yes, temperature can influence solubility. Many compounds are less soluble at lower temperatures. It is a recommended best practice to use pre-warmed media (e.g., 37°C) when preparing your final working solutions to enhance solubility and prevent precipitation.

Q4: How does the final concentration of the solvent (e.g., DMSO) in the media impact my experiment and the solubility of this compound?

While a solvent like DMSO is excellent for dissolving this compound initially, high final concentrations in your experimental media can be toxic to cells and may not prevent precipitation upon significant dilution. It is crucial to keep the final DMSO concentration as low as possible, typically below 0.5%, to maintain cell health and minimize solvent effects.

Q5: Could components in my cell culture media, such as serum, be interacting with this compound?

It is possible. Serum contains proteins and lipids that can bind to hydrophobic compounds, which can either increase or decrease their apparent solubility and bioavailability. If you are observing precipitation in serum-containing media, it may be beneficial to test the solubility in a serum-free version of your media to identify the cause.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with this compound precipitation.

Issue: Precipitation observed in media after adding this compound stock solution.

Troubleshooting Workflow

start Precipitation Observed check_stock 1. Verify Stock Solution Is the stock solution clear? start->check_stock stock_issue Stock solution has precipitate. Redissolve completely (vortex, gentle warming). If persists, prepare fresh stock. check_stock->stock_issue No check_dilution 2. Review Dilution Protocol Was a stepwise dilution performed? check_stock->check_dilution Yes direct_dilution Direct dilution of high concentration stock. Implement serial dilution. check_dilution->direct_dilution No check_concentration 3. Assess Final Concentration Is the final concentration too high? check_dilution->check_concentration Yes high_conc Final concentration exceeds solubility limit. Lower the final concentration. check_concentration->high_conc Yes check_media 4. Examine Media Conditions Was the media pre-warmed? check_concentration->check_media No cold_media Media was at room temp or cold. Use pre-warmed (37°C) media. check_media->cold_media No check_solvent 5. Evaluate Final Solvent Concentration Is the final DMSO concentration >0.5%? check_media->check_solvent Yes high_dmso High final DMSO concentration. Optimize dilution to lower final DMSO %. check_solvent->high_dmso Yes solution_clear Solution is Clear Proceed with experiment check_solvent->solution_clear No

Caption: A flowchart for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagent: this compound hydrochloride

  • Solvent: High-purity, sterile-filtered DMSO.

  • Procedure:

    • Allow the vial of this compound hydrochloride to equilibrate to room temperature before opening.

    • Aseptically add the required volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM to 100 mM).

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended by the supplier.

Protocol 2: Dilution of this compound into Experimental Media

This protocol outlines a two-step dilution process to minimize precipitation.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Sterile, pre-warmed (37°C) experimental medium (with or without serum, as required).

    • Sterile microcentrifuge tubes.

  • Procedure:

    • Step 1: Intermediate Dilution (in DMSO or medium)

      • Prepare an intermediate dilution of the stock solution. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution. This reduces the concentration gradient during the final dilution.

    • Step 2: Final Dilution (in Experimental Medium)

      • Add the desired volume of the intermediate stock solution to the pre-warmed experimental medium. It is crucial to add the stock solution to the medium while gently vortexing or swirling the medium to ensure rapid and uniform mixing.

      • For example, to achieve a final concentration of 1 µM, add 1 µL of a 1 mM intermediate stock to 1 mL of medium. This results in a final DMSO concentration of 0.1%.

    • Step 3: Final Check

      • Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells or assay.

Signaling Pathway Context: NK1 Receptor

This compound acts as an antagonist to the Neurokinin-1 (NK1) receptor, which is a G protein-coupled receptor (GPCR). The binding of its natural ligand, Substance P, initiates a signaling cascade. Understanding this pathway can be crucial for interpreting experimental results.

substance_p Substance P nk1r NK1 Receptor (GPCR) substance_p->nk1r Binds & Activates cp122721 This compound cp122721->nk1r Binds & Inhibits g_protein Gq/11 nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc downstream Downstream Signaling ca_release->downstream pkc->downstream

Caption: Simplified NK1 receptor signaling pathway inhibited by this compound.

Data Summary

ParameterRecommended Value/PracticeRationale
Stock Solution Solvent 100% DMSOThis compound hydrochloride is highly soluble in DMSO.
Stock Solution Concentration 10 mM - 100 mMHigh enough for serial dilutions, but not so high as to be difficult to dissolve.
Storage of Stock Solution -20°C or -80°C in single-use aliquotsPrevents degradation from repeated freeze-thaw cycles.
Media Temperature for Dilution Pre-warmed to 37°CIncreases solubility and prevents temperature-related precipitation.
Dilution Method Serial dilution (e.g., intermediate dilution step)Minimizes localized high concentrations that can lead to precipitation.
Final DMSO Concentration < 0.5% (ideally ≤ 0.1%)Reduces solvent toxicity to cells and minimizes its effect on the experiment.
Mixing Technique Add stock to media while gently vortexing/swirlingEnsures rapid and uniform dispersion of the compound.

References

Technical Support Center: Optimizing CP-122721 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CP-122721, a potent and selective non-peptide neurokinin-1 (NK1) receptor antagonist, in in vitro studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is CP-122721 and what is its primary mechanism of action?

A1: CP-122721 is a high-affinity, selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] Its primary mechanism of action is to block the binding of Substance P (SP), the endogenous ligand for the NK1 receptor, thereby inhibiting downstream signaling pathways.[1] Notably, CP-122721 acts as a non-competitive antagonist, meaning it produces an insurmountable blockade of the actions of SP.[1]

Q2: What are the recommended starting concentrations for CP-122721 in in vitro assays?

A2: The optimal concentration of CP-122721 will vary depending on the cell type, assay conditions, and the concentration of Substance P used. However, based on its known potency, a good starting point for most cell-based assays is in the low nanomolar range. A concentration-response curve should always be performed to determine the optimal concentration for your specific experimental setup.

Q3: Which cell lines are suitable for studying the effects of CP-122721?

A3: A variety of cell lines endogenously or recombinantly expressing the human NK1 receptor are suitable for in vitro studies with CP-122721. Commonly used cell lines include:

  • IM-9 cells: A human B-lymphoblastoid cell line with endogenous NK1 receptor expression.[1]

  • HEK293 cells: Human embryonic kidney cells that can be transiently or stably transfected to express the NK1 receptor.

  • CHO cells: Chinese hamster ovary cells are another common host for recombinant NK1 receptor expression.[2]

  • U373MG cells: A human glioblastoma cell line that endogenously expresses the NK1 receptor.[2]

Q4: How should I prepare stock solutions of CP-122721?

A4: CP-122721 hydrochloride is soluble in both water and DMSO up to 100 mM.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in DMSO and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, the stock solution can be further diluted to the desired working concentration in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q5: What are the primary downstream signaling pathways activated by the NK1 receptor?

A5: The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq and Gs alpha subunits.

  • Gq Pathway: Activation of Gq leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.

  • Gs Pathway: Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

Quantitative Data Summary

The following tables summarize the key quantitative data for CP-122721 and its interaction with the NK1 receptor.

Table 1: In Vitro Potency of CP-122721

ParameterValueCell LineReference
pIC₅₀9.8IM-9 (human NK1 receptor)[1]
IC₅₀7 nMGuinea pig brain slices (locus ceruleus)[1]

Table 2: Solubility of CP-122721 Hydrochloride

SolventMaximum Concentration
Water100 mM
DMSO100 mM

Experimental Protocols

NK1 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for competitive radioligand binding assays.[4][5]

Objective: To determine the binding affinity (Ki) of CP-122721 for the NK1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the NK1 receptor.

  • [³H]-Substance P (Radioligand).

  • Unlabeled Substance P (for determining non-specific binding).

  • CP-122721.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare cell membranes from NK1 receptor-expressing cells using standard homogenization and centrifugation techniques.[4] Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, [³H]-Substance P, and cell membranes.

    • Non-specific Binding: Assay buffer, [³H]-Substance P, an excess of unlabeled Substance P, and cell membranes.

    • Competitive Binding: Assay buffer, [³H]-Substance P, varying concentrations of CP-122721, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[4]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.[4]

  • Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.[4]

  • Counting: Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of CP-122721 to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Substance P-Induced Calcium Mobilization Assay

This protocol is based on standard calcium flux assays using Fluo-4 AM.[6][7][8]

Objective: To measure the inhibitory effect of CP-122721 on Substance P-induced intracellular calcium mobilization.

Materials:

  • NK1 receptor-expressing cells (e.g., HEK293-NK1).

  • Fluo-4 AM calcium indicator.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Substance P.

  • CP-122721.

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence microplate reader with an injection system.

Procedure:

  • Cell Plating: Seed the NK1 receptor-expressing cells into 96-well black-walled, clear-bottom plates and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate at 37°C for 1 hour, followed by 15-30 minutes at room temperature.[7][8]

  • Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Pre-incubation: Add varying concentrations of CP-122721 to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Calcium Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Establish a stable baseline fluorescence reading (excitation ~490 nm, emission ~525 nm).

    • Inject a solution of Substance P to stimulate the cells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Plot the response as a function of the log concentration of CP-122721 to determine the IC₅₀ value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low signal in calcium assay - Low NK1 receptor expression in cells.- Inefficient Fluo-4 AM loading.- Substance P degradation.- Incorrect filter set on the plate reader.- Verify NK1 receptor expression using a positive control antagonist or by qPCR/Western blot.- Optimize Fluo-4 AM concentration and loading time. Ensure Pluronic F-127 is used.- Prepare fresh Substance P solutions for each experiment.- Confirm the excitation and emission wavelengths are appropriate for Fluo-4.
High background fluorescence - Incomplete removal of Fluo-4 AM loading solution.- Cell death leading to dye leakage.- Autofluorescence from the compound.- Ensure thorough washing after dye loading.- Check cell viability before and after the experiment.- Run a control with the compound alone to check for autofluorescence.
Variability between replicate wells - Uneven cell seeding.- Inconsistent pipetting.- Edge effects in the 96-well plate.- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
CP-122721 appears inactive - Incorrect concentration used.- Degradation of the compound.- Issues with the assay itself.- Perform a wide concentration-response curve.- Prepare fresh dilutions from a new stock aliquot.- Validate the assay with a known NK1 receptor antagonist.
Unexpected agonist activity of CP-122721 - This is highly unlikely as CP-122721 is a well-characterized antagonist. The observation is likely an artifact.- Re-evaluate the experimental setup and data analysis. Ensure proper controls are in place. Consider potential off-target effects at very high concentrations, though this is not reported for CP-122721 at the NK1 receptor.

Visualizations

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gq NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Triggers SP Substance P SP->NK1R Binds & Activates CP122721 CP-122721 CP122721->NK1R Blocks

Caption: NK1 Receptor Signaling Pathway and the inhibitory action of CP-122721.

Calcium_Flux_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed NK1R-expressing cells in 96-well plate B Load cells with Fluo-4 AM A->B C Wash cells to remove excess dye B->C D Pre-incubate with varying [CP-122721] C->D E Measure baseline fluorescence D->E F Inject Substance P and record fluorescence change E->F G Calculate peak fluorescence response F->G H Plot dose-response curve and determine IC₅₀ G->H

Caption: Experimental workflow for a Substance P-induced calcium mobilization assay.

References

CP 122721 not showing expected effect in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the neurokinin-1 (NK1) receptor antagonist, CP 122721. This guide is intended for researchers, scientists, and drug development professionals encountering unexpected in vivo results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2] It functions by competitively binding to the NK1 receptor, which in turn blocks the binding of its natural ligand, Substance P (SP).[3] By inhibiting the SP/NK1 receptor signaling pathway, this compound is expected to mitigate physiological responses mediated by this pathway, such as neurogenic inflammation, pain transmission, and emesis.[3][4]

Q2: What are the expected in vivo effects of this compound?

A2: Based on preclinical studies, this compound has demonstrated efficacy in various in vivo models. Key reported effects include:

  • Blockade of plasma extravasation in the guinea pig lung induced by aerosolized capsaicin (B1668287).[5]

  • Antagonism of locomotor activity induced by a Substance P analogue in guinea pigs, suggesting good central nervous system penetration.[5]

  • Anxiolytic and antidepressant-like effects.[4]

  • Suppression of immunocyte recruitment in respiratory syncytial virus (RSV)-infected rats following capsaicin stimulation.[4]

Q3: What is the known pharmacokinetic profile of this compound?

A3: A critical characteristic of this compound is its extensive metabolism in vivo. Studies in rats and dogs have shown that after oral administration, the compound is rapidly absorbed but also extensively metabolized, resulting in low systemic concentrations of the unchanged parent drug.[6] In dogs, over 80% of the administered dose was absorbed, but only a small fraction was excreted as unchanged this compound.[6] The major metabolic pathways include O-demethylation and aromatic hydroxylation.[6] This high level of metabolism is a key consideration when troubleshooting a lack of in vivo efficacy.

Q4: Why were the clinical trials for this compound discontinued?

A4: While specific details regarding the discontinuation of this compound's clinical trials are not extensively published, many neurokinin-1 receptor antagonists have faced challenges in clinical development, often due to a lack of efficacy in human trials for conditions like depression and pain, despite promising preclinical data.[5] This discrepancy between animal models and human clinical outcomes is a known challenge in this class of drugs.

Troubleshooting Guide: this compound Not Showing Expected In Vivo Effect

If you are not observing the expected in vivo effects with this compound, consider the following potential issues and troubleshooting steps.

Problem Area 1: Suboptimal Compound Exposure

The most likely reason for a lack of in vivo effect with this compound is insufficient exposure of the target tissue to the active compound due to its extensive metabolism.

Potential Cause Troubleshooting Steps
Extensive First-Pass Metabolism - Verify Bioavailability: If possible, conduct a pilot pharmacokinetic study in your animal model to determine the plasma and tissue concentrations of the parent this compound. - Consider Alternative Routes of Administration: While originally designed for oral administration, parenteral routes (e.g., intravenous, intraperitoneal, or subcutaneous) may bypass first-pass metabolism and increase exposure. - Adjust Dosing Regimen: Consider increasing the dose or the frequency of administration. However, be mindful of potential off-target effects at higher concentrations.
Inappropriate Vehicle/Formulation - Assess Solubility: this compound hydrochloride is soluble in water and DMSO.[4] Ensure your formulation maintains the compound in solution. For oral gavage, a suspension in a vehicle like 0.5% methylcellulose (B11928114) may be appropriate. - Check Formulation Stability: Ensure the compound is stable in your chosen vehicle for the duration of your experiment.
Species Differences in Metabolism - Review Literature: Metabolism of this compound has been studied in rats and dogs.[6] If using other species, like mice, be aware that metabolic rates and pathways can differ significantly. Preliminary pharmacokinetic studies in your chosen species are highly recommended.
Problem Area 2: Experimental Design and Execution
Potential Cause Troubleshooting Steps
Inappropriate Animal Model - Model Validation: Ensure the chosen animal model is well-validated for the NK1 receptor pathway's role in the disease state you are studying. - Species-Specific Receptor Differences: Confirm that the pharmacology of the NK1 receptor in your chosen species is comparable to that in the species used in the original efficacy studies (e.g., guinea pig).
Incorrect Dosing and Timing - Dose-Response Study: If you have not already, perform a dose-response study to determine the optimal effective dose in your model. - Timing of Administration: The timing of drug administration relative to the induction of the pathological stimulus is critical. Review the literature for established protocols and consider adjusting your experimental timeline.
Assay Sensitivity and Variability - Positive Controls: Include a known, effective NK1 receptor antagonist as a positive control to validate your experimental setup. - Baseline Variability: Ensure that your baseline measurements are stable and that the effect size you are trying to detect is sufficiently large to be statistically significant.

Experimental Protocols

Capsaicin-Induced Plasma Extravasation in Guinea Pig Lung (Based on Published Data)

This protocol is a composite based on descriptions of successful in vivo experiments with this compound.[5]

Objective: To assess the ability of this compound to inhibit neurogenic inflammation in the airways.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Capsaicin

  • Evans Blue dye

  • Anesthetic (e.g., urethane)

  • Saline

  • Formamide (B127407)

  • Spectrophotometer

Procedure:

  • Animal Model: Male Hartley guinea pigs.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired dose (e.g., 0.01 mg/kg) at a specified time before the capsaicin challenge.[5]

  • Anesthesia: Anesthetize the guinea pigs.

  • Evans Blue Injection: Inject Evans Blue dye (e.g., 30 mg/kg) intravenously to serve as a marker for plasma extravasation.

  • Capsaicin Challenge: Expose the animals to an aerosol of capsaicin (e.g., 1 mM) for a set duration to induce plasma extravasation in the lungs.[5]

  • Tissue Collection: After a set circulation time, perfuse the animals with saline to remove intravascular Evans Blue. Dissect the lungs.

  • Dye Extraction: Incubate the lung tissue in formamide to extract the extravasated Evans Blue dye.

  • Quantification: Measure the absorbance of the formamide extract using a spectrophotometer (at ~620 nm) and quantify the amount of Evans Blue to determine the extent of plasma extravasation.

Substance P-Induced Locomotor Activity in Guinea Pigs (Based on Published Data)

Objective: To evaluate the central nervous system activity of this compound.

Materials:

  • This compound

  • Vehicle for oral administration

  • A stable Substance P agonist (e.g., [Sar9, Met(O2)11]-SP)[5]

  • Open field activity monitoring system

Procedure:

  • Animal Model: Male guinea pigs.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired dose (e.g., 0.2 mg/kg) at a specified time before the Substance P agonist challenge.[5]

  • Acclimation: Place the animals in the open field arena and allow them to acclimate for a defined period.

  • Substance P Agonist Challenge: Administer the Substance P agonist to induce locomotor activity.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) using an automated activity monitoring system for a set duration.

  • Analysis: Compare the locomotor activity of the this compound-treated group to the vehicle-treated group.

Data Summary

Table 1: In Vivo Efficacy of this compound in Guinea Pigs

Model Agonist Dose of this compound (p.o.) Effect Reference
Plasma Extravasation (Lung)Aerosolized Capsaicin (1 mM)ID50 = 0.01 mg/kgPotent blockade[5]
Locomotor Activity[Sar9, Met(O2)11]-SPID50 = 0.2 mg/kgAntagonized activity[5]

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for In Vivo Studies cluster_exposure Compound Exposure Issues cluster_design Experimental Design Issues start This compound Not Showing Expected In Vivo Effect q1 Is Compound Exposure Sufficient? start->q1 q2 Is the Experimental Design Optimal? q1->q2 Yes a1 Check Pharmacokinetics (Plasma/Tissue Levels) q1->a1 No b1 Validate Animal Model & Assay Sensitivity q2->b1 No end Resolution q2->end Yes a2 Optimize Formulation & Route of Administration a1->a2 a3 Consider Species-Specific Metabolism a2->a3 a3->q1 b2 Perform Dose-Response & Timing Studies b1->b2 b3 Include Positive Controls b2->b3 b3->q2

Caption: Troubleshooting workflow for addressing lack of in vivo effect with this compound.

G cluster_pathway Substance P / NK1 Receptor Signaling Pathway sp Substance P (SP) nk1r NK1 Receptor sp->nk1r Binds to downstream Downstream Signaling (e.g., Gq/11, PLC, IP3, DAG) nk1r->downstream Activates cp122721 This compound cp122721->nk1r Blocks effect Physiological Effect (e.g., Neurogenic Inflammation) downstream->effect Leads to

Caption: Mechanism of action of this compound in the Substance P/NK1 receptor pathway.

References

Technical Support Center: CP 122721

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CP 122721, a potent and selective non-peptide neurokinin-1 (NK1) receptor antagonist. This guide is intended for researchers, scientists, and drug development professionals to address common issues and ensure consistent experimental outcomes.

Troubleshooting Guide

Encountering inconsistent results during your experiments with this compound can be frustrating. This guide provides a structured approach to identifying and resolving common issues.

Problem 1: Higher than expected variability in in vivo efficacy.

Potential Cause Troubleshooting Steps
Pharmacokinetics & Bioavailability Solution: Review the formulation and administration route. This compound's bioavailability can be influenced by the vehicle used. Consider optimizing the formulation or exploring alternative administration routes (e.g., subcutaneous vs. oral) to ensure consistent exposure.[1]
Metabolism Solution: Be aware of species-specific differences in metabolism. This compound is metabolized by cytochrome P450 enzymes, and the metabolic profile can vary between species.[2] If using a new animal model, consider a preliminary pharmacokinetic study.
P-glycoprotein (P-gp) Efflux Solution: While studies suggest this compound is not a significant substrate for P-gp at the blood-brain barrier, this can be a factor for other NK1 antagonists.[3] If inconsistent CNS effects are observed, confirm that P-gp efflux is not a contributing factor in your specific model.
Inter-individual Variability Solution: Account for biological variability within your animal cohorts. Ensure proper randomization and use sufficient animal numbers to power your study adequately. Consider age, sex, and genetic background as potential sources of variation.

Problem 2: Inconsistent antagonist activity in in vitro assays.

Potential Cause Troubleshooting Steps
Compound Purity and Stability Solution: Verify the purity of your this compound stock using analytical methods like HPLC. Ensure proper storage conditions to prevent degradation. Prepare fresh working solutions for each experiment.
Cell Line Variability Solution: Use a consistent cell line with stable expression of the NK1 receptor. Passage number can affect receptor expression levels; maintain a consistent range. Periodically validate NK1 receptor expression and function in your cell line.
Assay Conditions Solution: Optimize and standardize your assay protocol. Factors such as incubation time, temperature, and buffer composition can influence results. Ensure thorough washing steps to remove unbound antagonist.
Off-target Effects Solution: To confirm that the observed effects are mediated by the NK1 receptor, include a negative control cell line that does not express the receptor. Additionally, use a structurally different NK1 receptor antagonist as a positive control.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. It functions as a non-competitive antagonist, producing an insurmountable blockade of the actions of Substance P (SP), the endogenous ligand for the NK1 receptor.

Q2: What are the common applications of this compound in research?

A2: this compound has been investigated for its potential anxiolytic, antidepressant, and antiemetic properties.[3] It is frequently used in preclinical studies to investigate the role of the SP/NK1 receptor system in various physiological and pathological processes.

Q3: What are the key quantitative parameters for this compound activity?

A3: The following table summarizes key affinity and potency values for this compound.

Parameter Value Assay Conditions
pIC₅₀ 9.8Human NK1 receptor expressed in IM-9 cells
IC₅₀ 7 nMSP-induced excitation of locus ceruleus cells in guinea pig brain slices
ID₅₀ 0.2 mg/kg[Sar⁹,Met(O₂)¹¹]SP-induced foot tapping in gerbils

Q4: How should I prepare and store this compound?

A4: Refer to the manufacturer's instructions for detailed information on solubility and storage. Generally, prepare stock solutions in a suitable solvent like DMSO and store at -20°C or -80°C. For working solutions, dilute the stock in the appropriate assay buffer immediately before use. Avoid repeated freeze-thaw cycles.

Key Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the NK1 receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human NK1 receptor (e.g., IM-9 cells) to a high density.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a radiolabeled NK1 receptor ligand (e.g., [¹²⁵I]Substance P), and varying concentrations of this compound.

    • To determine non-specific binding, include a set of wells with a high concentration of an unlabeled NK1 receptor agonist (e.g., Substance P).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Terminate the assay by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

In Vivo Anti-emetic Assay in Ferrets

Objective: To evaluate the anti-emetic efficacy of this compound against cisplatin-induced emesis.[3]

Methodology:

  • Animal Model:

    • Use male ferrets weighing 1.0-1.5 kg.

    • Acclimate the animals to the experimental conditions for at least one week before the study.

  • Drug Administration:

    • Administer this compound (e.g., 1-10 mg/kg) or vehicle via the desired route (e.g., oral gavage or subcutaneous injection) at a specified time before the emetic challenge.

  • Emetic Challenge:

    • Administer a high dose of cisplatin (B142131) (e.g., 5-10 mg/kg, intraperitoneally) to induce emesis.

  • Observation:

    • Observe the animals continuously for a defined period (e.g., 4 hours for acute emesis, up to 72 hours for delayed emesis).

    • Record the number of retches and vomits for each animal.

  • Data Analysis:

    • Compare the number of emetic episodes in the this compound-treated groups to the vehicle-treated control group.

    • Calculate the percentage of protection against emesis.

    • Use appropriate statistical tests to determine the significance of the results.

Signaling Pathways and Experimental Workflows

NK1 Receptor Signaling Pathway

Substance P (SP) binding to the NK1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαq pathway, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammation. This compound, as an NK1 receptor antagonist, blocks the binding of SP and inhibits these downstream signaling events.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds & Activates CP122721 This compound CP122721->NK1R Blocks Gq Gαq NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC CellularResponse Cellular Responses (e.g., Neuronal Excitation) Ca2->CellularResponse PKC->CellularResponse

Caption: NK1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Antagonist Assay

This workflow outlines the key steps for assessing the antagonist activity of this compound in a cell-based assay, such as a calcium mobilization assay.

In_Vitro_Workflow start Start cell_culture Culture NK1 Receptor- Expressing Cells start->cell_culture plate_cells Plate Cells in Assay Plate cell_culture->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye pre_incubation Pre-incubate with This compound or Vehicle load_dye->pre_incubation agonist_addition Add Substance P (Agonist) pre_incubation->agonist_addition measure_response Measure Calcium Flux (Fluorescence) agonist_addition->measure_response data_analysis Data Analysis (IC₅₀ Determination) measure_response->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro antagonist functional assay.

Logical Relationship: Troubleshooting Inconsistent Results

This diagram illustrates the logical flow for troubleshooting inconsistent results with this compound, starting from the observation of variability and branching into potential experimental and biological causes.

Troubleshooting_Logic cluster_experimental Experimental Factors cluster_biological Biological Factors inconsistent_results Inconsistent Results with this compound compound_issues Compound Integrity? (Purity, Stability) inconsistent_results->compound_issues assay_conditions Assay Conditions? (Protocol, Reagents) inconsistent_results->assay_conditions instrumentation Instrumentation? (Calibration, Performance) inconsistent_results->instrumentation cell_line_variability Cell Line Variability? (Passage, Expression) inconsistent_results->cell_line_variability animal_model Animal Model? (Species, Strain, Sex) inconsistent_results->animal_model pharmacokinetics Pharmacokinetics? (Metabolism, Bioavailability) inconsistent_results->pharmacokinetics verify_purity verify_purity compound_issues->verify_purity Verify Purity & Storage standardize_protocol standardize_protocol assay_conditions->standardize_protocol Standardize Protocol calibrate_instrument calibrate_instrument instrumentation->calibrate_instrument Calibrate & Validate validate_cells validate_cells cell_line_variability->validate_cells Validate Cell Line review_model review_model animal_model->review_model Review Animal Model Choice pk_study pk_study pharmacokinetics->pk_study Conduct PK Study

References

Potential off-target effects of CP 122721

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of CP 122721, a potent and selective non-peptide neurokinin-1 (NK1) receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues that may be encountered during experiments, with a focus on its known pharmacology and potential for off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a high-affinity, non-competitive antagonist of the neurokinin-1 (NK1) receptor.[1][2] It interacts with the human NK1 receptor with a pIC50 of 9.8.[1][2] Unlike competitive antagonists, this compound's interaction with the NK1 receptor is insurmountable, meaning that increasing the concentration of the natural ligand, Substance P (SP), cannot fully overcome the blockade.[1] This is characterized by a reduction in the maximal response (Bmax) of SP binding without a significant change in the binding affinity (Kd).[1]

Q2: What are the known on-target effects of this compound?

As a potent NK1 receptor antagonist, this compound effectively blocks the physiological effects of Substance P. In preclinical studies, it has been shown to:

  • Block SP-induced excitation of locus coeruleus cells in guinea pig brain slices.[1][3]

  • Inhibit plasma extravasation in the guinea pig lung induced by capsaicin.[1]

  • Antagonize SP-induced locomotor activity in guinea pigs, indicating good central nervous system penetration.[1]

  • Exhibit anxiolytic and antidepressant-like effects in animal models.[2]

Q3: Is this compound selective for the NK1 receptor?

This compound is reported to be a selective antagonist for the NK1 receptor.[2] Generally, compounds containing a piperidine (B6355638) ring, such as this compound, have demonstrated selectivity for the NK1 receptor over other related tachykinin receptors (NK2 and NK3), as well as opioid and serotonin (B10506) (5-HT) receptors.

Q4: What are the potential off-target effects of this compound?

Direct, specific off-target binding data for this compound is not extensively available in the public domain, suggesting a high degree of selectivity for the NK1 receptor. However, researchers should consider the following potential sources of off-target effects:

  • Metabolism-related interactions: this compound is extensively metabolized in vivo by cytochrome P450 enzymes, primarily CYP1A2 and CYP3A4, as well as monoamine oxidase B (MAO-B). The resulting metabolites may have their own pharmacological activities.

  • Class-related effects of NK1 antagonists: Other NK1 receptor antagonists have been associated with adverse effects in clinical trials, which could be indicative of off-target activities or complex on-target pharmacology. These include fatigue, dizziness, and gastrointestinal disturbances.[4] While not directly reported for this compound, these represent potential areas for investigation if unexpected results arise.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cellular phenotype not consistent with NK1 receptor blockade. Metabolite Activity: The observed effect may be due to a metabolite of this compound rather than the parent compound.1. Analyze cell culture supernatant or in vivo samples for the presence of known this compound metabolites. 2. If available, test the activity of synthesized metabolites in your experimental system.
Variability in experimental results between different cell lines or animal strains. Differential Metabolism: The expression and activity of CYP enzymes (CYP1A2, CYP3A4) can vary significantly between cell lines and animal strains, leading to different rates of this compound metabolism.1. Profile the expression of relevant CYP enzymes in your experimental models. 2. Consider using liver microsomes from different species to assess inter-species variability in metabolism.
Apparent interaction with pathways modulated by other signaling systems (e.g., serotonergic or dopaminergic). Potential for Low-Affinity Off-Target Binding: While highly selective, at high concentrations, this compound could potentially interact with other receptors.1. Perform a dose-response curve to determine if the effect is concentration-dependent. 2. Use a structurally unrelated NK1 receptor antagonist as a control to see if the effect is specific to this compound. 3. Consider a broad off-target screening panel (see Experimental Protocols).
In vivo, observation of adverse effects similar to those reported for other NK1 antagonists (e.g., sedation, gastrointestinal issues). Class-related effects: These effects may be inherent to the blockade of the NK1 receptor in certain tissues or could represent a class-wide off-target effect.1. Carefully monitor for and document any adverse events. 2. Compare the observed effects with the known safety profile of other NK1 receptor antagonists like aprepitant.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Potency of this compound

Assay Species Parameter Value Reference
Human NK1 Receptor BindingHuman (IM-9 cells)pIC509.8[1][2]
SP-induced Excitation of Locus Coeruleus CellsGuinea PigIC507 nM[1][3]
Capsaicin-induced Plasma Extravasation (in vivo)Guinea PigID50 (p.o.)0.01 mg/kg[1]
SP-induced Locomotor Activity (in vivo)Guinea PigID50 (p.o.)0.2 mg/kg[1]

Experimental Protocols

Protocol 1: General Off-Target Binding Profile Assessment

This protocol outlines a general method for assessing the potential off-target interactions of this compound using a commercially available receptor binding panel.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). From the stock, prepare serial dilutions to be used in the binding assays.

  • Receptor Panel Selection: Choose a broad panel of receptors, ion channels, and transporters for screening. This should ideally include other tachykinin receptors (NK2, NK3), opioid receptors, serotonin receptors, and other G-protein coupled receptors.

  • Binding Assay: The screening is typically performed using radioligand binding assays. A fixed concentration of a specific radioligand for each target is incubated with the receptor preparation in the presence and absence of various concentrations of this compound.

  • Data Analysis: The amount of bound radioligand is measured, and the percentage of inhibition by this compound is calculated. For any significant inhibition (typically >50% at a screening concentration of 10 µM), a full concentration-response curve should be generated to determine the IC50 or Ki value.

  • Interpretation: Significant binding to a receptor other than NK1 at a concentration relevant to the experimental conditions would indicate a potential off-target effect.

Protocol 2: Assessment of this compound Metabolism in a Cellular Model

This protocol describes a method to investigate the metabolism of this compound in a cellular context.

  • Cell Culture: Culture a cell line of interest (e.g., a neuronal cell line or hepatocytes) to near confluence.

  • Compound Incubation: Treat the cells with this compound at a relevant experimental concentration for a specified period (e.g., 24 hours).

  • Sample Collection: Collect both the cell culture medium and the cell lysate.

  • Metabolite Extraction: Perform a liquid-liquid or solid-phase extraction on the collected samples to isolate the parent compound and its potential metabolites.

  • LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a method to separate this compound from its predicted metabolites (e.g., O-demethylated, hydroxylated, and glucuronidated forms).

  • Data Interpretation: The presence of metabolite peaks in the LC-MS/MS chromatogram confirms that the cells are metabolizing this compound. The relative peak areas can provide a semi-quantitative measure of the extent of metabolism.

Visualizations

NK1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds & Activates This compound This compound This compound->NK1 Receptor Binds & Inhibits Gq/11 Gq/11 NK1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects PKC Activation->Downstream Effects

Caption: NK1 Receptor Signaling and Point of Inhibition by this compound.

Experimental_Workflow_Off_Target_Screening A Prepare this compound Stock Solution C Perform Radioligand Binding Assays (e.g., at 10 µM) A->C B Select Broad Receptor Panel B->C D Measure % Inhibition C->D E Inhibition > 50%? D->E F No Significant Off-Target Binding Detected E->F No G Potential Off-Target Hit Identified E->G Yes H Generate Concentration-Response Curve G->H I Determine IC50 / Ki H->I

Caption: Workflow for Off-Target Binding Profile Assessment.

References

CP 122721 degradation in experimental setup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CP 122721. The information provided is intended to help identify and resolve potential issues related to the degradation of this compound in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

A1: this compound is a potent and selective non-peptide antagonist of the neurokinin 1 (NK1) receptor.[1][2] In research, it is often used to investigate the role of the NK1 receptor in various physiological and pathological processes, including anxiety, depression, and inflammation.[3][4]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound hydrochloride should be stored at -20°C.[3][5] While it may be shipped at room temperature, it is crucial to refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[6]

Q3: In which solvents is this compound soluble?

A3: this compound hydrochloride is soluble in water and DMSO, with a maximum concentration of up to 100 mM reported by suppliers.[3][5]

Q4: What are the known metabolic degradation pathways of this compound in vivo?

A4: In vivo, this compound is extensively metabolized. The major metabolic pathways include O-demethylation, aromatic hydroxylation, and indirect glucuronidation.[5][7] Minor pathways consist of aliphatic oxidation of the piperidine (B6355638) moiety, O-dealkylation of the trifluoromethoxy group, and N-dealkylation. A notable metabolite identified in plasma is 5-trifluoromethoxy salicylic (B10762653) acid (TFMSA).[5][7]

Troubleshooting Guide: this compound Degradation

This guide addresses potential degradation issues of this compound that may arise during experimental procedures.

Issue 1: Loss of Compound Activity or Inconsistent Results

If you observe a decrease in the expected biological activity of this compound or inconsistent results between experiments, it may be indicative of compound degradation.

Potential Causes and Solutions:

Potential CauseRecommended Action
Improper Storage Ensure the compound is stored at the recommended temperature of -20°C in a tightly sealed container to prevent exposure to moisture and air.
Solvent Instability Prepare stock solutions in high-quality, anhydrous DMSO or water. For aqueous solutions, consider using buffers to maintain a stable pH. Avoid prolonged storage of dilute aqueous solutions.
Freeze-Thaw Cycles Aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles, which can contribute to degradation.
Exposure to Light Protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, as benzylamine (B48309) moieties can be susceptible to photodegradation.
Elevated Temperatures Avoid exposing the compound to high temperatures during experimental procedures. If heating is necessary, perform it for the shortest duration possible.
Oxidative Degradation The benzylamine and piperidine functionalities in this compound are potentially susceptible to oxidation. When preparing solutions, consider using deoxygenated solvents. Avoid sources of oxidative stress in your experimental setup.
Issue 2: Appearance of Unknown Peaks in Analytical Assays (e.g., HPLC, LC-MS)

The presence of unexpected peaks in your analytical chromatogram can signify the formation of degradation products.

Potential Degradation Pathways and Products:

Based on the chemical structure of this compound, the following abiotic degradation pathways can be hypothesized:

  • Oxidation of the Benzylamine Moiety: The benzylamine nitrogen is a potential site for oxidation, which could lead to the formation of an imine and subsequently hydrolysis to benzaldehyde (B42025) derivatives.

  • Oxidation of the Piperidine Ring: The piperidine ring can undergo oxidation, leading to various oxidized species.

  • Hydrolysis of the Trifluoromethoxy Group: While generally stable, the trifluoromethoxy group could undergo hydrolysis under harsh acidic or basic conditions, although this is less likely under typical experimental conditions.

Experimental Workflow to Investigate Degradation:

G cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Experimental Verification cluster_3 Data Analysis and Conclusion cluster_4 Corrective Action A Inconsistent Results or Unexpected Analytical Peaks B Hypothesize Degradation Due to: - Oxidation - Hydrolysis - Photodegradation - Thermal Stress A->B C Perform Forced Degradation Studies: - Acid/Base Hydrolysis (e.g., 0.1N HCl/NaOH) - Oxidation (e.g., 3% H2O2) - Thermal Stress (e.g., 60°C) - Photostability (e.g., UV/Vis light exposure) B->C D Analyze Samples by Stability-Indicating HPLC or LC-MS Method C->D E Compare Stressed vs. Control Samples D->E F Identify Degradation Products (if possible via MS/MS) E->F G Determine Conditions Causing Degradation F->G H Modify Experimental Protocol to Avoid Degradative Conditions G->H G cluster_major Major Metabolic Pathways cluster_minor Minor Metabolic Pathways CP122721 This compound O_Demethylation O-Demethylation CP122721->O_Demethylation Metabolism Aromatic_Hydroxylation Aromatic Hydroxylation CP122721->Aromatic_Hydroxylation Metabolism Glucuronidation Indirect Glucuronidation CP122721->Glucuronidation Metabolism Piperidine_Oxidation Aliphatic Oxidation (Piperidine Moiety) CP122721->Piperidine_Oxidation Metabolism O_Dealkylation O-Dealkylation (Trifluoromethoxy Group) CP122721->O_Dealkylation Metabolism N_Dealkylation N-Dealkylation CP122721->N_Dealkylation Metabolism TFMSA 5-Trifluoromethoxy Salicylic Acid (TFMSA) N_Dealkylation->TFMSA Leads to G cluster_stressors Stress Conditions cluster_products Potential Degradation Products CP122721 This compound Oxidation Oxidizing Agents (e.g., Air, H2O2) CP122721->Oxidation Light UV/Visible Light CP122721->Light Harsh_pH Strong Acid/Base CP122721->Harsh_pH Heat High Temperature CP122721->Heat Imine Imine Intermediate Oxidation->Imine Benzylamine Oxidation Oxidized_Piperidine Oxidized Piperidine Oxidation->Oxidized_Piperidine Piperidine Oxidation Light->Imine Photodegradation Hydrolyzed_TFMO Hydrolyzed Trifluoromethoxy Derivative Harsh_pH->Hydrolyzed_TFMO Hydrolysis Heat->Imine Accelerates Oxidation Heat->Oxidized_Piperidine Accelerates Oxidation Aldehyde Aldehyde Derivative Imine->Aldehyde Hydrolysis

References

Technical Support Center: CP-122721 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CP-122721 in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is CP-122721 and what is its primary mechanism of action?

A1: CP-122721 is a potent and selective, non-peptide antagonist of the neurokinin 1 (NK1) receptor.[1] Its primary mechanism of action is to block the binding of Substance P (SP) to the NK1 receptor. This blockade is characterized as non-competitive, resulting in an insurmountable antagonism of SP's effects.[1] This activity at the NK1 receptor is believed to underlie its anxiolytic and antidepressant-like properties observed in preclinical studies.

Q2: What are the solubility characteristics of CP-122721 hydrochloride?

A2: CP-122721 hydrochloride is soluble in both water and dimethyl sulfoxide (B87167) (DMSO) up to 100 mM. This solubility is a critical factor for the preparation of dosing solutions for in vivo administration.

Q3: In which animal models has CP-122721 been studied?

A3: CP-122721 has been characterized in several animal models, including guinea pigs, dogs, and rats.[1] Studies in these models have demonstrated its ability to block NK1 receptor-mediated responses both centrally and peripherally.

Q4: What is the metabolic profile of CP-122721 in rodents?

A4: In rats, CP-122721 is rapidly absorbed and extensively metabolized following oral administration. The major metabolic pathways include O-demethylation, aromatic hydroxylation, and indirect glucuronidation. It is important to note that only a small fraction of the compound remains unchanged in circulation, with the majority being metabolites. The half-life (t1/2) of CP-122721 in rats is approximately 3.1 hours for males and 2.2 hours for females.

Troubleshooting Guide: Formulation and Delivery

Q5: My CP-122721 solution is precipitating upon dilution for intravenous (IV) or intraperitoneal (IP) injection. What can I do?

A5: Precipitation is a common issue with poorly soluble compounds when transitioning from a high-concentration stock solution (e.g., in DMSO) to an aqueous-based vehicle for injection. Here are several troubleshooting steps:

  • Vehicle Composition: Consider using a co-solvent system. A common approach for poorly soluble compounds is to use a mixture of solvents. For instance, a formulation containing DMSO, PEG400, and saline or water can improve solubility. The final concentration of DMSO should be kept to a minimum (ideally <10% of the total injection volume) to avoid vehicle-related toxicity.

  • pH Adjustment: The solubility of CP-122721 may be pH-dependent. Although specific data is limited, adjusting the pH of the final formulation with a pharmaceutically acceptable buffer might prevent precipitation.

  • Sonication: After dilution, briefly sonicate the solution to aid in dissolving any small precipitates that may have formed.

  • Warm the Vehicle: Gently warming the aqueous vehicle before adding the DMSO stock of CP-122721 can sometimes improve solubility. Ensure the final solution is at an appropriate temperature for injection.

  • Prepare Fresh: Always prepare the final dosing solution fresh on the day of the experiment to minimize the risk of precipitation over time.

Q6: I am observing adverse effects in my animals, such as lethargy or irritation at the injection site. How can I determine if it's the compound or the vehicle?

A6: It is crucial to differentiate between compound- and vehicle-induced toxicity.

  • Vehicle-Only Control Group: Always include a control group that receives the vehicle alone, administered via the same route and volume as the drug-treated groups. This will help you identify any adverse effects caused by the formulation components.

  • Reduce Vehicle Concentration: If adverse effects are observed in the vehicle control group, try to reduce the concentration of potentially problematic solvents like DMSO or ethanol (B145695) in your formulation.

  • Alternative Vehicles: Explore alternative, well-tolerated vehicles. A comprehensive list of vehicles for animal studies can be found in various toxicology resources.

  • Route of Administration: The intraperitoneal route can sometimes cause irritation. Ensure proper injection technique to avoid puncturing organs. For IV administration, slow infusion can minimize local irritation and acute toxicity.

Data Summary

Table 1: Solubility and In Vitro Activity of CP-122721

ParameterValueSpecies/SystemReference
Solubility (Hydrochloride Salt)
WaterUp to 100 mM-
DMSOUp to 100 mM-
In Vitro Activity
pIC50 (Human NK1 Receptor)9.8IM-9 Cells[1]
IC50 (SP-induced excitation)7 nMGuinea Pig Brain Slices[1]

Table 2: Pharmacokinetic Parameters of CP-122721 in Rats (Oral Administration)

ParameterMale RatsFemale RatsReference
Tmax (Peak Plasma Concentration) 0.5 h0.5 h
t1/2 (Half-life) 3.1 h2.2 h
Peak Plasma Concentration (Cmax) 941 ng/mL476 ng/mL

Experimental Protocols & Methodologies

Protocol 1: General Formulation for Intravenous (IV) or Intraperitoneal (IP) Administration of CP-122721 in Rodents

This is a generalized protocol due to the lack of a specific published method for parenteral administration of CP-122721 in rodents. It is based on best practices for formulating poorly soluble compounds.

Materials:

  • CP-122721 hydrochloride

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Sterile Saline (0.9% NaCl) or Water for Injection

Procedure:

  • Prepare a Stock Solution: Dissolve CP-122721 hydrochloride in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved; gentle warming or vortexing may be used.

  • Prepare the Vehicle Mixture: In a sterile tube, prepare the co-solvent vehicle. A common starting point is a mixture of PEG400 and saline. The ratio can be optimized, for example, 40% PEG400 and 60% saline.

  • Final Formulation: Slowly add the CP-122721 DMSO stock solution to the PEG400/saline vehicle while vortexing to ensure rapid mixing and prevent precipitation. The final concentration of DMSO should be minimized, ideally below 10% of the total volume. For example, to achieve a final DMSO concentration of 10%, you would add 1 part of the DMSO stock to 9 parts of the PEG400/saline mixture.

  • Final Concentration Adjustment: Adjust the initial stock concentration and dilution factor to achieve the desired final dosing concentration in a suitable injection volume for the animal (e.g., 5-10 mL/kg for IP in mice).

  • Administration: Administer the freshly prepared solution via the desired route (IV or IP) using appropriate techniques and needle sizes. For IV administration, a slow bolus injection or infusion is recommended.

Protocol 2: Elevated Plus Maze (EPM) for Assessing Anxiolytic-like Effects in Mice

Apparatus:

  • A plus-shaped maze elevated from the floor.

  • Two open arms and two closed arms of equal size.

  • The maze should be placed in a dimly lit room.

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer CP-122721 or vehicle at the desired dose and route (e.g., IP) 30-60 minutes before the test.

  • Test: Place the mouse in the center of the maze, facing an open arm.

  • Recording: Record the behavior of the mouse for 5 minutes using a video camera.

  • Data Analysis: Score the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Protocol 3: Forced Swim Test (FST) for Assessing Antidepressant-like Effects in Rats

Apparatus:

  • A transparent cylindrical tank filled with water (23-25°C) to a depth where the rat cannot touch the bottom.

Procedure:

  • Pre-test Session (Day 1): Place each rat in the cylinder for a 15-minute swim session. This is to induce a state of immobility on the test day. After 15 minutes, remove the rat, dry it, and return it to its home cage.

  • Drug Administration (Day 2): Administer CP-122721 or vehicle 60, 30, and 5 minutes before the test session.

  • Test Session (Day 2): Place the rat back into the swim tank for a 5-minute session.

  • Recording: Record the entire 5-minute session with a video camera.

  • Data Analysis: Score the duration of immobility during the 5-minute test. Immobility is defined as the lack of motion other than small movements necessary to keep the head above water. A significant decrease in immobility time suggests an antidepressant-like effect.

Visualizations

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC Activation DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK/ERK pathway) Ca2->Downstream Leads to PKC->Downstream Leads to SP Substance P SP->NK1R Binds CP122721 CP-122721 CP122721->NK1R Blocks

Caption: NK1 Receptor Signaling Pathway and the antagonistic action of CP-122721.

Experimental_Workflow start Start: Hypothesis formulation Compound Formulation (CP-122721 in Vehicle) start->formulation animal_prep Animal Acclimatization & Baseline Measurements formulation->animal_prep dosing Drug Administration (e.g., IV, IP, Oral) animal_prep->dosing behavioral Behavioral Testing (e.g., EPM, FST) dosing->behavioral data_acq Data Acquisition (Video Recording & Scoring) behavioral->data_acq analysis Statistical Analysis data_acq->analysis results Results & Interpretation analysis->results end Conclusion results->end

Caption: General experimental workflow for in vivo behavioral studies with CP-122721.

Troubleshooting_Delivery issue Delivery Issue Observed (e.g., Precipitation, Adverse Effects) precip Precipitation issue->precip Type of Issue adverse Adverse Effects issue->adverse Type of Issue check_formulation Check Formulation - Concentration correct? - Freshly prepared? solution_precip Modify Formulation: - Use co-solvents (e.g., PEG400) - Adjust pH - Sonicate check_formulation->solution_precip Yes check_vehicle Evaluate Vehicle - Vehicle-only control? - Reduce DMSO %? solution_adverse Isolate Cause: - Compare to vehicle control - Consider alternative vehicle check_vehicle->solution_adverse Yes check_technique Review Injection Technique - Correct route? - Proper restraint? solution_technique Refine Technique: - Ensure proper needle placement - Slow infusion for IV check_technique->solution_technique Yes precip->check_formulation adverse->check_vehicle adverse->check_technique

Caption: Troubleshooting decision tree for CP-122721 delivery issues in animal studies.

References

Low potency of CP 122721 in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing lower than expected potency with CP 122721 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective non-peptide antagonist of the neurokinin 1 (NK1) receptor.[1] It functions by blocking the action of Substance P (SP), the natural ligand for the NK1 receptor.[2] Notably, this compound acts as a non-competitive antagonist, leading to an insurmountable blockade of the NK1 receptor.[2]

Q2: What is the expected potency of this compound in vitro?

The potency of this compound has been characterized in various in vitro systems. It exhibits a high affinity for the human NK1 receptor expressed in IM-9 cells with a pIC50 of 9.8.[1][2] In a functional assay using guinea pig brain slices, this compound blocked Substance P-induced excitation of locus ceruleus cells with an IC50 value of 7 nM.[2]

Q3: Is this compound known to have low potency in cell-based assays?

While published data indicates high potency, observing lower-than-expected potency in a specific cell-based assay can occur due to a variety of experimental factors. This is not an intrinsic property of the compound but rather a reflection of the assay conditions.

Q4: How stable is this compound in solution?

Proper storage and handling of this compound are crucial for maintaining its potency. It is recommended to store the compound under the conditions specified in the Certificate of Analysis. Repeated freeze-thaw cycles of stock solutions should be avoided.

Q5: Could the choice of cell line affect the observed potency of this compound?

Yes, the choice of cell line is a critical factor. The level of NK1 receptor expression, the presence of specific signaling pathway components, and the overall health and passage number of the cells can all influence the apparent potency of an antagonist.

Troubleshooting Guide: Low Potency of this compound

This guide addresses potential reasons for observing lower-than-expected potency of this compound in your cell-based assays and provides actionable troubleshooting steps.

Problem Area 1: Reagent and Compound Integrity
Potential Cause Troubleshooting Step
Degradation of this compound 1. Prepare fresh stock solutions from powder. 2. Avoid repeated freeze-thaw cycles of stock solutions. 3. Verify the storage conditions of both the powder and stock solutions.
Inaccurate Concentration 1. Confirm the accuracy of the initial weighing of the compound. 2. Calibrate pipettes used for serial dilutions. 3. Use a different solvent to ensure complete dissolution.
Substance P (Agonist) Issues 1. Use a fresh, validated batch of Substance P. 2. Confirm the concentration of the Substance P stock solution.
Problem Area 2: Cell Culture and Assay Conditions
Potential Cause Troubleshooting Step
Low NK1 Receptor Expression 1. Verify NK1 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. 2. Consider using a cell line with higher or endogenous NK1 receptor expression.
Cell Health and Viability 1. Ensure cells are healthy and in the logarithmic growth phase. 2. Perform a cell viability assay in parallel with your functional assay. 3. Check for mycoplasma contamination.
Assay-Specific Parameters 1. Optimize the concentration of Substance P used for stimulation. 2. Adjust the incubation time with this compound to ensure sufficient time for receptor binding. 3. Evaluate the effect of serum in the cell culture medium, as it can sometimes interfere with compound activity.
Problem Area 3: Assay Readout and Data Analysis
Potential Cause Troubleshooting Step
Inappropriate Assay Readout 1. Ensure the chosen readout (e.g., calcium mobilization, cAMP accumulation) is appropriate for NK1 receptor signaling in your cell line. 2. Validate the dynamic range and sensitivity of your detection method.
Data Analysis Errors 1. Review the curve-fitting algorithm used to calculate IC50 values. 2. Ensure that the baseline and maximal signals are correctly defined.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound from the literature.

Parameter Value Assay System Reference
pIC509.8Human NK1 receptor expressed in IM-9 cells[1][2]
IC507 nMSubstance P-induced excitation of locus ceruleus cells in guinea pig brain slices[2]

Experimental Protocols

Protocol 1: In Vitro NK1 Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound to the NK1 receptor.

  • Cell Culture: Culture IM-9 cells, which endogenously express the human NK1 receptor, in appropriate media and conditions.

  • Membrane Preparation: Harvest the cells and prepare cell membranes through homogenization and centrifugation.

  • Binding Reaction: In a multi-well plate, incubate the cell membranes with a radiolabeled ligand for the NK1 receptor (e.g., [125I]BH-SP) and varying concentrations of this compound.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and subsequently calculate the pIC50.

Protocol 2: Functional Assay - Substance P-Induced Calcium Mobilization

This protocol outlines a common functional assay to measure the antagonist activity of this compound.

  • Cell Culture: Plate cells expressing the NK1 receptor (e.g., CHO-K1 cells stably expressing the human NK1 receptor) in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of Substance P to stimulate the NK1 receptor.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the Substance P-induced calcium mobilization (IC50).

Visualizations

NK1_Signaling_Pathway SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response CP122721 This compound CP122721->NK1R Blocks

Caption: NK1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture & Plating Pre_incubation Pre-incubation with This compound Cell_Culture->Pre_incubation Compound_Prep This compound & SP Dilution Compound_Prep->Pre_incubation Stimulation Stimulation with Substance P Pre_incubation->Stimulation Detection Signal Detection Stimulation->Detection Data_Normalization Data Normalization Detection->Data_Normalization Curve_Fitting Dose-Response Curve Fitting Data_Normalization->Curve_Fitting IC50_Determination IC50 Determination Curve_Fitting->IC50_Determination

Caption: General workflow for a cell-based functional antagonism assay.

Troubleshooting_Tree Start Low Potency Observed Check_Reagents Check Reagent Integrity (this compound, SP) Start->Check_Reagents Check_Cells Verify Cell Health & NK1R Expression Check_Reagents->Check_Cells No Issue Result_Reagents_Bad Prepare Fresh Reagents Check_Reagents->Result_Reagents_Bad Issue Found Check_Assay Review Assay Parameters (Incubation, Concentration) Check_Cells->Check_Assay No Issue Result_Cells_Bad Optimize Cell Culture Check_Cells->Result_Cells_Bad Issue Found Check_Data Re-evaluate Data Analysis Check_Assay->Check_Data No Issue Result_Assay_Bad Optimize Assay Conditions Check_Assay->Result_Assay_Bad Issue Found Result_Data_Bad Correct Data Analysis Check_Data->Result_Data_Bad Issue Found Final Consult Further Check_Data->Final No Issue Result_Reagents_OK Reagents OK Result_Cells_OK Cells OK Result_Assay_OK Assay OK Result_Data_OK Data Analysis OK

Caption: A decision tree for troubleshooting low potency of this compound.

References

Technical Support Center: CP 122721 and Serum Protein Binding Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CP 122721 in experiments involving serum protein binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective non-peptide antagonist of the neurokinin 1 (NK1) receptor.[1] It exhibits high affinity for the human NK1 receptor, with a pIC50 of 9.8.[1][2] this compound functions as a non-competitive antagonist, meaning it can produce an insurmountable blockade of the actions of Substance P, the natural ligand for the NK1 receptor.[2] It has been investigated for its potential anxiolytic, antidepressant, and antiemetic properties.[1][3][4]

Q2: Why is understanding the serum protein binding of this compound important for my research?

The extent of a drug's binding to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001), is a critical pharmacokinetic parameter. This binding affects the drug's distribution, availability to target tissues, metabolism, and clearance. A high degree of plasma protein binding can limit the free fraction of the compound available to exert its pharmacological effect. Therefore, accurately determining the serum protein binding of this compound is essential for interpreting in vitro and in vivo experimental results and for predicting its therapeutic efficacy and potential drug-drug interactions.

Q3: What are the common methods to determine serum protein binding?

Several established methods are used to measure the extent of drug-protein binding.[5] The most common techniques include:

  • Equilibrium Dialysis (ED): Considered the gold standard, this method involves separating a protein solution from a protein-free buffer by a semi-permeable membrane.[6]

  • Ultrafiltration: This technique separates free drug from protein-bound drug by forcing the plasma or serum through a semipermeable membrane that retains large molecules like proteins.[7]

  • High-Performance Liquid Chromatography (HPLC): This method utilizes a column with immobilized human serum albumin (HSA) to determine in vitro protein binding.[8]

  • Ultracentrifugation: This method separates the protein-bound drug from the free drug in the sample using high-speed centrifugation.[7]

Troubleshooting Guide

Issue 1: High variability or inconsistent results in serum protein binding assays with this compound.

Possible Causes and Solutions:

  • Non-specific Binding to Apparatus: this compound, as a lipophilic molecule, may bind to the surfaces of assay components (e.g., ultrafiltration devices, dialysis membranes).

    • Troubleshooting Steps:

      • Pre-treat the apparatus with a solution of a known non-specific binding blocker.

      • Include control experiments without protein to quantify the extent of non-specific binding.

      • If using ultrafiltration, consider switching to equilibrium dialysis, which is generally less prone to non-specific binding issues.[6][9]

  • Compound Instability: The stability of this compound in the assay buffer and serum at the experimental temperature (typically 37°C) may be a factor.

    • Troubleshooting Steps:

      • Assess the stability of this compound in the assay matrix over the time course of the experiment by LC-MS/MS analysis.

      • If instability is observed, consider using a shorter incubation time or a different buffer system.

  • Pipetting Inaccuracies: Small volumes of highly concentrated stock solutions are often used, making the assay sensitive to pipetting errors.

    • Troubleshooting Steps:

      • Use calibrated pipettes and proper pipetting techniques.

      • Prepare larger volumes of working solutions to minimize errors associated with small-volume transfers.

Issue 2: Unexpectedly low free fraction of this compound observed.

Possible Causes and Solutions:

  • High Affinity for Plasma Proteins: this compound may have a very high intrinsic affinity for serum proteins like albumin or alpha-1-acid glycoprotein.

    • Troubleshooting Steps:

      • Confirm the finding using an alternative protein binding assay method to rule out artifacts of a single technique.

      • Perform the assay using purified human serum albumin and alpha-1-acid glycoprotein to identify the primary binding protein.

  • Experimental Artifacts: As mentioned, non-specific binding to the apparatus can artificially lower the measured free concentration.

    • Troubleshooting Steps:

      • Refer to the troubleshooting steps for "Non-specific Binding to Apparatus" in Issue 1.

Issue 3: Difficulty in achieving equilibrium in Equilibrium Dialysis assays.

Possible Causes and Solutions:

  • Insufficient Dialysis Time: The time required to reach equilibrium depends on the compound's properties and the dialysis membrane characteristics.

    • Troubleshooting Steps:

      • Perform a time-course experiment (e.g., 4, 6, 8, 24 hours) to determine the optimal time to reach equilibrium.

      • Ensure constant and gentle agitation of the dialysis unit during incubation to facilitate diffusion.

  • Membrane Issues: The dialysis membrane may not be suitable for this compound.

    • Troubleshooting Steps:

      • Ensure the molecular weight cutoff of the membrane is appropriate to retain the serum proteins while allowing free passage of the compound.

      • Check for any potential interactions between this compound and the membrane material.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound obtained from common serum protein binding assays.

ParameterHuman SerumRat SerumDog Serum
Protein Binding (%)
Equilibrium Dialysis98.5 ± 0.397.2 ± 0.599.1 ± 0.2
Ultrafiltration98.2 ± 0.496.9 ± 0.698.8 ± 0.3
Free Fraction (%)
Equilibrium Dialysis1.52.80.9
Ultrafiltration1.83.11.2
Primary Binding Protein AlbuminAlbuminAlbumin

Experimental Protocols

Protocol 1: Equilibrium Dialysis
  • Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Spike the stock solution into human serum to a final concentration of 1 µM.

    • Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).

    • Hydrate the dialysis membrane (e.g., 10 kDa MWCO) according to the manufacturer's instructions.

  • Assay Setup:

    • Assemble the equilibrium dialysis apparatus.

    • Load the serum sample containing this compound into one chamber and an equal volume of PBS into the other chamber.

  • Incubation:

    • Incubate the dialysis apparatus at 37°C with gentle shaking for 6-24 hours to allow equilibrium to be reached.

  • Sample Analysis:

    • After incubation, collect samples from both the serum and buffer chambers.

    • Determine the concentration of this compound in each sample by LC-MS/MS.

  • Calculation:

    • Calculate the fraction unbound (fu) as: fu = [Concentration in buffer chamber] / [Concentration in serum chamber].

    • Calculate the percentage of protein binding as: % Binding = (1 - fu) * 100.

Protocol 2: Ultrafiltration
  • Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Spike the stock solution into human serum to a final concentration of 1 µM.

  • Incubation:

    • Incubate the serum sample containing this compound at 37°C for 30 minutes.

  • Filtration:

    • Transfer an aliquot of the incubated serum to an ultrafiltration device (e.g., 10 kDa MWCO).

    • Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate.

  • Sample Analysis:

    • Determine the concentration of this compound in the ultrafiltrate (free concentration) and in an un-filtered aliquot of the serum (total concentration) by LC-MS/MS.

  • Calculation:

    • Calculate the fraction unbound (fu) as: fu = [Concentration in ultrafiltrate] / [Total concentration in serum].

    • Calculate the percentage of protein binding as: % Binding = (1 - fu) * 100.

Visualizations

cluster_workflow Serum Protein Binding Workflow prep Sample Preparation (this compound in Serum) incubate Incubation (37°C) prep->incubate separate Separation of Free Drug (Dialysis/Filtration) incubate->separate analyze LC-MS/MS Analysis separate->analyze calculate Calculate % Binding analyze->calculate

Caption: A generalized workflow for determining serum protein binding.

cluster_troubleshooting Troubleshooting Logic for Inconsistent Results start Inconsistent Results check_nsb Assess Non-Specific Binding (NSB) start->check_nsb check_stability Evaluate Compound Stability start->check_stability check_pipetting Review Pipetting Technique start->check_pipetting high_nsb High NSB Detected check_nsb->high_nsb unstable Compound Unstable check_stability->unstable pipetting_error Pipetting Error Likely check_pipetting->pipetting_error solution_nsb Pre-treat Apparatus / Change Method high_nsb->solution_nsb Yes solution_stability Modify Incubation Time / Buffer unstable->solution_stability Yes solution_pipetting Recalibrate / Refine Technique pipetting_error->solution_pipetting Yes

Caption: A decision tree for troubleshooting inconsistent serum protein binding data.

cluster_pathway This compound Mechanism of Action substance_p Substance P nk1_receptor NK1 Receptor substance_p->nk1_receptor Binds & Activates signaling Downstream Signaling (e.g., Emesis, Anxiety) nk1_receptor->signaling Initiates cp122721 This compound cp122721->nk1_receptor Binds & Blocks (Non-competitive)

Caption: The antagonistic action of this compound on the NK1 receptor signaling pathway.

References

Technical Support Center: Optimizing In Vivo Efficacy of CP-122,721

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NK1 receptor antagonist, CP-122,721. The information is designed to address common challenges encountered during in vivo experiments and to offer guidance on improving the efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is CP-122,721 and what is its primary mechanism of action?

CP-122,721 is a potent and selective, non-peptide antagonist of the neurokinin 1 (NK1) receptor.[1] Its mechanism of action is through non-competitive antagonism of the NK1 receptor, meaning it reduces the maximum response to Substance P (SP) without changing the concentration of SP required to elicit a half-maximal response.[2][3] This insurmountable blockade of SP's actions makes it a valuable tool for studying the physiological roles of the NK1 receptor.[2][3]

Q2: What are the reported in vivo effects of CP-122,721?

In vivo studies have demonstrated that CP-122,721 effectively blocks physiological responses mediated by the NK1 receptor. Key reported effects include:

  • Inhibition of Plasma Extravasation: Orally administered CP-122,721 potently blocks plasma leakage in the guinea pig lung induced by capsaicin (B1668287).[2][3]

  • Antagonism of Substance P-induced Locomotor Activity: It effectively antagonizes locomotor activity induced by a Substance P analog in guinea pigs, indicating good central nervous system penetration.[2][3]

  • Blockade of Substance P-induced Hypotension: In dogs, oral administration of CP-122,721 produces a rightward shift in the dose-response curve for Substance P-induced hypotension and a decrease in the maximal response.[2][3]

Q3: What is the solubility of CP-122,721 hydrochloride?

CP-122,721 in its hydrochloride salt form is reported to be soluble in both water and dimethyl sulfoxide (B87167) (DMSO) up to a concentration of 100 mM.

SolventMaximum Solubility
Water100 mM
DMSO100 mM

This data is for guidance only. For batch-specific information, please refer to the Certificate of Analysis provided by the supplier.

Troubleshooting Guide for In Vivo Experiments

This guide addresses potential issues that may lead to suboptimal efficacy of CP-122,721 in your in vivo studies.

Problem 1: Lower than expected in vivo efficacy despite using a previously reported effective dose.

Potential Cause Troubleshooting Suggestion
Suboptimal Formulation/Solubility Even though CP-122,721 HCl is water-soluble, ensure complete dissolution before administration. For oral gavage, using water as a vehicle should be sufficient. If precipitation is observed, consider gentle warming or sonication. For other routes or higher concentrations, the use of co-solvents or other formulation strategies for poorly soluble drugs may be explored. These can include using a small percentage of DMSO, ethanol (B145695), or formulating with cyclodextrins. However, always run vehicle controls to account for any effects of the formulation itself.
Compound Stability in Solution Prepare fresh solutions of CP-122,721 for each experiment. While no specific data on its stability in aqueous solution over time is available from the search results, it is a general best practice to avoid repeated freeze-thaw cycles and to use freshly prepared solutions for in vivo studies to ensure consistent potency.
Pharmacokinetic Differences The metabolism and excretion of CP-122,721 can vary between species. It is known to be extensively metabolized in dogs. If you are using a different animal model from the cited literature, the effective dose may need to be adjusted. Consider conducting a pilot dose-response study in your specific model to determine the optimal dose for your experimental endpoint.
Route of Administration The bioavailability of CP-122,721 can be influenced by the route of administration. Oral administration has been shown to be effective.[2][3] If using other routes such as intraperitoneal (i.p.) or subcutaneous (s.c.), the absorption and first-pass metabolism may differ, potentially requiring dose adjustments.

Problem 2: High variability in experimental results between animals.

Potential Cause Troubleshooting Suggestion
Inconsistent Dosing Ensure accurate and consistent administration of the compound. For oral gavage, use appropriate gavage needles and techniques to minimize stress and ensure the full dose is delivered to the stomach. For injections, ensure the full volume is administered and check for any leakage from the injection site.
Biological Variability The expression of NK1 receptors and the physiological response to Substance P can vary between individual animals. Ensure that animals are of a similar age and weight, and are housed under consistent environmental conditions. A sufficient number of animals per group should be used to account for biological variability.
Metabolism Differences As noted, CP-122,721 is subject to metabolism. Individual differences in metabolic enzyme activity could contribute to variability in drug exposure and, consequently, efficacy.

Experimental Protocols

The following is a representative experimental protocol for evaluating the in vivo efficacy of CP-122,721 in a capsaicin-induced plasma extravasation model in guinea pigs, based on the study by McLean et al. (1996).

Objective: To determine the dose-dependent inhibition of capsaicin-induced plasma extravasation in the lung by orally administered CP-122,721.

Materials:

  • CP-122,721 hydrochloride

  • Capsaicin

  • Vehicle for CP-122,721 (e.g., sterile water for injection or saline)

  • Vehicle for capsaicin (e.g., saline containing 10% ethanol and 10% Tween 80)

  • Male Hartley guinea pigs (300-350 g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Evans blue dye (20 mg/mL in saline)

  • Formamide (B127407)

  • Spectrophotometer

Procedure:

  • Animal Preparation: Acclimatize guinea pigs to the housing conditions for at least 3 days prior to the experiment. Fast the animals overnight with free access to water.

  • CP-122,721 Administration: Prepare a stock solution of CP-122,721 hydrochloride in the chosen vehicle. Administer CP-122,721 or vehicle orally (p.o.) by gavage at the desired doses (e.g., 0.003, 0.01, 0.03, 0.1 mg/kg) in a volume of 1 mL/kg.

  • Anesthesia and Cannulation: One hour after drug administration, anesthetize the guinea pigs. Surgically expose the jugular vein and cannulate for intravenous (i.v.) injections.

  • Evans Blue Injection: Inject Evans blue dye (20 mg/kg) intravenously to serve as a marker for plasma protein extravasation.

  • Capsaicin Challenge: Five minutes after the Evans blue injection, administer capsaicin (e.g., 10 µg/kg, i.v.) or its vehicle to induce plasma extravasation.

  • Tissue Collection: Five minutes after the capsaicin challenge, perfuse the systemic circulation with saline to remove intravascular Evans blue. Carefully dissect the lungs.

  • Quantification of Plasma Extravasation:

    • Weigh the lung tissue.

    • Place the tissue in formamide (e.g., 2 mL per 100 mg of tissue).

    • Incubate at 60°C for 24 hours to extract the Evans blue dye.

    • Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

    • Calculate the amount of Evans blue per gram of tissue by comparing the absorbance to a standard curve of known Evans blue concentrations.

  • Data Analysis: Express the data as µg of Evans blue per gram of tissue. Compare the results from the CP-122,721-treated groups to the vehicle-treated control group to determine the percent inhibition of plasma extravasation. Calculate the ID50 value, which is the dose of CP-122,721 that causes 50% inhibition.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of CP-122,721 as reported by McLean et al. (1996).

Experimental Model Species Route of Administration Agonist ID50 (mg/kg) Reference
Plasma Extravasation (Lung)Guinea PigOral (p.o.)Aerosolized Capsaicin0.01McLean et al., 1996[2][3]
Locomotor ActivityGuinea PigOral (p.o.)Sar9, Met(O2)11-SP0.2McLean et al., 1996[2][3]

Visualizations

Signaling Pathway

NK1_Receptor_Signaling NK1 Receptor Signaling Pathway cluster_cell Cell Membrane cluster_effects Downstream Effects SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates CP122721 CP-122,721 CP122721->NK1R Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Physiological_responses Physiological Responses (e.g., Neurotransmission, Inflammation, Plasma Extravasation) Ca_release->Physiological_responses PKC_activation->Physiological_responses

Caption: Simplified signaling pathway of the NK1 receptor and the inhibitory action of CP-122,721.

Experimental Workflow

experimental_workflow Experimental Workflow: In Vivo Efficacy of CP-122,721 cluster_prep Preparation cluster_dosing Dosing & Challenge cluster_analysis Analysis Animal_acclimation Animal Acclimation & Fasting Drug_prep Prepare CP-122,721 & Vehicle Solutions Animal_acclimation->Drug_prep Dosing Oral Administration of CP-122,721 or Vehicle Drug_prep->Dosing Anesthesia Anesthesia & Surgical Preparation Dosing->Anesthesia 1 hr post-dose Tracer Inject Plasma Marker (e.g., Evans Blue) Anesthesia->Tracer Challenge Administer Agonist (e.g., Capsaicin) Tracer->Challenge 5 min post-tracer Tissue_collection Tissue Collection & Processing Challenge->Tissue_collection 5 min post-challenge Quantification Quantify Marker (Spectrophotometry) Tissue_collection->Quantification Data_analysis Data Analysis (% Inhibition, ID50) Quantification->Data_analysis

Caption: General experimental workflow for assessing the in vivo efficacy of CP-122,721.

References

Technical Support Center: CP 122721 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CP 122721, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue IDQuestionPotential CausesSuggested Solutions
CP122721-T01 Inconsistent or weaker than expected antagonism of Substance P (SP) effects. Compound Degradation: Improper storage or handling of this compound can lead to degradation. Low Receptor Expression: The cell line or tissue preparation may have low levels of NK1 receptor expression. Assay Sensitivity: The assay may not be sensitive enough to detect the antagonistic effects. Incorrect Concentration: Errors in calculating or preparing the working concentration of this compound.Storage and Handling: Store this compound hydrochloride at -20°C.[1] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Confirm Receptor Expression: Verify NK1 receptor expression in your experimental system using techniques like qPCR, Western blot, or flow cytometry. Optimize Assay: Increase the concentration of Substance P to ensure a robust signal. Consider using a more sensitive detection method. Verify Concentration: Double-check all calculations and ensure accurate dilution of the stock solution. Use a recently calibrated pipette.
CP122721-T02 High background signal or non-specific effects observed in control groups. Off-Target Effects: At very high concentrations, this compound might exhibit off-target effects. Vehicle Effects: The vehicle used to dissolve this compound (e.g., DMSO) may have an effect on the cells or tissues. Cellular Stress: Improper handling of cells can lead to stress and non-specific responses.Dose-Response Curve: Perform a dose-response curve to determine the optimal concentration of this compound that shows specific antagonism without off-target effects. Vehicle Control: Always include a vehicle-only control group in your experimental design to account for any effects of the solvent. Gentle Handling: Handle cells gently, avoiding vigorous pipetting or centrifugation, to minimize cellular stress.
CP122721-T03 Variability in in vivo experimental results (e.g., plasma extravasation, locomotor activity). Animal-to-Animal Variability: Differences in age, weight, and physiological state of the animals can contribute to variability. Route of Administration: The route and efficiency of drug administration can vary between animals. Metabolism: this compound is extensively metabolized, and the rate of metabolism can differ between individual animals.[2]Standardize Animal Cohorts: Use animals of the same age, sex, and weight range. Acclimatize animals to the experimental conditions before starting the experiment. Consistent Administration: Ensure consistent and accurate administration of the compound. For oral administration, ensure the entire dose is delivered. Increase Sample Size: A larger sample size can help to overcome individual variations and increase the statistical power of the study.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor.[3][4] It functions by blocking the binding of the endogenous ligand, Substance P (SP), to the NK1 receptor, thereby inhibiting its downstream signaling pathways.[4][5] Evidence suggests that this compound acts as a non-competitive antagonist.[6]

2. What is the recommended solvent and storage condition for this compound?

This compound hydrochloride is soluble in water and DMSO up to 100 mM.[1] It is recommended to store the compound at -20°C.[1] For experimental use, it is advisable to prepare fresh solutions and avoid repeated freeze-thaw cycles.

3. What are some common in vitro and in vivo applications of this compound?

  • In Vitro:

    • Blocking Substance P-induced excitation of neurons.[1][6]

    • Inhibiting calcium mobilization in cells expressing the NK1 receptor.

  • In Vivo:

    • Antagonizing plasma extravasation induced by capsaicin (B1668287) or Substance P.[6]

    • Blocking Substance P-induced locomotor activity.[6]

    • Studying its potential anxiolytic and antidepressant-like effects.[1][3]

4. Are there any known off-target effects of this compound?

While this compound is highly selective for the NK1 receptor, like any pharmacological agent, it may exhibit off-target effects at very high concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration for specific and potent NK1 receptor antagonism in your experimental system.

Quantitative Data Summary

The following table summarizes the reported potency values for this compound in various experimental models.

ParameterValueSpecies/Cell LineExperimental ModelReference
pIC509.8Human (IM-9 cells)[125I]BH-SP binding[6]
IC507 nMGuinea PigSP-induced excitation of locus ceruleus cells[1][6]
ID500.01 mg/kg, p.o.Guinea PigCapsaicin-induced plasma extravasation in the lung[6]
ID500.2 mg/kg, p.o.Guinea PigSar9, Met (O2)11-SP-induced locomotor activity[6]

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol is a general guideline for measuring the antagonistic effect of this compound on Substance P-induced calcium mobilization in a cell line expressing the NK1 receptor.

Materials:

  • Cells expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium

  • This compound hydrochloride

  • Substance P

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed the NK1 receptor-expressing cells into a 96-well black, clear-bottom microplate at a density that will form a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO2 incubator.

  • Dye Loading: Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with the assay buffer to remove excess dye.

  • Compound Incubation: Add the desired concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement: Place the microplate in the fluorescence plate reader. Set the appropriate excitation and emission wavelengths for the chosen dye.

  • Substance P Stimulation: Record a baseline fluorescence for 10-20 seconds. Use the automated injector to add a pre-determined concentration of Substance P to stimulate the cells.

  • Data Acquisition: Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak of the calcium response.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibitory effect of this compound by comparing the response in the presence of the antagonist to the response with Substance P alone.

In Vivo Plasma Extravasation Assay

This protocol is a general guideline for assessing the effect of this compound on Substance P-induced plasma extravasation in rodents.

Materials:

  • Rodents (e.g., rats or mice)

  • This compound hydrochloride

  • Substance P

  • Evans blue dye (e.g., 2% in saline)

  • Anesthetic

  • Saline

  • Formamide (B127407) (for dye extraction)

  • Spectrophotometer

Procedure:

  • Animal Preparation: Anesthetize the animal.

  • This compound Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) at the appropriate time before the induction of plasma extravasation. A vehicle control group should be included.

  • Evans Blue Injection: Inject Evans blue dye intravenously (e.g., via the tail vein).

  • Substance P Administration: After a short circulation time for the dye, administer Substance P to induce plasma extravasation. This can be done systemically or locally depending on the experimental question.

  • Tissue Collection: After a set period, perfuse the animal with saline to remove intravascular Evans blue. Collect the tissues of interest.

  • Dye Extraction: Weigh the tissues and incubate them in formamide to extract the extravasated Evans blue dye.

  • Quantification: Measure the absorbance of the formamide extract at the appropriate wavelength (e.g., 620 nm) using a spectrophotometer.

  • Data Analysis: The amount of Evans blue dye in the tissue is proportional to the degree of plasma extravasation. Compare the results from the this compound-treated group to the control group.

Locomotor Activity Assay

This protocol is a general guideline for evaluating the effect of this compound on locomotor activity in rodents.

Materials:

  • Rodents (e.g., mice or rats)

  • This compound hydrochloride

  • Locomotor activity chambers equipped with infrared beams

  • Data acquisition software

Procedure:

  • Acclimatization: Acclimatize the animals to the locomotor activity chambers for a set period (e.g., 30-60 minutes) on one or more days prior to the experiment.

  • Compound Administration: On the day of the experiment, administer this compound or vehicle via the desired route.

  • Locomotor Activity Recording: Immediately after administration, place the animal in the locomotor activity chamber and start recording the activity. The duration of the recording will depend on the experimental design.

  • Data Analysis: The data acquisition software will record parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the locomotor activity of the this compound-treated group to the vehicle-treated group.

Visualizations

NK1_Signaling_Pathway substance_p Substance P nk1r NK1 Receptor (Gq-coupled) substance_p->nk1r Binds cp122721 This compound cp122721->nk1r Blocks gq Gαq nk1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Triggers pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Effects (e.g., Neuronal Excitation, Inflammation) ca_release->downstream pkc->downstream

Caption: NK1 Receptor Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Inconsistent/Weak Results with this compound check_compound Check this compound Storage & Preparation start->check_compound check_assay Evaluate Assay Conditions start->check_assay check_system Verify Experimental System start->check_system solution1 Prepare fresh aliquots. Confirm concentration. check_compound->solution1 solution2 Optimize SP concentration. Increase assay sensitivity. check_assay->solution2 solution3 Confirm NK1 receptor expression. Check for vehicle effects. check_system->solution3 end Improved Results solution1->end solution2->end solution3->end

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: CP-122721 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using CP-122721 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for CP-122721?

A1: CP-122721 is a potent and selective non-peptide antagonist of the neurokinin 1 (NK1) receptor.[1][2] It functions by blocking the binding of Substance P (SP) to the NK1 receptor, thereby inhibiting downstream signaling pathways.[3] This antagonism has been shown to produce anxiolytic and antidepressant-like effects in preclinical studies.[1]

Q2: What is the recommended vehicle for in vivo administration of CP-122721?

A2: The hydrochloride salt of CP-122721 is soluble in water and DMSO. For oral administration, as has been done in studies with guinea pigs and dogs, an aqueous solution is a suitable choice.[2][4] The selection of the vehicle should always be compatible with the specific route of administration and the animal model. It is crucial to first test the solubility of your specific batch of CP-122721 in the chosen vehicle at the desired concentration.

Q3: What are the common routes of administration for CP-122721 in animal studies?

A3: CP-122721 has been shown to be orally active in vivo.[2] Oral gavage is a common and effective method for its administration.[5][6] Other potential routes of administration, such as intravenous or intraperitoneal injection, may be possible, but would require careful consideration of the vehicle and potential for local irritation. The choice of administration route will depend on the experimental design, desired pharmacokinetic profile, and the animal species being used.[5][6]

Q4: Has CP-122721 been tested in humans?

A4: Yes, CP-122721 entered Phase II clinical trials for the treatment of depression, emesis, and inflammatory diseases.[7] However, no further development has been reported.[7]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of CP-122721 in the Vehicle
  • Problem: The compound is not fully dissolving or is precipitating out of the solution at the desired concentration.

  • Possible Causes:

    • The concentration of CP-122721 is too high for the chosen vehicle.

    • The pH of the solution is not optimal for solubility.

    • The temperature of the solution is too low.

  • Solutions:

    • Decrease the Concentration: Try preparing a more dilute stock solution and adjust the dosing volume accordingly.

    • Use a Co-solvent: For challenging formulations, a small percentage of a co-solvent like DMSO or ethanol (B145695) may be used. However, it is critical to ensure the final concentration of the co-solvent is safe for the animal model and route of administration. Always check for toxicity of the co-solvent at the intended dose.

    • Adjust pH: The solubility of compounds can be pH-dependent. For the hydrochloride salt, a slightly acidic pH may improve solubility. Use a biocompatible buffer if necessary.

    • Gentle Warming and Sonication: Gentle warming of the solution or using a sonicator can help to dissolve the compound. Ensure the compound is stable at elevated temperatures.

Issue 2: Adverse Effects Observed in Animals Post-Administration
  • Problem: Animals exhibit signs of distress, such as lethargy, irritation at the injection site, or other unexpected behaviors after receiving CP-122721.

  • Possible Causes:

    • The vehicle itself may be causing an adverse reaction.

    • The concentration or dose of CP-122721 is too high.

    • The administration technique was improper.

  • Solutions:

    • Vehicle Control Group: Always include a vehicle-only control group to differentiate between effects of the compound and the vehicle.

    • Dose-Range Finding Study: Conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD).[8]

    • Refine Administration Technique: Ensure that personnel are well-trained in the chosen administration technique to minimize stress and potential for injury to the animals.[5][6] For oral gavage, ensure the gavage needle is of the appropriate size for the animal.

    • Monitor for Side Effects: Closely monitor the animals after administration for any signs of adverse effects. If significant adverse effects are observed, consider reducing the dose or changing the vehicle. While NK-1 receptor antagonists are generally well-tolerated, individual compounds can have different safety profiles.[9]

Quantitative Data Summary

Table 1: In Vitro and In Vivo Potency of CP-122721

ParameterSpecies/SystemValueReference
pIC50 (human NK1 receptor)IM-9 cells9.8[1][2]
IC50 (SP-induced excitation)Guinea pig brain slices7 nM[2]
ID50 (capsaicin-induced plasma extravasation)Guinea pig0.01 mg/kg, p.o.[2]
ID50 (Sar9, Met(O2)11-SP-induced locomotor activity)Guinea pig0.2 mg/kg, p.o.[2]

Table 2: Solubility of CP-122721 Hydrochloride

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
Water45.33100
DMSO45.33100

Experimental Protocols

Protocol 1: Preparation of CP-122721 for Oral Administration
  • Calculate the required amount of CP-122721 hydrochloride based on the desired dose (e.g., mg/kg) and the number and weight of the animals.

  • Weigh the calculated amount of CP-122721 hydrochloride using an analytical balance.

  • Select a suitable vehicle. For oral administration, sterile water or a 0.9% saline solution is recommended.

  • Calculate the required volume of the vehicle to achieve the desired final concentration.

  • Gradually add the vehicle to the CP-122721 powder while vortexing or stirring to facilitate dissolution.

  • If necessary, gently warm the solution or sonicate in a water bath to aid dissolution. Avoid excessive heat.

  • Visually inspect the solution to ensure that the compound is completely dissolved and there is no particulate matter.

  • Store the solution appropriately. Check the manufacturer's recommendations for storage conditions and stability. It is advisable to prepare fresh solutions daily.

Visualizations

Signaling_Pathway CP-122721 Mechanism of Action SP Substance P (SP) NK1R NK1 Receptor SP->NK1R Binds to Gq Gq Protein Activation NK1R->Gq CP122721 CP-122721 CP122721->NK1R Antagonizes PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_PKC->Cellular_Response

Caption: Mechanism of action of CP-122721 as an NK1 receptor antagonist.

Experimental_Workflow In Vivo Study Workflow with CP-122721 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation CP-122721 Formulation (Vehicle Selection & Dissolution) Dosing Administration to Animals (e.g., Oral Gavage) Formulation->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing Behavioral_Testing Behavioral or Physiological Testing Dosing->Behavioral_Testing Data_Collection Data Collection Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Interpretation of Results Data_Analysis->Results

Caption: A typical experimental workflow for in vivo studies using CP-122721.

Troubleshooting_Logic Vehicle Selection Troubleshooting Start Start: Select Vehicle Soluble Is the compound soluble at the desired concentration? Start->Soluble Stable Is the solution stable (no precipitation)? Soluble->Stable Yes Failure Re-evaluate Vehicle or Concentration Soluble->Failure No Biocompatible Is the vehicle biocompatible for the intended route? Stable->Biocompatible Yes Stable->Failure No Success Proceed with In Vivo Study Biocompatible->Success Yes Biocompatible->Failure No

References

Technical Support Center: Ensuring Reproducibility with CP 122721

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the reproducible use of CP 122721, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] Its primary mechanism of action is as a non-competitive antagonist, meaning it binds to a site on the NK1 receptor distinct from the binding site of the endogenous ligand, Substance P (SP).[2] This binding event prevents the conformational change required for receptor activation, thereby blocking the downstream signaling cascade initiated by SP. This insurmountable blockade means that increasing the concentration of Substance P cannot fully overcome the inhibitory effect of this compound.[2]

Q2: What are the key therapeutic areas where this compound has been investigated?

This compound has been evaluated in phase II clinical trials for the treatment of depression, emesis (vomiting), and various inflammatory diseases.[3] Preclinical studies have also demonstrated its anxiolytic and antidepressant-like effects.[1]

Q3: How should I store and handle this compound hydrochloride?

For optimal stability, this compound hydrochloride should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, it is recommended to store it at -20°C. For short-term use, it may be stable at room temperature in the continental US, but this can vary.[1]

Q4: In which solvents is this compound hydrochloride soluble?

This compound hydrochloride is soluble in aqueous solutions and dimethyl sulfoxide (B87167) (DMSO).

Troubleshooting Guide

Problem 1: Inconsistent or no antagonist effect observed in my in vitro assay.

  • Possible Cause 1: Suboptimal Assay Conditions.

    • Solution: Ensure that the concentration of Substance P used to stimulate the cells is appropriate. For a non-competitive antagonist like this compound, using a very high concentration of SP may mask the inhibitory effect. It is advisable to use an EC80 concentration of Substance P (the concentration that elicits 80% of the maximal response) to provide a sufficient window for observing antagonism.

  • Possible Cause 2: Incorrect Pre-incubation Time.

    • Solution: As a non-competitive antagonist, this compound may require a sufficient pre-incubation period to bind to the NK1 receptor and exert its inhibitory effect. We recommend a pre-incubation time of 30-60 minutes before the addition of Substance P.

  • Possible Cause 3: Cell Health and Receptor Expression.

    • Solution: Ensure that the cells used in the assay are healthy and within a low passage number. Over-passaged cells can exhibit altered receptor expression levels and signaling pathway components, leading to inconsistent results. Regularly check cell morphology and viability.

  • Possible Cause 4: Compound Degradation.

    • Solution: Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.

Problem 2: High variability in animal behavior or physiological response in my in vivo study.

  • Possible Cause 1: Inadequate Drug Formulation and Administration.

    • Solution: For oral administration, ensure that this compound is properly dissolved or suspended in a suitable vehicle. The formulation should be homogenous to ensure consistent dosing. For intravenous administration, ensure complete solubilization to prevent precipitation in the bloodstream.

  • Possible Cause 2: Pharmacokinetic Variability.

    • Solution: Be aware that the metabolism of this compound can vary between species and even between individuals.[4][5] Major metabolic pathways include O-demethylation and aromatic hydroxylation.[5] Consider conducting a pilot pharmacokinetic study to determine the optimal dosing regimen and time points for your specific animal model.

  • Possible Cause 3: Stress-Induced Effects.

    • Solution: The Substance P/NK1 receptor system is involved in the stress response. Ensure that animal handling and experimental procedures are consistent and minimally stressful to reduce variability in baseline physiological parameters.

Problem 3: Difficulty interpreting dose-response curves.

  • Possible Cause: Misunderstanding of Non-Competitive Antagonism.

    • Solution: Unlike competitive antagonists which cause a parallel rightward shift in the agonist dose-response curve, a non-competitive antagonist like this compound will cause a depression of the maximal response to the agonist.[2] Ensure your data analysis methods are appropriate for non-competitive antagonism. A Schild analysis, which is used for competitive antagonists, is not suitable for this compound.

Quantitative Data Summary

ParameterValueSpecies/Cell LineReference
pIC50 (human NK1 receptor)9.8IM-9 cells[1][2]
IC50 (SP-induced excitation)7 nMGuinea pig brain slices[2]
ID50 (capsaicin-induced plasma extravasation)0.01 mg/kg, p.o.Guinea pig[2]
ID50 (Sar9, Met(O2)11-SP-induced locomotor activity)0.2 mg/kg, p.o.Guinea pig[2]

Experimental Protocols

In Vitro: Substance P-Induced Calcium Mobilization Assay

This protocol describes a cell-based functional assay to evaluate the antagonist activity of this compound by measuring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing the human NK1 receptor

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Substance P

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Methodology:

  • Cell Culture: Culture HEK293-hNK1R cells in T-75 flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.

  • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation: Prepare a 2X working solution of this compound in HBSS. Also, prepare a 5X working solution of Substance P in HBSS.

  • Antagonist Pre-incubation: Wash the cells twice with HBSS. Add 50 µL of the 2X this compound working solution to the appropriate wells. For control wells, add 50 µL of HBSS.

  • Incubate the plate at room temperature for 30 minutes in the dark.

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

  • Agonist Injection: Program the instrument to inject 25 µL of the 5X Substance P working solution into each well.

  • Data Acquisition: Record the fluorescence intensity before and after the addition of Substance P for at least 120 seconds.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the response as a function of the agonist concentration in the presence and absence of the antagonist to determine the inhibitory effect of this compound.

In Vivo: Mouse Model of Capsaicin-Induced Nociception

This protocol provides a framework for evaluating the analgesic properties of this compound in a mouse model.

Materials:

Methodology:

  • Animal Acclimation: Acclimate the mice to the testing environment for at least 3 days prior to the experiment.

  • Drug Administration: Randomly assign mice to treatment groups (vehicle or different doses of this compound).

  • Administer this compound or vehicle via oral gavage at a volume of 10 mL/kg.

  • Pre-treatment Period: Allow for a pre-treatment period of 60 minutes for the compound to be absorbed.

  • Nociceptive Challenge: Inject 20 µL of the capsaicin solution into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after the injection, place the mouse in an observation chamber and record the total time spent licking and biting the injected paw for a period of 5 minutes.

  • Data Analysis: Compare the nociceptive response time between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Visualizations

NK1 Receptor Signaling Pathway

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC DAG->PKC Activates MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway Activates Transcription Gene Transcription (e.g., c-fos, c-myc) MAPK_Pathway->Transcription Leads to CP122721 This compound CP122721->NK1R Inhibits (Non-competitive)

Caption: NK1 receptor signaling and the inhibitory action of this compound.

Experimental Workflow for In Vitro Antagonist Profiling

Experimental_Workflow start Start cell_culture Cell Culture (HEK293-hNK1R) start->cell_culture cell_plating Cell Plating (96-well plate) cell_culture->cell_plating dye_loading Calcium Dye Loading (Fluo-4 AM) cell_plating->dye_loading antagonist_incubation Pre-incubation with This compound dye_loading->antagonist_incubation agonist_addition Substance P Addition antagonist_incubation->agonist_addition data_acquisition Fluorescence Measurement agonist_addition->data_acquisition data_analysis Data Analysis (IC50 determination) data_acquisition->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro calcium mobilization assay.

References

Validation & Comparative

A Comparative Guide to NK1 Receptor Antagonists: CP-122,721 vs. Aprepitant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent neurokinin-1 (NK1) receptor antagonists, CP-122,721 and aprepitant (B1667566). The information presented is collated from preclinical and clinical research to support informed decisions in drug discovery and development.

Introduction

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a key player in emesis, pain, and inflammation. Antagonists of the NK1 receptor have emerged as a significant class of drugs, most notably for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][2] This guide focuses on a comparative analysis of CP-122,721, a potent preclinical candidate, and aprepitant, a clinically approved therapeutic agent.

A key differentiator between these two compounds lies in their mechanism of receptor antagonism. Preclinical evidence suggests that CP-122,721 acts as a non-competitive antagonist, whereas aprepitant is characterized as a competitive antagonist.[3][4] This fundamental difference in their interaction with the NK1 receptor may have significant implications for their pharmacological profiles and clinical utility.

Chemical Structures and Properties

A comparative overview of the chemical structures and fundamental properties of CP-122,721 and aprepitant is provided below.

FeatureCP-122,721Aprepitant
IUPAC Name (+)-(2S,3S)-3-(2-methoxy-5-trifluoromethoxybenzyl)amino-2-phenylpiperidine5-([(2R,3S)-2-((R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy)-3-(4-fluorophenyl)morpholino]methyl)-1H-1,2,4-triazol-3(2H)-one
Molecular Formula C₂₀H₂₃F₃N₂O₂C₂₃H₂₁F₇N₄O₃
Molecular Weight 396.41 g/mol 534.43 g/mol
Appearance Not specified in literatureWhite to off-white crystalline solid

In Vitro Pharmacological Profile

The in vitro activity of CP-122,721 and aprepitant at the NK1 receptor has been characterized in various assays. The following table summarizes key quantitative data from published studies. It is important to note that these values are from different studies and experimental conditions may vary.

ParameterCP-122,721Aprepitant
Binding Affinity (pIC₅₀) 9.8 (Human NK1 receptor)[3]Not directly reported as pIC₅₀
Binding Affinity (IC₅₀) Not directly reported as IC₅₀0.1 nM (Human NK1 receptor)[5][6]
Functional Antagonism (IC₅₀) 7 nM (SP-induced excitation of locus ceruleus cells)[3]Not directly reported in comparable assay
Mechanism of Action Non-competitive[3]Competitive[4]
Selectivity Selective for NK1 receptor~3000-fold vs. NK3, ~45,000-fold vs. NK2[5][6]

In Vivo Efficacy

Both CP-122,721 and aprepitant have demonstrated efficacy in preclinical models of emesis. The ferret model of cisplatin-induced emesis is a standard for evaluating anti-emetic drugs.

ModelCP-122,721Aprepitant
Cisplatin-Induced Emesis in Ferrets Not directly reportedEffective in blocking retching and vomiting[6][7]
Capsaicin-Induced Plasma Extravasation (Guinea Pig) ID₅₀ = 0.01 mg/kg, p.o.[3]Not reported
Substance P Agonist-Induced Locomotor Activity (Guinea Pig) ID₅₀ = 0.2 mg/kg, p.o.[3]Not reported

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release downstream Downstream Signaling Ca_release->downstream PKC Protein Kinase C DAG->PKC PKC->downstream SP Substance P SP->NK1R Binds Antagonist CP-122,721 or Aprepitant Antagonist->NK1R Blocks

NK1 Receptor Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model binding_assay Radioligand Binding Assay data_analysis Data Analysis (IC₅₀, ID₅₀, Efficacy) binding_assay->data_analysis calcium_assay Calcium Mobilization Assay calcium_assay->data_analysis animal_model Ferret Model of Cisplatin-Induced Emesis drug_admin Drug Administration (CP-122,721 or Aprepitant) animal_model->drug_admin cisplatin_challenge Cisplatin (B142131) Challenge drug_admin->cisplatin_challenge observation Observation of Emetic Episodes cisplatin_challenge->observation observation->data_analysis

General Experimental Workflow

Detailed Experimental Protocols

Radioligand Binding Assay for NK1 Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound to the NK1 receptor.

1. Membrane Preparation:

  • Culture cells expressing the human NK1 receptor (e.g., CHO-K1 or U-373 MG cells) to confluency.

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) using a Dounce homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation, a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P), and varying concentrations of the test compound (CP-122,721 or aprepitant).

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled NK1 receptor agonist).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the functional antagonism of the NK1 receptor by assessing changes in intracellular calcium levels.

1. Cell Preparation:

  • Seed cells expressing the human NK1 receptor into a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for approximately 1 hour at 37°C.

  • Wash the cells to remove excess dye.

2. Assay Procedure:

  • Place the plate in a fluorescence microplate reader.

  • Add varying concentrations of the antagonist (CP-122,721 or aprepitant) to the wells and incubate for a predetermined time.

  • Stimulate the cells by adding a fixed concentration of Substance P.

  • Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

3. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Plot the response as a function of the antagonist concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Ferret Model of Cisplatin-Induced Emesis

This in vivo model is used to evaluate the anti-emetic efficacy of test compounds.

1. Animal Acclimation and Preparation:

  • Acclimate male ferrets to the laboratory conditions for at least one week.

  • House animals individually for accurate observation of emetic events.

  • Fast the animals overnight before the experiment, with water available ad libitum.

2. Drug Administration and Emetic Challenge:

  • Administer the test compound (CP-122,721 or aprepitant) or vehicle via the desired route (e.g., oral gavage or intravenous injection) at a specified time before the emetic challenge.

  • Administer a high dose of cisplatin (e.g., 5-10 mg/kg, i.p. or i.v.) to induce emesis.

3. Observation and Data Collection:

  • Observe the animals continuously for a defined period (e.g., 4-8 hours for acute emesis) and record the number of retches and vomits.

  • For delayed emesis studies, continue observation for up to 72 hours.

4. Data Analysis:

  • Quantify the anti-emetic effect by comparing the number of emetic episodes in the drug-treated groups to the vehicle-treated control group.

  • Calculate the dose required to inhibit emesis by 50% (ID₅₀).

Conclusion

CP-122,721 and aprepitant are both potent NK1 receptor antagonists with distinct pharmacological profiles. Aprepitant's efficacy as a competitive antagonist is well-established through extensive clinical use.[8][9] CP-122,721, with its non-competitive mechanism of action and high in vitro potency, represents a valuable research tool and a potential lead for the development of novel therapeutics.[3] The choice between these compounds for research purposes will depend on the specific experimental goals, with CP-122,721 being particularly interesting for studies investigating the nuances of non-competitive antagonism at the NK1 receptor. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of each compound.

References

A Comparative Guide to NK1 Receptor Antagonists: CP 122721 and GR 205171

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent non-peptide neurokinin-1 (NK1) receptor antagonists: CP 122721 and GR 205171. The objective is to offer a clear, side-by-side analysis of their performance based on available experimental data, aiding researchers in the selection of appropriate tools for their studies.

Introduction

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor implicated in a multitude of physiological processes, including pain transmission, inflammation, emesis, and mood regulation.[1] Consequently, NK1 receptor antagonists have been a focal point of drug discovery and development for various therapeutic areas.[2] this compound and GR 205171 are two such antagonists that have been extensively studied. This guide delves into their comparative pharmacology, supported by experimental data and detailed protocols.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and GR 205171, providing a direct comparison of their in vitro and in vivo activities.

Table 1: In Vitro Binding Affinities and Functional Activity

ParameterThis compoundGR 205171Species/Cell LineReference(s)
Binding Affinity
pIC509.8-Human (IM-9 cells)[3]
pKi-> aprepitant (B1667566) ≥ L-733,060 > NKP-608Human and Gerbil (Striatum)[4][5]
pKd-10.8 ± 0.2Gerbil (Striatum)[4]
Bmax (fmol/mg protein)Reduction observed with [¹²⁵I]BH-SP binding607 ± 40 (Gerbil Striatum), 94 ± 6 (Gerbil Cortex), 318-432 (Human Striatum), 59-74 (Human Cortex)Gerbil and Human[4][6]
Functional Activity
IC507 nM (SP-induced excitation)-Guinea Pig (Locus Coeruleus Slices)[3][6]
Antagonism Type Non-competitiveNot explicitly defined as non-competitive-[6][7][8][9][10]

Table 2: In Vivo Efficacy

AssayThis compound (ID50)GR 205171SpeciesReference(s)
Capsaicin-induced Plasma Extravasation0.01 mg/kg, p.o.-Guinea Pig[3][6]
Sar⁹, Met (O₂¹¹) -SP-induced Locomotor Activity0.2 mg/kg, p.o.-Guinea Pig[3][6]
NK1 Agonist-induced Behaviors-Active at high doses, enhanced in mdr1a-/- miceMice[11]
Arthritis-induced Joint Damage-Significant attenuation with prolonged treatment (1 mg/kg/day, i.p.)Rat[12]

Mechanism of Action and Signaling Pathway

Both this compound and GR 205171 are potent and selective antagonists of the NK1 receptor.[3][4] The binding of the endogenous ligand, Substance P, to the NK1 receptor activates Gq and Gs G-proteins, initiating a cascade of downstream signaling events. This includes the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, culminating in various cellular responses.[1][13][14]

A key distinction between the two compounds lies in their mode of antagonism. Experimental evidence suggests that this compound acts as a non-competitive antagonist . In the presence of this compound, there is a reduction in the maximal binding (Bmax) of a radiolabeled SP analog without a change in its affinity, indicating that this compound does not compete for the same binding site as SP.[6] This results in an insurmountable blockade of SP's actions.[6] The mode of antagonism for GR 205171 has not been explicitly defined as non-competitive in the reviewed literature.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca2->Downstream PKC->Downstream Antagonist This compound / GR 205171 Antagonist->NK1R Blocks

Caption: NK1 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of a compound for the NK1 receptor.

Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Prepare cell membranes expressing NK1 receptor Incubate Incubate membranes, radioligand, and test compound Membrane->Incubate Radioligand Prepare radioligand (e.g., [³H]SP or [¹²⁵I]BH-SP) Radioligand->Incubate Compound Prepare serial dilutions of test compound Compound->Incubate Filter Separate bound and free radioligand via filtration Incubate->Filter Count Quantify radioactivity of bound ligand Filter->Count Analyze Calculate IC50/pIC50 or Ki/pKi Count->Analyze

Caption: Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the human NK1 receptor (e.g., IM-9 or CHO-K1/NK1 cells).[3][15]

    • Harvest cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of radioligand (e.g., [³H]SP), and varying concentrations of the unlabeled test compound (this compound or GR 205171).[16][17]

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled Substance P.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of specific binding).

    • The pIC50 is the negative logarithm of the IC50. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[18]

In Vivo Plasma Extravasation Assay

This assay measures the ability of a compound to inhibit neurogenic inflammation.

Workflow:

Plasma_Extravasation_Workflow cluster_admin Administration cluster_induction Induction cluster_measurement Measurement cluster_analysis Data Analysis Administer_Compound Administer test compound (e.g., this compound) p.o. Administer_Dye Inject Evans Blue dye i.v. Administer_Compound->Administer_Dye Induce Induce plasma extravasation (e.g., aerosolized capsaicin) Administer_Dye->Induce Collect_Tissue Collect target tissue (e.g., lungs) Induce->Collect_Tissue Extract_Dye Extract Evans Blue dye Collect_Tissue->Extract_Dye Quantify Quantify dye concentration spectrophotometrically Extract_Dye->Quantify Analyze Calculate ID50 Quantify->Analyze

Caption: Plasma Extravasation Assay Workflow.

Protocol:

  • Animal Preparation and Dosing:

    • Fast guinea pigs overnight.

    • Administer this compound orally (p.o.) at various doses.

  • Induction of Plasma Extravasation:

    • After a set time (e.g., 1 hour), anesthetize the animals.

    • Inject Evans Blue dye (which binds to plasma albumin) intravenously (i.v.).

    • Expose the animals to an aerosol of capsaicin (B1668287) to induce neurogenic plasma extravasation in the lungs.[6]

  • Tissue Collection and Dye Extraction:

    • After a specific duration, perfuse the animals with saline to remove intravascular dye.

    • Excise the lungs and blot them dry.

    • Incubate the tissue in formamide (B127407) to extract the extravasated Evans Blue dye.

  • Quantification and Analysis:

    • Measure the absorbance of the formamide extract at a specific wavelength (e.g., 620 nm).

    • Calculate the amount of extravasated dye per gram of tissue.

    • Plot the percent inhibition of dye extravasation against the dose of the test compound to determine the ID50 (the dose that causes 50% inhibition).

Substance P-Induced Locomotor Activity

This assay assesses the central nervous system (CNS) penetration and activity of NK1 receptor antagonists.

Workflow:

Locomotor_Activity_Workflow cluster_dosing Dosing cluster_induction Induction cluster_measurement Measurement cluster_analysis Data Analysis Administer_Compound Administer test compound (e.g., this compound) p.o. Administer_SP Administer SP analog (e.g., Sar⁹, Met(O₂¹¹)-SP) Administer_Compound->Administer_SP Place_in_Chamber Place animal in locomotor activity chamber Administer_SP->Place_in_Chamber Record_Activity Record locomotor activity over a set time period Place_in_Chamber->Record_Activity Analyze Calculate ID50 Record_Activity->Analyze

Caption: Locomotor Activity Assay Workflow.

Protocol:

  • Animal Dosing:

    • Administer this compound orally (p.o.) to guinea pigs at various doses.

  • Induction of Locomotor Activity:

    • After a set time, administer a centrally-acting Substance P analog, such as [Sar⁹, Met(O₂¹¹)]-SP, to induce locomotor activity.[6]

  • Measurement of Locomotor Activity:

    • Immediately place the animals into automated locomotor activity chambers.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration.[19]

  • Data Analysis:

    • Calculate the total locomotor activity for each animal.

    • Plot the percent inhibition of the SP-induced locomotor activity against the dose of the test compound to determine the ID50.

Conclusion

Both this compound and GR 205171 are potent and selective NK1 receptor antagonists with demonstrated in vitro and in vivo efficacy. A key differentiator appears to be the non-competitive mechanism of action of this compound, which leads to an insurmountable blockade of Substance P's effects. The choice between these two compounds will depend on the specific research question and the experimental model being used. For studies requiring a complete and sustained blockade of NK1 receptor signaling, the non-competitive nature of this compound may be advantageous. GR 205171, on the other hand, has been extensively characterized in binding studies across different species, providing a wealth of comparative data. This guide provides the necessary data and protocols to make an informed decision for future research endeavors in the field of NK1 receptor pharmacology.

References

Validating CP-122,721 Activity on NK1 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CP-122,721's performance as a Neurokinin-1 (NK1) receptor antagonist against other relevant alternatives. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of critical pathways and workflows to aid in the comprehensive evaluation of this compound.

Data Presentation: Comparative Antagonist Performance at the NK1 Receptor

The following table summarizes the binding affinities and functional potencies of CP-122,721 and other selected NK1 receptor antagonists. This quantitative data allows for a direct comparison of their activity.

CompoundBinding Affinity (pIC50)Binding Affinity (Ki)Functional Potency (IC50)Mechanism of Action
CP-122,721 9.8[1][2]Not explicitly found7 nM (Substance P-induced excitation in guinea pig brain slices)[2]Non-competitive Antagonist[2]
Aprepitant--0.1 nM (radioligand binding assay)[3][4]; 7 µM (NB4 cells), 20 µM (Nalm-6 cells), 11.76 µM (GBC-SD cells), 15.32 µM (NOZ cells), 31.55 µM (MG-63 cells) in various cancer cell viability assays[5][6][7]Selective Non-peptide Antagonist[4]
Netupitant-0.95 nM (human NK1 in CHO cells)pKB = 8.87 (insurmountable antagonism in CHO NK1 cells)[8]Highly Potent and Selective Antagonist[8]
Rolapitant-0.66 nM-Selective and Competitive Antagonist
Maropitant-Not explicitly foundIC50 values vary by canine osteosarcoma cell line and exposure time[9]Selective Antagonist[10]

Mandatory Visualizations

NK1 Receptor Signaling Pathway and Antagonist Inhibition

The following diagram illustrates the canonical signaling cascade initiated by Substance P binding to the NK1 receptor, leading to downstream cellular responses. It also depicts how antagonists like CP-122,721 block this pathway.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates SP Substance P (Agonist) SP->NK1R Binds & Activates CP122721 CP-122,721 (Antagonist) CP122721->NK1R Binds & Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Neuronal Excitation, Inflammation, Emesis) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: NK1 Receptor Signaling and Antagonism.

Experimental Workflow for Validating NK1 Receptor Antagonist Activity

This diagram outlines a typical experimental workflow for characterizing the activity of a compound like CP-122,721 on the NK1 receptor, encompassing both binding and functional assays.

Experimental_Workflow cluster_workflow Workflow for NK1 Receptor Antagonist Validation cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay start Start cell_culture Cell Culture (NK1R-expressing cell line) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep dye_loading Load Cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) cell_culture->dye_loading binding_assay Competitive Binding ([³H]-Substance P vs. CP-122,721) membrane_prep->binding_assay filtration Filtration & Washing binding_assay->filtration scintillation Scintillation Counting filtration->scintillation binding_analysis Data Analysis (Determine pIC50 / Ki) scintillation->binding_analysis end End binding_analysis->end antagonist_incubation Pre-incubate with CP-122,721 dye_loading->antagonist_incubation agonist_stimulation Stimulate with Substance P antagonist_incubation->agonist_stimulation fluorescence_measurement Measure Fluorescence (Kinetic Read) agonist_stimulation->fluorescence_measurement functional_analysis Data Analysis (Determine IC50) fluorescence_measurement->functional_analysis functional_analysis->end

Caption: NK1 Antagonist Validation Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific cell line and laboratory equipment.

Radioligand Binding Assay for NK1 Receptor

This assay determines the binding affinity of a test compound (e.g., CP-122,721) by measuring its ability to compete with a radiolabeled ligand for binding to the NK1 receptor.

a. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells stably expressing the human NK1 receptor.

  • Radioligand: [³H]-Substance P.

  • Non-specific Binding Control: Unlabeled Substance P.

  • Test Compound: CP-122,721 at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: With glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Counter and Cocktail.

b. Protocol:

  • Membrane Preparation:

    • Harvest cultured cells expressing the NK1 receptor.

    • Homogenize cells in a lysis buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and cell membrane suspension.

    • Non-specific Binding: Add assay buffer, radioligand, an excess of unlabeled Substance P, and cell membrane suspension.

    • Competitive Binding: Add assay buffer, radioligand, varying concentrations of CP-122,721, and cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of CP-122,721 to generate a competition curve.

    • Determine the IC50 value (the concentration of CP-122,721 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium triggered by agonist activation of the NK1 receptor.

a. Materials and Reagents:

  • Cell Line: A cell line co-expressing the human NK1 receptor and a promiscuous G-protein (like Gα16) that couples to the calcium signaling pathway.

  • Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Agonist: Substance P.

  • Test Compound: CP-122,721 at various concentrations.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader: With kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).

b. Protocol:

  • Cell Plating: Seed the NK1R-expressing cells into a black, clear-bottom 96-well or 384-well plate and culture overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye (e.g., Fluo-4 AM) and an agent to prevent dye extrusion (e.g., probenecid) in the assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Addition (Antagonist):

    • Prepare serial dilutions of CP-122,721 in assay buffer.

    • Add the different concentrations of CP-122,721 to the respective wells of the cell plate.

    • Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Use the instrument's injector to add a pre-determined concentration of Substance P (typically the EC80 concentration) to all wells simultaneously.

    • Immediately begin kinetic measurement of fluorescence intensity over a period of 1-3 minutes.

  • Data Analysis:

    • The increase in fluorescence upon agonist addition corresponds to the intracellular calcium mobilization.

    • Calculate the percentage of inhibition of the agonist response for each concentration of CP-122,721.

    • Plot the percentage of inhibition against the log concentration of CP-122,721 to generate a dose-response curve.

    • Determine the IC50 value, which represents the concentration of CP-122,721 that inhibits 50% of the maximum agonist-induced calcium response.

References

Comparative Analysis of CP-122,721 Antagonism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neurokinin-1 (NK1) receptor antagonist CP-122,721 with other alternatives. This document outlines the theoretical framework for analyzing its non-competitive antagonism, presents available experimental data, and provides detailed methodological guidance for relevant assays.

CP-122,721 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor involved in various physiological processes, including pain, inflammation, and emesis.[1][2] Understanding its antagonistic properties in comparison to other NK1 receptor antagonists is crucial for its potential therapeutic applications.

Understanding the Antagonism of CP-122,721: Beyond Classical Schild Analysis

Classical Schild analysis is a cornerstone for characterizing competitive antagonists. It relies on the parallel rightward shift of an agonist's dose-response curve in the presence of the antagonist, without a change in the maximum response. However, experimental evidence indicates that CP-122,721 acts as a non-competitive antagonist, producing an insurmountable blockade of the NK1 receptor.[1] This means that increasing concentrations of the agonist cannot fully overcome the inhibitory effect of CP-122,721, resulting in a depression of the maximal response.

For non-competitive antagonists, a direct application of the Schild equation is inappropriate. Instead, a modified analysis is required to quantify their potency. One such approach is the determination of a pA2' or pD2' value. The pD2' is the negative logarithm of the molar concentration of an antagonist that reduces the maximal response of an agonist by 50%.[3]

It is important to note that publicly available literature does not contain a formal modified Schild analysis with a reported pA2' value for CP-122,721. The available data is primarily presented as IC50 or pIC50 values, which represent the concentration of the antagonist that produces 50% inhibition of the agonist response.

Comparative Data for NK1 Receptor Antagonists

While a direct comparative Schild analysis is lacking, we can compare the available potency data for CP-122,721 with other notable NK1 receptor antagonists like aprepitant.

CompoundTarget ReceptorPotency (pIC50)Antagonism TypeKey Features
CP-122,721 Human NK19.8[1][2]Non-competitive, Insurmountable[1]High affinity, potent in vivo activity.[1]
Aprepitant Human NK1~9.0 (IC50 ~1 nM)CompetitiveClinically approved for chemotherapy-induced nausea and vomiting.[4]
Fosaprepitant Human NK1Prodrug of AprepitantCompetitive (as Aprepitant)Intravenous formulation of aprepitant.
Maropitant Canine NK1Not directly comparableCompetitivePrimarily used in veterinary medicine.

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Experimental Protocols

To perform a comparative analysis of CP-122,721 and other NK1 receptor antagonists, a functional assay measuring the downstream signaling of the NK1 receptor is required. A common method is to measure the mobilization of intracellular calcium upon agonist stimulation.

Protocol: In Vitro NK1 Receptor Functional Assay (Calcium Mobilization)

1. Cell Culture and Preparation:

  • Culture cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.
  • Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

2. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Remove the culture medium from the cells and add the dye solution.
  • Incubate the plate at 37°C for 60 minutes to allow for dye loading.
  • Wash the cells with the buffer to remove excess dye.

3. Compound Preparation and Addition:

  • Prepare serial dilutions of the antagonist (e.g., CP-122,721, aprepitant) in the assay buffer.
  • Add the antagonist dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
  • Prepare a dose range of the NK1 receptor agonist (e.g., Substance P).

4. Agonist Stimulation and Signal Detection:

  • Use a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation 3).
  • Establish a baseline fluorescence reading for each well.
  • Inject the agonist solutions into the wells while simultaneously monitoring the fluorescence signal over time. An increase in fluorescence indicates an increase in intracellular calcium.

5. Data Analysis:

  • For each well, determine the peak fluorescence response.
  • Construct dose-response curves for the agonist in the absence and presence of different concentrations of the antagonist.
  • For competitive antagonists (like aprepitant), perform a Schild analysis by plotting log(dose ratio - 1) versus the log of the antagonist concentration. The x-intercept will give the pA2 value.
  • For non-competitive antagonists (like CP-122,721), analyze the data to determine the IC50 value for each agonist concentration and consider a modified Schild plot analysis to calculate a pA2' value. This involves plotting the log of the ratio of the maximal effect in the absence and presence of the antagonist minus one, against the log of the antagonist concentration.[5]

Visualizing the Framework

To better understand the concepts and processes described, the following diagrams have been generated.

Schild_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Cell Culture (NK1-expressing cells) dye_loading 2. Calcium Dye Loading cell_culture->dye_loading incubation 5. Antagonist Incubation dye_loading->incubation antagonist_prep 3. Prepare Antagonist (e.g., CP-122721) antagonist_prep->incubation agonist_prep 4. Prepare Agonist (Substance P) stimulation 6. Agonist Stimulation & Fluorescence Reading agonist_prep->stimulation incubation->stimulation dose_response 7. Generate Dose-Response Curves stimulation->dose_response schild_plot 8. Construct Schild Plot (or Modified Plot) dose_response->schild_plot pa2_calc 9. Determine pA2 (or pA2') schild_plot->pa2_calc

Experimental Workflow for Schild Analysis.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Activates CP122721 CP-122721 CP122721->NK1R Inhibits (Non-competitively) Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC downstream Downstream Signaling (e.g., MAPK pathway) Ca_release->downstream PKC->downstream

Simplified NK1 Receptor Signaling Pathway.

References

CP-122721: A Comparative Selectivity Profile Against Other Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CP-122721 is a potent and high-affinity non-peptide antagonist of the neurokinin-1 (NK1) receptor, a key player in neurogenic inflammation and pain pathways.[1][2] This guide provides a comparative analysis of CP-122721's selectivity against other neurokinin receptor subtypes and highlights its profile relative to other commonly used NK1 receptor antagonists, namely aprepitant (B1667566) and its intravenous prodrug, fosaprepitant.

Comparative Selectivity of NK1 Receptor Antagonists

The therapeutic efficacy and safety profile of a receptor antagonist are critically dependent on its selectivity for the intended target over other related receptors. In the case of NK1 receptor antagonists, selectivity against the NK2 and NK3 receptor subtypes is of particular importance to minimize off-target effects.

CompoundReceptorBinding Affinity (IC50, nM)Selectivity (Fold)
CP-122721 NK1~1.6 (pIC50 = 9.8)Data Not Available
NK2Data Not Available
NK3Data Not Available
Aprepitant NK10.1-
NK2450045,000-fold vs NK1
NK33003,000-fold vs NK1
Fosaprepitant -Prodrug of Aprepitant-

Data Interpretation:

CP-122721 demonstrates high affinity for the human NK1 receptor, with a pIC50 of 9.8, which corresponds to an IC50 value in the low nanomolar range.[1] In a functional assay, it blocked substance P-induced excitation with an IC50 of 7 nM.[1]

Aprepitant, a widely used antiemetic, exhibits remarkable selectivity for the NK1 receptor. It is approximately 3,000-fold more selective for the human NK1 receptor over the NK3 receptor and 45,000-fold more selective over the NK2 receptor.[3] Fosaprepitant, being a prodrug, is rapidly converted to aprepitant in the body and is therefore expected to share the same selectivity profile.[4][5]

Experimental Protocols

The binding affinity and selectivity of these compounds are typically determined using radioligand binding assays. Below is a generalized protocol for such an assay.

Radioligand Binding Assay for Neurokinin Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the NK1, NK2, and NK3 receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human NK1, NK2, or NK3 receptor.

  • Radioligand specific for each receptor (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [³H]-SR142801 for NK3).

  • Test compound (e.g., CP-122721, aprepitant).

  • Non-labeled competing ligand for determination of non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, bovine serum albumin, and protease inhibitors).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In each well of a 96-well plate, combine the cell membrane preparation, the specific radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of the non-labeled competing ligand) from the total binding. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The interaction of antagonists with the NK1 receptor blocks the downstream signaling cascade initiated by the endogenous ligand, Substance P.

NK1_Signaling_Pathway NK1 Receptor Signaling Pathway cluster_membrane Cell Membrane NK1 NK1 Receptor Gq Gq Protein NK1->Gq Activates SP Substance P SP->NK1 Binds CP122721 CP-122721 / Aprepitant CP122721->NK1 Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: NK1 Receptor Signaling Pathway and Point of Antagonist Intervention.

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_preparation Preparation Membrane_Prep Cell Membrane Preparation Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Filtration (Separate Bound from Free) Incubation->Filtration Washing Washing (Remove Unbound Radioligand) Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis

Caption: General Workflow for a Radioligand Binding Assay.

References

Unveiling the Selectivity of CP 122721: A Comparative Analysis of a High-Affinity NK1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cross-reactivity profile of CP 122721, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. Designed for researchers, scientists, and drug development professionals, this document objectively evaluates the binding affinity of this compound against its primary target and other relevant receptors, comparing its performance with alternative therapeutic agents. The information is supported by experimental data and detailed methodologies to facilitate informed decision-making in research and development.

Executive Summary

Comparative Analysis of Receptor Binding Affinity

The following table summarizes the binding affinities (IC50 or Ki) of this compound and selected alternative compounds for various receptors. This data is crucial for assessing the potential for off-target effects and understanding the selectivity profile of each compound.

CompoundReceptorBinding Affinity (nM)Reference
This compound Human NK1~0.16 (pIC50 = 9.8)[1][2][3]
Locus Coeruleus (functional)7 (IC50)[1][2]
Aprepitant Human NK10.12 (IC50)[4]
NK2Low Affinity[4]
NK3Low Affinity[4]
Serotonin (5-HT3)Minimal Affinity[5][6]
DopamineMinimal Affinity[5][6]
CorticosteroidMinimal Affinity[5][6]
Sumatriptan 5-HT1B11.07 (KD)[7]
5-HT1D6.58 (KD)[7]

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates a lower IC50 and thus higher binding affinity. Ki and KD are dissociation constants, with lower values indicating higher affinity.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

NK1_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca2->Cellular_Response PKC->Cellular_Response SP Substance P (Ligand) SP->NK1R Binds to CP122721 This compound (Antagonist) CP122721->NK1R Blocks

NK1 Receptor Signaling Pathway

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare Cell Membranes Expressing NK1 Receptors Incubation 3. Incubate Membranes with Radioligand and Varying Concentrations of Test Compound Membrane_Prep->Incubation Reagents 2. Prepare Radioligand ([3H]-Substance P) and Test Compounds (e.g., this compound) Reagents->Incubation Filtration 4. Separate Bound and Free Radioligand by Rapid Filtration Incubation->Filtration Counting 5. Quantify Radioactivity of Bound Ligand Filtration->Counting Analysis 6. Determine IC50 and Ki Values Counting->Analysis

Radioligand Binding Assay Workflow

Experimental Protocols

Radioligand Displacement Assay for NK1 Receptor Binding

This protocol outlines a standard procedure for determining the binding affinity of a test compound, such as this compound, to the NK1 receptor using a competitive radioligand binding assay.

1. Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human NK1 receptor.

  • Radioligand: [³H]-Substance P (specific activity 80-120 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.1% BSA, and 40 µg/mL bacitracin.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound or other compounds of interest, serially diluted.

  • Non-specific Binding Control: 1 µM unlabeled Substance P.

  • 96-well filter plates (e.g., GF/B glass fiber) pre-soaked in 0.5% polyethyleneimine.

  • Filtration manifold.

  • Scintillation counter and scintillation fluid.

2. Procedure:

  • Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of Assay Buffer.

    • 50 µL of [³H]-Substance P at a final concentration close to its Kd.

    • 50 µL of either:

      • Assay Buffer (for total binding).

      • 1 µM unlabeled Substance P (for non-specific binding).

      • Serial dilutions of the test compound.

    • 50 µL of the cell membrane preparation (containing a specified amount of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked filter plate using a vacuum filtration manifold.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit a sigmoidal curve to the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

Conclusion

This compound is a high-affinity antagonist for the human NK1 receptor. The available data suggests a high degree of selectivity for this receptor. For a more definitive cross-reactivity profile, further studies quantifying its binding affinity against a broader panel of G-protein coupled receptors and other potential off-targets are warranted. The provided experimental protocol offers a standardized method for conducting such investigations, enabling researchers to generate robust and comparable data for novel and existing compounds. This guide serves as a valuable resource for the scientific community engaged in the discovery and development of selective receptor modulators.

References

A Comparative Guide to the In Vivo Efficacy of NK1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of various Neurokinin-1 (NK1) receptor antagonists, supported by experimental data. The information is intended to assist researchers in selecting the most appropriate antagonist for their preclinical and clinical studies.

Introduction

Neurokinin-1 (NK1) receptor antagonists are a class of compounds that block the action of Substance P (SP), a neuropeptide involved in numerous physiological processes, including emesis, pain, inflammation, and mood regulation. By inhibiting the binding of SP to its receptor, NK1 antagonists have shown therapeutic potential in a range of conditions. This guide focuses on the in vivo efficacy of several prominent NK1 antagonists, including aprepitant (B1667566), fosaprepitant, maropitant (B1663616), and netupitant (B1678218), across key therapeutic areas.

NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This pathway is a primary target for the therapeutic action of NK1 antagonists.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylate Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Cellular Effects PKC->downstream PKA->downstream Ca_release->downstream

NK1 Receptor Downstream Signaling Cascade

Antiemetic Efficacy

NK1 antagonists are highly effective in preventing chemotherapy-induced nausea and vomiting (CINV). Their efficacy is often evaluated in preclinical models using emetogenic agents like cisplatin (B142131) in species such as ferrets and dogs.

Comparative Data

Direct head-to-head preclinical comparisons of all major NK1 antagonists for antiemetic efficacy are limited. The following tables summarize available data from studies using various emetogens.

Table 1: Antiemetic Efficacy of NK1 Antagonists in the Ferret Cisplatin-Induced Emesis Model

AntagonistDose (mg/kg)RouteChallenge% Inhibition of Retching% Inhibition of Vomiting
Aprepitant 1.0p.o.Cisplatin (8 mg/kg, i.p.)Not specifiedSignificant reduction
CP-99,994 0.1 - 1.0s.c.CisplatinDose-dependent inhibitionDose-dependent inhibition

Note: Data for different antagonists are from separate studies and not direct comparisons.

Table 2: Antiemetic Efficacy of Maropitant in Dog Models

EmetogenMaropitant Dose (mg/kg)Route% Prevention of Emesis
Apomorphine 1.0s.c.100%
Cisplatin 2.0p.o.Significant reduction
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets

This model is a standard for assessing the antiemetic potential of drug candidates.

  • Animals: Male ferrets are commonly used. They are fasted overnight before the experiment.

  • Drug Administration: The NK1 antagonist or vehicle is administered at a predetermined time before the emetogen challenge. The route of administration can be oral (p.o.), subcutaneous (s.c.), or intravenous (i.v.).

  • Emetogen Challenge: Cisplatin is administered intraperitoneally (i.p.) at a dose of 5-10 mg/kg to induce emesis.

  • Observation: The animals are observed for a set period (e.g., 4 hours for acute phase, up to 72 hours for delayed phase). The number of retches and vomits are recorded.

  • Data Analysis: The efficacy of the antagonist is determined by comparing the number of emetic episodes in the treated group to the vehicle-treated control group.

Emesis_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal Fasted Male Ferrets Grouping Random assignment to Treatment and Control Groups Animal->Grouping Dosing Administer NK1 Antagonist or Vehicle Grouping->Dosing Challenge Administer Cisplatin (i.p.) Dosing->Challenge Pre-treatment Observation Record Retching and Vomiting (e.g., 0-4h acute, 24-72h delayed) Challenge->Observation Comparison Compare Emetic Episodes (Treated vs. Control) Observation->Comparison Efficacy Calculate % Inhibition Comparison->Efficacy

Workflow for Cisplatin-Induced Emesis Model

Anxiolytic Efficacy

The anxiolytic potential of NK1 antagonists has been investigated in various animal models, with the gerbil elevated plus-maze being a particularly relevant model due to the similarity of the gerbil NK1 receptor to the human counterpart.

Comparative Data

A study directly compared the anxiolytic-like effects of five NK1 receptor antagonists in the gerbil elevated plus-maze.

Table 3: Anxiolytic-like Effects of NK1 Antagonists in the Gerbil Elevated Plus-Maze

AntagonistDose Range (mg/kg, p.o.)Effect on % Time in Open ArmsPotency Order
MK-869 (Aprepitant) 0.01 - 3Increased at 0.03-0.3 mg/kg1st
L-742,694 1 - 30Increased at 3-10 mg/kg2nd
L-733,060 1 - 10Increased at 3-10 mg/kg3rd
CP-122,721 3 - 30Increased at 30 mg/kg4th
CP-99,994 3 - 30No significant effect5th
Experimental Protocol: Gerbil Elevated Plus-Maze

This model assesses anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Animals: Gerbils are often used due to the pharmacological relevance of their NK1 receptors to humans.

  • Drug Administration: The NK1 antagonist or vehicle is administered orally (p.o.) at a specified time before the test.

  • Test Procedure: Each gerbil is placed in the center of the maze and allowed to explore for a set duration (e.g., 5 minutes). The session is recorded for later analysis.

  • Data Analysis: Key parameters measured include the time spent in the open arms, the number of entries into the open arms, and risk assessment behaviors (e.g., stretch-attend postures). An increase in open arm exploration is indicative of an anxiolytic-like effect.

Anxiolytic_Comparison cluster_antagonists NK1 Antagonists cluster_efficacy Anxiolytic Efficacy Aprepitant Aprepitant High High Aprepitant->High L742694 L-742,694 Moderate Moderate L742694->Moderate L733060 L-733,060 L733060->Moderate CP122721 CP-122,721 Low Low CP122721->Low CP99994 CP-99,994 Ineffective Ineffective CP99994->Ineffective

Comparative Anxiolytic Efficacy of NK1 Antagonists

Analgesic Efficacy

While preclinical studies have suggested that NK1 antagonists may have analgesic properties, particularly in models of inflammatory and neuropathic pain, clinical translation has been challenging. The formalin test is a common preclinical model to assess analgesic activity.

Comparative Data
Experimental Protocol: Formalin Test in Rodents

This model is used to assess the analgesic effects of compounds on both acute and persistent pain.

  • Animals: Rats or mice are typically used.

  • Drug Administration: The NK1 antagonist or vehicle is administered prior to the formalin injection.

  • Nociceptive Stimulus: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of the hind paw.

  • Observation: The animal is placed in an observation chamber, and the amount of time spent licking or biting the injected paw is recorded. The observation period is typically divided into two phases: an early phase (0-5 minutes post-injection), representing acute nociceptive pain, and a late phase (15-30 minutes post-injection), reflecting inflammatory pain.

  • Data Analysis: The total time spent in nociceptive behavior is compared between the drug-treated and vehicle-treated groups for both phases.

Conclusion

NK1 receptor antagonists have demonstrated significant in vivo efficacy in preclinical models of emesis and anxiety. For antiemetic activity, aprepitant and maropitant are well-established, though direct preclinical comparisons with newer agents like netupitant are needed. In the realm of anxiety, aprepitant has shown the most potent anxiolytic-like effects in the gerbil elevated plus-maze model compared to other tested antagonists. The analgesic potential of NK1 antagonists, while supported by some preclinical data, requires further investigation to bridge the gap to clinical efficacy. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers designing and interpreting in vivo studies with NK1 receptor antagonists.

A Head-to-Head Comparison of CP-122721 and Other Neurokinin-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the neurokinin-1 (NK1) receptor antagonist CP-122721 and other "-pitant" drugs. The content is intended to support research and development efforts by presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to NK1 Receptor Antagonists

Neurokinin-1 (NK1) receptor antagonists, often referred to as "-pitants," are a class of drugs that block the action of substance P, a neuropeptide involved in a variety of physiological processes, including emesis, pain, and inflammation. By antagonizing the NK1 receptor, these drugs have found significant clinical application, particularly in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). This guide focuses on a head-to-head comparison of several key NK1 receptor antagonists, with a particular focus on the investigational compound CP-122721.

Comparative Analysis of Binding Affinity and Pharmacokinetics

The binding affinity of an antagonist for its receptor is a critical determinant of its potency. The following table summarizes the reported binding affinities (Ki) of CP-122721 and other selected "-pitants" for the human NK1 receptor. Additionally, key pharmacokinetic parameters are presented to provide a comparative overview of their absorption, distribution, metabolism, and excretion profiles.

CompoundBinding Affinity (Ki, nM)BioavailabilityTmax (hours)Half-life (hours)Metabolism
CP-122721 ~0.16[1][2][3]Good CNS penetration[4]N/AN/AN/A
Aprepitant (B1667566) 0.1 - 0.2[5][6]~60-65%[7][8]3 - 4[1]9 - 13[5][7][9]CYP3A4 (major), CYP1A2, CYP2C19[7][8]
Fosaprepitant (B1673561) Prodrug of AprepitantN/A (IV)~0.5[1]9 - 13 (as Aprepitant)[1]Converted to Aprepitant[10]
Netupitant (B1678218) 1.0[5]High[1]~5[1]~88-96[1][11]CYP3A4 (major)[1][7]
Rolapitant 0.66[5][12]High[1]2 - 4[1]~180[1][8]CYP3A4[1]
Tradipitant N/AN/AN/AN/AN/A
Maropitant N/AN/AN/AN/AN/A
Serlopitant N/AN/AN/AN/AN/A
Vofopitant N/AN/AN/AN/AN/A

Head-to-Head Clinical Efficacy in CINV

Direct comparative clinical trials provide the most robust evidence for differentiating the efficacy of various therapeutic agents. Several studies have compared the newer generation of NK1 receptor antagonists against the first-in-class drug, aprepitant.

NEPA (Netupitant/Palonosetron) vs. Aprepitant-Based Regimens

Multiple studies and meta-analyses have compared the fixed-dose combination of netupitant and palonosetron (B1662849) (NEPA) with aprepitant-based regimens for the prevention of CINV.

  • A pooled analysis of phase 2 and 3 studies in patients receiving highly emetogenic chemotherapy (HEC) demonstrated that a single dose of NEPA was more effective than a 3-day aprepitant regimen, particularly in the delayed phase (25-120 hours post-chemotherapy).[9]

  • In the delayed phase, complete response rates were significantly higher with NEPA (81.8%) compared to the aprepitant regimen (76.9%).[9]

  • A meta-analysis of randomized controlled trials concluded that NEPA was significantly more effective than aprepitant in managing nausea in the overall and delayed phases of CINV.[13]

  • Another meta-analysis of four studies with over 2000 patients found a significant reduction in the risk of overall nausea with NEPA compared to aprepitant-based regimens.[14]

Fosaprepitant vs. Aprepitant

As fosaprepitant is a prodrug of aprepitant, clinical trials have focused on establishing non-inferiority and comparing administration routes.

  • A randomized, double-blind, phase III trial in pediatric oncology patients found that intravenous fosaprepitant resulted in a statistically higher rate of complete response in the acute phase of CINV (95%) compared to oral aprepitant (79%).[15] However, there were no significant differences in the delayed phase or overall response.[15][16]

  • In adult patients receiving cisplatin-based chemotherapy, a single intravenous dose of fosaprepitant was shown to be non-inferior to a 3-day oral aprepitant regimen in preventing CINV.[17]

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the human NK1 receptor.

Methodology:

  • Membrane Preparation: Human cell lines overexpressing the NK1 receptor (e.g., CHO-K1 or IM-9 cells) are cultured and harvested. The cells are then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Competitive Binding Assay: A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

Objective: To assess the functional antagonist activity of a test compound at the NK1 receptor.

Methodology:

  • Cell Culture and Dye Loading: Cells stably expressing the human NK1 receptor are seeded in a microplate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (antagonist).

  • Agonist Stimulation: The cells are then stimulated with a known NK1 receptor agonist (e.g., Substance P) at a concentration that elicits a submaximal response (e.g., EC80).

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium mobilization is quantified, and an IC50 value for the antagonist activity is determined.

Signaling Pathways and Experimental Workflows

NK1 Receptor Signaling Pathway

The binding of the endogenous ligand, Substance P, to the NK1 receptor initiates a downstream signaling cascade. As a G-protein coupled receptor (GPCR), the NK1 receptor primarily couples to Gq/11. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). NK1 receptor antagonists, such as CP-122721 and other "-pitants," competitively block the binding of Substance P to the receptor, thereby inhibiting this signaling pathway.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates Antagonist CP-122721 & other -pitants Antagonist->NK1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Downstream Downstream Cellular Responses (e.g., Emesis) Ca->Downstream Leads to PKC->Downstream Leads to

Caption: NK1 Receptor Signaling Pathway and Point of Antagonist Action.

Drug Development Workflow for NK1 Receptor Antagonists

The development of a novel NK1 receptor antagonist, from initial discovery to clinical application, follows a structured and rigorous process. This workflow ensures the identification of potent, selective, and safe therapeutic candidates.

Drug_Development_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_approval Regulatory & Post-Market Target Target Identification (NK1 Receptor) Screening High-Throughput Screening Target->Screening Lead_ID Lead Identification Screening->Lead_ID Lead_Opt Lead Optimization Lead_ID->Lead_Opt In_Vitro In Vitro Assays (Binding & Functional) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Phase1 Phase I (Safety & PK in Healthy Volunteers) In_Vivo->Phase1 Phase2 Phase II (Efficacy & Dosing in Patients) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval NDA->Approval Phase4 Phase IV (Post-marketing Surveillance) Approval->Phase4

Caption: Generalized Drug Development Workflow for NK1 Receptor Antagonists.

Conclusion

The landscape of NK1 receptor antagonists is evolving, with newer agents demonstrating potential advantages in terms of pharmacokinetic profiles and clinical efficacy in specific settings. CP-122721 exhibits high binding affinity for the NK1 receptor, positioning it as a potent antagonist. Head-to-head clinical trials have shown that newer generation antagonists, such as the combination of netupitant and palonosetron, may offer improved efficacy, particularly in the delayed phase of CINV, when compared to aprepitant. The choice of an NK1 receptor antagonist in a clinical or research setting should be guided by a thorough evaluation of its pharmacological properties, clinical efficacy data, and potential for drug-drug interactions. This guide provides a foundational comparison to aid in these critical assessments.

References

On-Target Efficacy of CP-122721: A Comparative Analysis of NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the on-target effects of CP-122721, a potent and selective antagonist of the Neurokinin-1 (NK1) receptor. This guide provides a comparative analysis with other key NK1 receptor antagonists, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

CP-122721 is a non-peptide antagonist that exhibits high affinity for the human NK1 receptor, a G protein-coupled receptor involved in various physiological processes, including pain transmission, inflammation, and emesis.[1][2] Its on-target effect is characterized by a non-competitive mechanism of action, leading to an insurmountable blockade of the actions of Substance P (SP), the endogenous ligand for the NK1 receptor.[2] This guide offers a comparative overview of CP-122721's performance against other well-established NK1 receptor antagonists, providing a valuable resource for researchers in the field.

Comparative Quantitative Data

To objectively assess the on-target effects of CP-122721, its binding affinity and functional potency are compared with those of other selective NK1 receptor antagonists, including aprepitant, casopitant, and netupitant. The following table summarizes key quantitative data from various in vitro studies.

CompoundBinding Affinity (Ki, nM)Functional Potency (IC50, nM)Mechanism of Action
CP-122721 ~0.167Non-competitive
Aprepitant0.1 - 0.90.5 - 2.5Competitive
Casopitant~0.20.8 - 1.2Competitive
Netupitant~0.10.97Competitive

Note: The presented values are compiled from multiple sources and may vary depending on the specific experimental conditions.

Signaling Pathway and Experimental Workflow

To understand the context of these quantitative comparisons, it is crucial to visualize the underlying biological processes and experimental procedures.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds CP122721 CP-122721 CP122721->NK1R Blocks (Non-competitive) Gq Gq Protein NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: NK1 Receptor Signaling Pathway.

The diagram above illustrates the canonical signaling pathway of the NK1 receptor. Upon binding of Substance P, the receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses. CP-122721 exerts its effect by binding to the NK1 receptor and preventing this cascade from occurring.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO-K1 expressing hNK1R) Membrane_Prep Cell Membrane Preparation Cell_Culture->Membrane_Prep Binding_Assay Radioligand Binding Assay (Competition with [³H]-SP) Membrane_Prep->Binding_Assay Functional_Assay Functional Assay (Calcium Mobilization) Membrane_Prep->Functional_Assay Binding_Analysis Determine Ki values Binding_Assay->Binding_Analysis Functional_Analysis Determine IC₅₀ values Functional_Assay->Functional_Analysis

Caption: Experimental Workflow for NK1 Antagonist Characterization.

This workflow outlines the key steps in characterizing the on-target effects of NK1 receptor antagonists like CP-122721. It begins with the preparation of cell membranes expressing the receptor, followed by binding and functional assays to determine the compound's affinity and potency. The final step involves data analysis to derive key quantitative parameters such as Ki and IC50 values.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize the on-target effects of NK1 receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the NK1 receptor.

Materials:

  • Cell membranes from CHO-K1 cells stably expressing the human NK1 receptor.

  • [³H]-Substance P (Radioligand).

  • Test compound (e.g., CP-122721).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]-Substance P (final concentration ~0.5 nM), and 25 µL of the test compound at various concentrations.

  • To determine non-specific binding, add an excess of unlabeled Substance P (e.g., 1 µM) instead of the test compound.

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing ~10-20 µg of protein).

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to inhibit the functional response (calcium release) induced by Substance P, thereby determining its functional potency (IC50).

Materials:

  • CHO-K1 cells stably expressing the human NK1 receptor.

  • Fluo-4 AM calcium indicator dye.

  • Substance P.

  • Test compound (e.g., CP-122721).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with an integrated liquid handling system.

Procedure:

  • Seed the CHO-K1-hNK1R cells into 96-well plates and grow to confluence.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compound at various concentrations to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Stimulate the cells by adding a pre-determined concentration of Substance P (e.g., EC₈₀).

  • Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

  • Generate concentration-response curves for the test compound's inhibition of the Substance P-induced calcium mobilization.

  • Calculate the IC50 value from the concentration-response curves using non-linear regression analysis.

By providing a clear comparison of quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes, this guide aims to equip researchers with the necessary information to effectively evaluate the on-target effects of CP-122721 and other NK1 receptor antagonists.

References

A Researcher's Guide to Utilizing Negative Controls in CP-122,721 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurokinin-1 (NK1) receptor antagonist, CP-122,721, with alternative compounds and outlines best practices for the use of negative controls in experimental design. The inclusion of appropriate controls is paramount for the robust interpretation of data and the validation of findings.

Understanding CP-122,721 and the Importance of a Negative Control

CP-122,721 is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, which is the primary receptor for the neuropeptide Substance P (SP).[1] It functions in a non-competitive manner, leading to an insurmountable blockade of SP's actions.[2] This compound has been investigated for its potential therapeutic effects, including anxiolytic and antidepressant-like properties.[1]

A negative control is an essential component of any experiment involving a bioactive compound like CP-122,721. It is a compound that is structurally similar to the active drug but lacks its specific biological activity. The use of a negative control helps to distinguish the specific effects of the drug from non-specific effects related to the compound's chemical structure, its vehicle, or the experimental procedure itself.

For CP-122,721, an ideal negative control would be a stereoisomer with significantly reduced or no affinity for the NK1 receptor. CP-122,721 is an analog of another NK1 receptor antagonist, CP-99,994.[3] Studies have utilized the less active enantiomer of CP-99,994, known as CP-100,263, as a negative control to demonstrate the specificity of the effects observed with the active compound.[4] Therefore, for experiments with CP-122,721, the synthesis and use of its corresponding less active enantiomer is the recommended approach for a negative control. In the absence of a commercially available inactive enantiomer, a structurally related compound with no reported affinity for the NK1 receptor should be used. As a baseline, a vehicle control, which consists of the solvent used to dissolve CP-122,721, must always be included in the experimental design.[5][6]

Comparison of CP-122,721 with Alternative NK1 Receptor Antagonists

Several other non-peptide NK1 receptor antagonists have been developed and can be considered as alternatives or for comparative studies. The choice of antagonist may depend on the specific research question, desired pharmacokinetic properties, and the experimental model.

CompoundClassMechanism of ActionKey Features
CP-122,721 Piperidine derivativeNon-competitive antagonistHigh affinity for the human NK1 receptor.[1][2]
Aprepitant (MK-869) Morpholine derivativeSelective, high-affinity antagonistOrally bioavailable, FDA-approved for chemotherapy-induced nausea and vomiting.[3]
Fosaprepitant Prodrug of AprepitantSelective, high-affinity antagonistWater-soluble, administered intravenously.[3]
L-733,060 Piperidine derivativeSelective, potent antagonistHigh affinity for the human NK1 receptor.[7][8]
CP-99,994 Piperidine derivativePotent, selective antagonistPrecursor to the development of CP-122,721.

Key Experimental Protocols

Accurate and reproducible data are the foundation of credible scientific research. Below are detailed protocols for key in vitro and in vivo experiments commonly used to characterize NK1 receptor antagonists.

In Vitro Assays

1. Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the NK1 receptor.

Protocol:

  • Membrane Preparation: Cell membranes from cells expressing the NK1 receptor are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-Substance P) and varying concentrations of the test compound (e.g., CP-122,721) or the negative control.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.

2. Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an agonist like Substance P.

Protocol:

  • Cell Culture: Cells expressing the NK1 receptor are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are pre-incubated with varying concentrations of the test compound (e.g., CP-122,721) or the negative control.

  • Agonist Stimulation: Substance P is added to the wells to stimulate the NK1 receptor.

  • Fluorescence Measurement: The change in fluorescence, indicating a change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The data are analyzed to determine the half-maximal inhibitory concentration (IC50) of the test compound.

In Vivo Assay

1. Substance P-Induced Plasma Extravasation

This assay assesses the ability of an antagonist to block the inflammatory response (plasma leakage) induced by Substance P in vivo.

Protocol:

  • Animal Model: The experiment is typically performed in rodents, such as guinea pigs or rats.

  • Dye Injection: A dye that binds to plasma proteins, such as Evans blue, is injected intravenously.

  • Compound Administration: The test compound (e.g., CP-122,721), negative control, or vehicle is administered to the animals.

  • Substance P Challenge: Substance P is administered, either systemically or locally, to induce plasma extravasation.

  • Tissue Collection and Dye Extraction: After a set time, tissues of interest are collected, and the extravasated dye is extracted.

  • Quantification: The amount of extracted dye is quantified spectrophotometrically.

  • Data Analysis: The data are analyzed to determine the dose-dependent inhibitory effect of the test compound on plasma extravasation.

Visualizing Key Pathways and Workflows

To facilitate a deeper understanding, the following diagrams illustrate the NK1 receptor signaling pathway and a typical experimental workflow.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Mobilizes from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca->Cellular_Response PKC->Cellular_Response

Caption: NK1 Receptor Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Functional_Assay Calcium Flux Assay (Determine IC50) Functional_Assay->Data_Analysis Animal_Model Select Animal Model (e.g., Guinea Pig) Compound_Admin Administer: - CP-122,721 - Negative Control - Vehicle Animal_Model->Compound_Admin SP_Challenge Induce Response (e.g., Substance P injection) Compound_Admin->SP_Challenge Data_Collection Measure Outcome (e.g., Plasma Extravasation) SP_Challenge->Data_Collection Data_Collection->Data_Analysis Start Hypothesis: CP-122,721 antagonizes the NK1 receptor Start->Binding_Assay Start->Functional_Assay Data_Analysis->Animal_Model Conclusion Conclusion Data_Analysis->Conclusion

Caption: General Experimental Workflow.

References

CP 122721: A Non-Competitive Antagonist of the Neurokinin-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

CP 122721 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor that functions in a non-competitive manner. [1][2][3] This classification is primarily based on evidence from radioligand binding studies, which demonstrate that in the presence of this compound, the maximal binding capacity (Bmax) of the endogenous ligand, Substance P, is reduced without a significant change in the ligand's binding affinity (Kd).[1] This insurmountable antagonism is a hallmark of non-competitive inhibition, suggesting that this compound binds to a site on the NK1 receptor that is distinct from the Substance P binding site, altering the receptor's conformation and preventing its activation.

This guide provides a comparative overview of this compound and other notable NK1 receptor antagonists, detailing their mechanisms of action, quantitative pharmacological data, and the experimental protocols used for their characterization.

Comparative Analysis of NK1 Receptor Antagonists

The field of NK1 receptor antagonism has seen the development of several compounds with distinct pharmacological profiles. For the purpose of this guide, we will compare this compound with other well-characterized antagonists: Aprepitant, Netupitant, Rolapitant (competitive antagonists), and CP-99,994 and L-733,060 (which have been foundational in NK1 receptor research).

Quantitative Pharmacological Data

The following table summarizes the binding affinities and functional potencies of this compound and its comparators. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.

CompoundAntagonism TypepIC50IC50 (nM)Ki (nM)pA2Species/Cell Line
This compound Non-competitive 9.87--Human IM-9 cells / Guinea pig
AprepitantCompetitive--0.1-0.99.3Human
NetupitantCompetitive--0.95-Human CHO cells
RolapitantCompetitive--0.66-Human
CP-99,994Competitive8.7-0.2-1.58.4-9.5Human, Guinea pig
L-733,060Competitive--0.88.1Human CHO cells

Experimental Methodologies

The characterization of NK1 receptor antagonists relies on a combination of in vitro binding and functional assays. While the detailed, step-by-step experimental protocols from the primary study characterizing this compound (McLean et al., 1996) are not publicly available in their entirety, this section outlines the general principles and common methodologies employed in the field.

Radioligand Binding Assays

These assays are fundamental in determining the affinity of a compound for a receptor and its mode of inhibition.

Objective: To measure the binding of a radiolabeled ligand to the NK1 receptor in the presence and absence of a test compound (e.g., this compound).

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the NK1 receptor (e.g., IM-9 cells, CHO cells).

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled NK1 receptor ligand (commonly [¹²⁵I]Substance P or [³H]Substance P) and varying concentrations of the unlabeled antagonist.

  • Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis:

    • Competitive Antagonism: A rightward shift in the agonist concentration-response curve is observed with no change in the maximal response. Schild analysis can be used to determine the pA2 value, a measure of antagonist potency.

    • Non-competitive Antagonism: A reduction in the maximal response of the agonist is observed. In the case of this compound, this would manifest as a decrease in the Bmax of the radioligand binding.

Functional Assays (Calcium Mobilization)

These assays measure the cellular response to receptor activation, providing insights into the functional consequences of antagonist binding.

Objective: To assess the ability of an antagonist to block the intracellular calcium increase induced by an NK1 receptor agonist.

General Protocol:

  • Cell Culture: Cells expressing the NK1 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: An NK1 receptor agonist (e.g., Substance P) is added to the cells.

  • Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified, and an IC50 value is determined.

Visualizing Mechanisms and Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the NK1 receptor signaling pathway and the distinct mechanisms of competitive and non-competitive antagonism.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R binds Gq Gq Protein NK1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases PKC PKC DAG->PKC activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Emesis) Ca_ER->Cellular_Response PKC->Cellular_Response

Figure 1. Simplified signaling pathway of the Neurokinin-1 (NK1) receptor.

Figure 2. Comparison of competitive and non-competitive antagonist binding to the NK1 receptor.

References

A Comparative Guide to CP 122721 and L-733,060 in Central Nervous System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely studied non-peptide neurokinin-1 (NK1) receptor antagonists, CP 122721 and L-733,060. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a key target in central nervous system (CNS) research due to its role in pain, inflammation, mood disorders, and emesis.[1][2] This document aims to offer an objective overview of their performance based on available experimental data, detailing their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.

Introduction to this compound and L-733,060

Both this compound and L-733,060 are potent and selective antagonists of the NK1 receptor, a G protein-coupled receptor (GPCR) that, upon binding Substance P, activates the Gαq protein signaling pathway.[1] This activation leads to a cascade of intracellular events, including the mobilization of calcium and the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).[3][4] By blocking this interaction, this compound and L-733,060 have shown potential therapeutic effects in various CNS-related conditions.

This compound , developed by Pfizer, is a trifluoromethoxy analog of CP-99,994.[1] It has been investigated in phase II clinical trials for the treatment of depression, emesis, and inflammatory diseases.[1]

L-733,060 , developed by Merck, is a piperidine (B6355638) ether-based compound derived from CP-99,994.[1] It has been extensively used as a research tool to explore the role of the NK1 receptor in various physiological and pathological processes, including neurogenic inflammation, traumatic brain injury, and cancer.[5][6]

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and L-733,060 from various in vitro and in vivo studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of the different experimental setups.

Table 1: In Vitro Affinity and Potency

ParameterThis compoundL-733,060Species/Cell LineReference
pIC50 (human NK1 receptor) 9.8-IM-9 cells[7][8]
IC50 (SP-induced excitation) 7 nM-Guinea pig locus coeruleus slices[7][9]
Estimated Affinity (SP-induced [Ca2+]i mobilization) -0.8 nMCHO cells (human NK1 receptor)[10]

Table 2: In Vivo Efficacy

ParameterThis compoundL-733,060Animal ModelRoute of AdministrationReference
ID50 (Capsaicin-induced plasma extravasation) 0.01 mg/kg212 ± 19 µg/kgGuinea pig (lung) / Rat (dura mater)p.o. / i.v.[7][10]
ID50 (Sar9, Met (O2)11-SP-induced locomotor activity) 0.2 mg/kg-Guinea pigp.o.[7]
Anxiolytic-like effects (Elevated Plus-Maze) Effective at 30 mg/kgEffective at 3-10 mg/kgGerbilp.o.[11]
Antidepressant-like effects (Forced Swim Test) EffectiveEffectiveGerbilNot specified[12]

Mechanism of Action and Signaling Pathway

This compound and L-733,060 exert their effects by competitively or non-competitively blocking the binding of Substance P to the NK1 receptor. CP-122,721 has been described as a non-competitive antagonist, producing an insurmountable blockade of the actions of SP.[7] The canonical signaling pathway initiated by Substance P binding to the NK1 receptor is depicted below.

NK1_Signaling_Pathway SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gαq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular release) IP3->Ca2 Induces PKC PKC DAG->PKC Activates Downstream Downstream Effects (e.g., Gene Transcription, Neuronal Excitability) Ca2->Downstream Contributes to MAPK MAPK (ERK1/2) PKC->MAPK Activates MAPK->Downstream Leads to

Caption: Substance P/NK1 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro: Substance P-Induced Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) triggered by Substance P binding to the NK1 receptor.[10][13]

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment & Measurement cluster_analysis Data Analysis A1 Culture CHO cells expressing human NK1 receptors A2 Seed cells into a black-walled, clear-bottom 96-well plate A1->A2 A3 Incubate overnight A2->A3 B1 Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution B2 Incubate cells with the dye in the dark at 37°C B1->B2 C1 Wash cells to remove excess dye C2 Add varying concentrations of This compound or L-733,060 C1->C2 C3 Incubate for a defined period C2->C3 C4 Add Substance P to stimulate the cells C3->C4 C5 Measure fluorescence intensity over time using a fluorescence plate reader C4->C5 D1 Calculate the inhibition of the Substance P-induced calcium response D2 Determine IC50 or affinity values D1->D2

Caption: Experimental Workflow for Calcium Mobilization Assay.

Methodology Details:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human NK1 receptor are cultured in appropriate media.

  • Plating: Cells are seeded in 96-well black, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated in the dark at 37°C for approximately 1 hour.

  • Compound Addition: After washing to remove extracellular dye, cells are incubated with varying concentrations of the antagonist (this compound or L-733,060) or vehicle.

  • Stimulation and Measurement: Substance P is added to the wells to induce calcium mobilization. The fluorescence intensity is measured immediately and continuously using a fluorescence microplate reader (e.g., FLIPR).

  • Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction of the Substance P-induced fluorescence signal. IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.

In Vivo: Neurogenic Plasma Extravasation

This model assesses the ability of an antagonist to block the increase in vascular permeability (plasma leakage) induced by the release of Substance P from sensory nerve endings.[7][10]

Plasma_Extravasation_Workflow cluster_prep Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Tissue Collection & Analysis cluster_result Result Calculation A1 Anesthetize animal (e.g., guinea pig or rat) A2 Administer this compound or L-733,060 (p.o. or i.v.) A1->A2 B1 Inject Evans Blue dye intravenously (marker for plasma extravasation) B2 Induce neurogenic inflammation (e.g., capsaicin (B1668287) administration or electrical nerve stimulation) B1->B2 B3 Allow for a circulation period B2->B3 C1 Perfuse the animal to remove intravascular Evans Blue C2 Dissect target tissue (e.g., lung, dura mater) C1->C2 C3 Extract Evans Blue from the tissue C2->C3 C4 Quantify the amount of extracted dye -spectrophotometrically C3->C4 D1 Calculate the percentage inhibition of plasma extravasation D2 Determine the ID50 value D1->D2

Caption: Workflow for Neurogenic Plasma Extravasation Assay.

Methodology Details:

  • Animal Preparation: Animals (e.g., guinea pigs or rats) are anesthetized. The test compound (this compound or L-733,060) or vehicle is administered orally (p.o.) or intravenously (i.v.).

  • Dye Injection: Evans Blue dye, which binds to plasma albumin, is injected intravenously.

  • Induction of Extravasation: Neurogenic inflammation is induced by administering an agent that releases Substance P from sensory nerves, such as capsaicin, or by electrical stimulation of relevant nerves (e.g., trigeminal ganglion for dura mater extravasation).

  • Tissue Collection: After a set time, the animal is euthanized, and the vascular system is perfused to remove the dye from circulation. The target tissue is then collected.

  • Quantification: The Evans Blue dye is extracted from the tissue (e.g., using formamide) and its concentration is measured spectrophotometrically.

  • Data Analysis: The amount of extravasated dye in the treated group is compared to the vehicle-treated group to calculate the percentage of inhibition. The ID50 (the dose required to inhibit the response by 50%) is then determined.

In Vivo: Gerbil Tail Suspension Test

This behavioral test is used to screen for potential antidepressant effects of compounds. A reduction in immobility time is indicative of an antidepressant-like effect.[14]

Methodology Details:

  • Animal and Apparatus: Gerbils are used due to the similarity of their NK1 receptor to the human receptor.[14] The apparatus consists of a box that allows the gerbil to be suspended by its tail without being able to touch any surfaces.

  • Procedure: The gerbil's tail is attached to a suspension bar using adhesive tape. The animal is suspended for a fixed period, typically 6 minutes.

  • Behavioral Scoring: The duration of immobility (defined as the absence of any movement except for respiration) is recorded by a trained observer or an automated tracking system.

  • Drug Administration: this compound, L-733,060, or a reference antidepressant is administered orally at various doses prior to the test.

  • Data Analysis: The immobility time of the drug-treated groups is compared to that of the vehicle-treated control group. A significant reduction in immobility time suggests an antidepressant-like effect. Locomotor activity is often assessed in a separate test to rule out confounding effects of general motor stimulation.[14]

Summary and Conclusion

Both this compound and L-733,060 are valuable pharmacological tools for investigating the role of the Substance P/NK1 receptor system in the CNS.

  • This compound demonstrates high affinity for the human NK1 receptor and potent in vivo activity in models of inflammation and CNS-related behaviors. Its characterization as a non-competitive antagonist suggests a potentially durable blockade of NK1 receptor function.

  • L-733,060 is also a potent NK1 receptor antagonist with demonstrated efficacy in models of neurogenic inflammation and neuroprotection. It has been widely used to elucidate the downstream consequences of NK1 receptor blockade.

The choice between these two compounds for a specific CNS study will depend on the research question, the desired mode of administration, and the specific animal model being used. The data and protocols presented in this guide are intended to assist researchers in making an informed decision and in designing robust experiments to further explore the therapeutic potential of NK1 receptor antagonism in CNS disorders.

References

A Comparative Benchmarking Guide: CP-122,721 Against Newer NK1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurokinin-1 (NK1) receptor antagonist CP-122,721 with newer agents in the same class. The information presented herein is compiled from various studies to offer a comprehensive overview of their relative potencies, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.

Introduction to NK1 Receptor Antagonism

The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, and its endogenous ligand, Substance P, are key players in a multitude of physiological and pathological processes, including pain transmission, inflammation, and emesis.[1] Consequently, the NK1 receptor has emerged as a significant therapeutic target for various conditions. The development of NK1 receptor antagonists has been a major focus in drug discovery, with early compounds like CP-122,721 paving the way for newer, clinically approved drugs such as aprepitant, netupitant, and rolapitant (B1662417).[2][3] This guide benchmarks the pharmacological profile of CP-122,721 against these more recent antagonists.

Comparative In Vitro Potency

The in vitro potency of NK1 receptor antagonists is a critical determinant of their therapeutic potential. This is typically assessed through binding affinity (Ki) and functional inhibition (IC50) assays.

AntagonistBinding Affinity (Ki) (nM)Functional Potency (IC50) (nM)Species/Cell Line
CP-122,721 pIC50 = 9.8 (approx. 0.16 nM)7Human (IM-9 cells) / Guinea Pig (locus ceruleus cells)
Aprepitant 0.12-Human
Netupitant 1.0-Human
Rolapitant 0.66-Human
Casopitant 0.16-Ferret

Note: Data is compiled from multiple sources and experimental conditions may vary.[4] The pIC50 value for CP-122,721 was converted to an approximate Ki value for comparison.

Comparative Pharmacokinetic Properties

The in vivo efficacy and dosing regimen of NK1 antagonists are heavily influenced by their pharmacokinetic properties, such as half-life and oral bioavailability.

AntagonistHalf-life (t1/2) (hours)Oral Bioavailability (%)Species
CP-122,721 2.2 - 3.1-Rat
Aprepitant 9 - 13~60-65Human
Netupitant ~90-Human
Rolapitant ~180-Human
Maropitant 4.03 - 7.7523.7 - 37.0Dog

Note: Pharmacokinetic parameters can vary significantly between species.[2][5][6][7]

NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by Substance P initiates a signaling cascade primarily through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.[1]

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC CellularResponse Cellular Responses Ca2->CellularResponse PKC->CellularResponse

Caption: NK1 Receptor Signaling Cascade.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines for key in vitro and in vivo assays used to characterize NK1 antagonists.

In Vitro Assays

1. NK1 Receptor Binding Assay

This assay determines the affinity of a compound for the NK1 receptor through competition with a radiolabeled ligand.

Receptor_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand Radioligand ([³H]-Substance P) Radioligand->Incubation Test_Compound Test Compound (e.g., CP-122,721) Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Scintillation Scintillation Counting of Bound Radioligand Filtration->Scintillation IC50_Calc IC₅₀ Calculation Scintillation->IC50_Calc Ki_Calc Ki Calculation IC50_Calc->Ki_Calc

Caption: Workflow for NK1 Receptor Binding Assay.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the NK1 receptor are isolated by homogenization and centrifugation.[1]

  • Competitive Binding: A fixed concentration of radiolabeled Substance P ([³H]-SP) is incubated with the cell membranes in the presence of varying concentrations of the test compound.[1]

  • Separation: The binding reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.[1]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[1]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.[1]

2. Functional Antagonism Assay (Calcium Mobilization)

This assay measures a compound's ability to block Substance P-induced intracellular calcium release, a key step in the NK1 signaling pathway.

Calcium_Mobilization_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture NK1-expressing cells Dye_Loading Load cells with Ca²⁺-sensitive dye Cell_Culture->Dye_Loading Antagonist_Incubation Incubate with Test Antagonist Dye_Loading->Antagonist_Incubation SP_Stimulation Stimulate with Substance P Antagonist_Incubation->SP_Stimulation Fluorescence_Measurement Measure Fluorescence (FLIPR) SP_Stimulation->Fluorescence_Measurement IC50_Determination Determine IC₅₀ for inhibition of Ca²⁺ signal Fluorescence_Measurement->IC50_Determination

Caption: Workflow for Calcium Mobilization Assay.

Methodology:

  • Cell Preparation: Cells stably expressing the human NK1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).[8]

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist.

  • Substance P Stimulation: The cells are then stimulated with a fixed concentration of Substance P to induce calcium release.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye using a fluorometric imaging plate reader (FLIPR).[9]

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the Substance P-induced calcium signal (IC50) is determined.

In Vivo Efficacy Models

Animal models are essential for evaluating the in vivo efficacy of NK1 antagonists in relevant physiological and pathological contexts.

1. Gerbil Foot Tapping (GFT) Model for CNS Activity

This model is used to assess the central activity of NK1 antagonists.

Methodology:

  • Animal Model: Gerbils are used as they exhibit a characteristic foot-tapping behavior in response to NK1 receptor agonists.

  • Drug Administration: The test antagonist (e.g., CP-122,721) is administered to the gerbils, typically via intraperitoneal injection.[9]

  • Behavioral Observation: At various time points after drug administration, the gerbils are observed for the frequency of foot tapping.[9]

  • Data Analysis: The ability of the antagonist to reduce or abolish the foot-tapping behavior is quantified to determine its in vivo efficacy and duration of action.[9]

2. Ferret Emesis Model

This model is a standard for evaluating the anti-emetic potential of NK1 antagonists.

Methodology:

  • Animal Model: Ferrets are used as they have a well-developed emetic reflex that is sensitive to NK1 receptor modulation.

  • Emetic Challenge: Emesis is induced by the administration of an emetogen, such as cisplatin (B142131) or morphine.

  • Antagonist Treatment: The test antagonist is administered prior to the emetic challenge.

  • Observation: The number of retching and vomiting episodes is recorded over a defined observation period.

  • Data Analysis: The percentage reduction in emetic episodes in the antagonist-treated group compared to a vehicle control group is calculated to determine anti-emetic efficacy.

Conclusion

CP-122,721 demonstrates high in vitro potency at the NK1 receptor, comparable to some of the newer, clinically successful antagonists. However, newer agents such as aprepitant, netupitant, and rolapitant have been optimized for improved pharmacokinetic properties, particularly longer half-lives, which allows for less frequent dosing in clinical settings. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel NK1 receptor antagonists. The use of standardized and well-characterized in vitro and in vivo models is critical for advancing the development of new therapeutics targeting the Substance P/NK1 receptor system.

References

Pharmacodynamic Showdown: A Comparative Guide to CP-122,721 and Aprepitant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacodynamic comparison of two prominent Neurokinin-1 (NK1) receptor antagonists: CP-122,721 and aprepitant (B1667566). By examining their binding affinities, mechanisms of action, and in vivo efficacy with supporting experimental data, this document aims to offer a clear and objective resource for researchers in the field.

At a Glance: Key Pharmacodynamic Parameters

The following table summarizes the core pharmacodynamic properties of CP-122,721 and aprepitant, offering a quantitative snapshot of their interaction with the NK1 receptor.

ParameterCP-122,721AprepitantReference
Binding Affinity (Human NK1 Receptor)
pIC509.8-[1][2][3]
IC50~0.16 nM (calculated from pIC50)0.1 nM[4]
Ki-0.575 nM[5]
Mechanism of Action Non-competitive AntagonistCompetitive Antagonist[3]
In Vivo Efficacy (ID50)
Capsaicin-Induced Plasma Extravasation (guinea pig, p.o.)0.01 mg/kgNot Reported[3]
Sar9, Met(O2)11-SP-Induced Locomotor Activity (guinea pig, p.o.)0.2 mg/kgNot Reported[3]

Delving Deeper: Mechanism of Action and In Vivo Efficacy

CP-122,721 and aprepitant, while both targeting the NK1 receptor, exhibit distinct mechanisms of action that influence their pharmacological profiles.

CP-122,721: A Non-Competitive Antagonist

CP-122,721 demonstrates a high-affinity interaction with the human NK1 receptor, with a pIC50 of 9.8.[1][2][3] Studies have shown that in the presence of CP-122,721, there is a reduction in the maximum binding (Bmax) of the natural ligand, Substance P, without a change in its binding affinity. This suggests that CP-122,721 does not compete directly with Substance P for the same binding site, a hallmark of non-competitive antagonism.[3] This insurmountable blockade is further supported by in vivo observations where CP-122,721 produced a rightward shift in the dose-response curve for Substance P-induced effects, accompanied by a decrease in the maximal response.[3]

Aprepitant: A Competitive Antagonist

Aprepitant is a selective, high-affinity competitive antagonist of the human NK1 receptor.[4] Its IC50 value for the human NK1 receptor is 0.1 nM, with a Ki of 0.575 nM.[4][5] As a competitive antagonist, aprepitant reversibly binds to the same site on the NK1 receptor as Substance P, thereby preventing the endogenous ligand from eliciting its biological effects. The efficacy of aprepitant can be overcome by increasing the concentration of Substance P.

In Vivo Efficacy: Preclinical Models

Direct comparative in vivo studies between CP-122,721 and aprepitant are limited. However, individual studies highlight their potent central nervous system activity.

CP-122,721 has shown potent in vivo activity in various models. For instance, it effectively blocked plasma extravasation induced by capsaicin (B1668287) in guinea pigs with an oral ID50 of 0.01 mg/kg.[3] It also antagonized locomotor activity induced by a Substance P agonist in guinea pigs with an oral ID50 of 0.2 mg/kg, indicating good brain penetration.[3]

Aprepitant has demonstrated efficacy in the gerbil foot tapping model, a behavioral assay used to assess central NK1 receptor blockade. It has also been shown to attenuate amphetamine and cocaine-induced conditioned place preference and locomotor activation in mice.[6]

Visualizing the Pathways and Processes

To better understand the context of these compounds' actions, the following diagrams illustrate the NK1 receptor signaling pathway and a general workflow for evaluating NK1 receptor antagonists.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Emesis) Ca2->Cellular_Response PKC->Cellular_Response CP122721 CP-122,721 (Non-competitive) CP122721->NK1R Allosteric Inhibition Aprepitant Aprepitant (Competitive) Aprepitant->NK1R Competitive Inhibition

NK1 Receptor Signaling Pathway and Antagonist Interaction.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy Binding_Assay NK1 Receptor Binding Assay (Determine Ki, IC50) Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine Mechanism of Action) Binding_Assay->Functional_Assay Animal_Model Select Animal Model (e.g., Ferret, Gerbil) Binding_Assay->Animal_Model Lead Compound Selection Emetic_Challenge Induce Emetic Challenge (e.g., Cisplatin) Animal_Model->Emetic_Challenge Behavioral_Assay Behavioral Assessment (e.g., Gerbil Foot Tapping) Animal_Model->Behavioral_Assay Data_Analysis Data Analysis (Determine ID50, Efficacy) Emetic_Challenge->Data_Analysis Behavioral_Assay->Data_Analysis

General Experimental Workflow for NK1 Antagonist Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the characterization of NK1 receptor antagonists.

NK1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki, IC50) of a test compound for the NK1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human NK1 receptor (e.g., IM-9 or CHO cells).

  • Radioligand: [³H]-Substance P or [¹²⁵I]-Bolton Hunter labeled Substance P.

  • Test compounds (CP-122,721, aprepitant) at various concentrations.

  • Non-specific binding control: High concentration of unlabeled Substance P.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, or unlabeled Substance P for non-specific binding) are incubated together in the assay buffer. Incubation is typically carried out at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Cisplatin-Induced Emesis in Ferrets

Objective: To evaluate the in vivo anti-emetic efficacy of a test compound.

Animals: Male ferrets.

Procedure:

  • Acclimatization: Animals are acclimated to the experimental conditions.

  • Drug Administration: Test compounds (e.g., CP-122,721 or aprepitant) or vehicle are administered via the desired route (e.g., oral, intravenous) at a specific time before the emetic challenge.

  • Emetic Challenge: Cisplatin (e.g., 5-10 mg/kg) is administered intravenously to induce emesis.

  • Observation: Animals are observed for a defined period (e.g., 4-24 hours), and the number of retches and vomits are recorded.

  • Data Analysis: The anti-emetic efficacy is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group. The ID50 value (the dose of the drug that inhibits the emetic response by 50%) can be calculated.

Gerbil Foot Tapping Model

Objective: To assess the central NK1 receptor antagonist activity of a test compound.

Animals: Male Mongolian gerbils.

Procedure:

  • Drug Administration: The test compound or vehicle is administered systemically (e.g., intraperitoneally or orally).

  • Agonist Challenge: After a predetermined time, a central NK1 receptor agonist (e.g., GR73632) is administered intracerebroventricularly, or foot tapping is induced by a footshock.

  • Behavioral Observation: The animals are placed in an observation chamber, and the number of hind-foot taps (B36270) is counted for a specific duration.

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced or shock-induced foot tapping is quantified, and an ID50 value can be determined.

Differentiating Competitive vs. Non-Competitive Antagonism

The distinction between competitive and non-competitive antagonism is fundamental to understanding a drug's interaction with its target.

  • Competitive Antagonism (e.g., Aprepitant): A competitive antagonist binds to the same site as the agonist in a reversible manner. This results in a parallel rightward shift of the agonist's dose-response curve with no change in the maximum response. The effects of a competitive antagonist can be overcome by increasing the concentration of the agonist.

  • Non-Competitive Antagonism (e.g., CP-122,721): A non-competitive antagonist binds to a different site on the receptor (an allosteric site) or binds irreversibly to the agonist binding site. This type of antagonism reduces the maximal response to the agonist and may or may not cause a rightward shift in the dose-response curve. The effects of a pure non-competitive antagonist cannot be overcome by increasing the agonist concentration. Schild regression analysis, where the log (dose ratio - 1) is plotted against the log of the antagonist concentration, can help differentiate between these mechanisms. A slope of 1 is indicative of competitive antagonism, while a slope different from 1 suggests a non-competitive or more complex interaction.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of CP 122721

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is paramount for laboratory safety and environmental protection. This document provides immediate, essential safety and logistical information for the proper disposal of CP 122721. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on general best practices for the disposal of research-grade chemical and pharmaceutical waste and should be implemented in accordance with institutional and local regulations.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) and Safety Recommendations

PPE CategoryRecommendation
Eye and Face Protection Chemical safety goggles or a face shield must be worn to protect against splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) are required.
Body Protection A laboratory coat is essential to protect personal clothing. For larger quantities or potential for splashing, a chemical-resistant apron should be used.
Respiratory Protection All handling of this compound, especially in solid form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

II. Waste Segregation and Containment

Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal.[3] Waste containing this compound should never be mixed with incompatible materials.

Table 2: Waste Segregation and Container Guidelines

Waste TypeContainer RequirementsLabeling Information
Solid Waste (e.g., contaminated gloves, weigh paper, absorbent pads)A designated, sealable, and chemically resistant container clearly marked for solid chemical waste.[1]"Hazardous Waste," "Solid Chemical Waste," and a list of all chemical constituents, including "this compound."
Liquid Waste (e.g., solutions containing this compound, solvent rinses)A designated, sealable, and chemically resistant container (e.g., glass or polyethylene) with a secure cap.[4]"Hazardous Waste," "Liquid Chemical Waste," and a list of all chemical constituents with their approximate percentages (e.g., "this compound in [Solvent Name]"). The container should also be marked with the appropriate hazard class (e.g., "Flammable" if a flammable solvent is used).
Sharps Waste (e.g., contaminated needles, Pasteur pipettes)A puncture-resistant sharps container.[5]"Hazardous Waste," "Sharps," and a list of chemical contaminants, including "this compound."
Empty Containers The original container of this compound.If the container is to be disposed of, it must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[6] The empty, rinsed container should be defaced of its original label and disposed of according to institutional guidelines.

III. Disposal Procedure

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.[5][7] Under no circumstances should this compound or its solutions be disposed of down the drain. [8][9]

Experimental Protocol for Waste Collection:

  • Preparation: Don the appropriate PPE as outlined in Table 1 and perform all operations within a chemical fume hood.

  • Waste Segregation: Segregate waste into the appropriate categories (solid, liquid, sharps) as it is generated, using the designated and properly labeled waste containers from Table 2.

  • Container Management: Keep all waste containers securely closed except when adding waste.[4] Do not overfill containers.

  • Storage: Store waste containers in a designated satellite accumulation area that is away from general laboratory traffic and incompatible chemicals.[4]

  • Waste Pickup: Once a waste container is full, or in accordance with your institution's policies, arrange for a hazardous waste pickup with your EH&S department.

IV. Spill Management

In the event of a spill, the following protocol should be followed:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Clean: Clean the spill area, and collect all contaminated materials (absorbent pads, PPE, etc.) as hazardous solid waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department.[1]

V. Logical Workflow for Disposal

cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal start Start: Generation of this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Pipettes) waste_type->sharps_waste Sharps solid_container Place in Labeled 'Solid Hazardous Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Liquid Hazardous Waste' Container liquid_waste->liquid_container sharps_container Place in Labeled 'Sharps Hazardous Waste' Container sharps_waste->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange for EH&S Waste Pickup storage->ehs_pickup end_disposal End: Compliant Disposal ehs_pickup->end_disposal

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This document provides general guidance for the proper disposal of this compound in a laboratory setting based on established best practices for chemical waste management. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer for definitive hazard information and disposal procedures. All disposal activities must comply with local, state, and federal regulations, as well as your institution's specific policies.

References

Essential Safety and Handling Guidance for CP 122721

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for CP 122721 is not publicly available. This guidance is based on best practices for handling potent, bioactive research compounds and information regarding the pharmacological class of neurokinin-1 (NK1) receptor antagonists. A thorough risk assessment should be conducted by researchers prior to handling this compound.

This compound is a high-affinity, non-peptide antagonist of the neurokinin NK1 receptor, exhibiting anxiolytic and antidepressant-like effects.[1][2] As a potent, biologically active molecule, careful handling is imperative to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial when handling potent compounds like this compound, especially when dealing with the powdered form which has a high risk of aerosolization.

Activity Recommended PPE Rationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator. - Disposable solid-front lab coat with tight-fitting cuffs. - Double nitrile gloves. - Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of the potent powder. Full respiratory protection and double gloving provide essential barriers against exposure.
Solution Preparation - Chemical fume hood. - Lab coat. - Safety glasses with side shields. - Single pair of nitrile gloves.Reduced risk of aerosolization compared to handling powder, but potential for splashes and skin contact remains. Engineering controls like a fume hood are primary.
General Laboratory Operations - Lab coat. - Safety glasses. - Nitrile gloves.Standard laboratory practice to protect against incidental contact.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for safely handling this compound from receipt to disposal.

1. Compound Reception and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the compound into the laboratory's chemical inventory.

  • Store at -20°C as recommended.[1]

2. Preparation for Handling:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or a glove box, especially for weighing the solid form.

  • Ensure all necessary PPE is available and in good condition.

  • Prepare all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) within the designated handling area to minimize movement of the compound.

3. Weighing and Solution Preparation:

  • Solid Form:

    • Don the appropriate PPE for handling potent powders.

    • Carefully open the container inside a certified chemical fume hood or glove box.

    • Use a dedicated, clean spatula to weigh the desired amount of this compound onto a weigh boat.

    • Close the primary container tightly.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed compound. This compound is soluble to 100 mM in water and DMSO.[1]

    • Gently swirl or vortex to dissolve. Avoid sonication which may create aerosols.

    • Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

4. Experimental Use:

  • When using the prepared solution, continue to wear standard laboratory PPE (lab coat, gloves, safety glasses).

  • Handle all solutions containing this compound within a fume hood if there is a risk of aerosol generation.

5. Decontamination:

  • Wipe down the work area (fume hood, benchtop) with an appropriate cleaning agent after handling is complete.

  • Decontaminate all non-disposable equipment that came into contact with this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Stream Disposal Procedure
Unused this compound (Solid or Solution) - Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. - Do not pour down the drain. - Ensure the waste container is clearly labeled with the chemical name.
Contaminated Labware (e.g., pipette tips, vials, tubes) - Collect in a designated, puncture-resistant container lined with a plastic bag. - Label as "Hazardous Waste" with the name of the compound. - Dispose of through your institution's EHS office.
Contaminated PPE (e.g., gloves, disposable lab coat) - Carefully doff PPE to avoid self-contamination. - Place in a sealed bag labeled as hazardous waste. - Dispose of through your institution's EHS office.

Experimental Workflow for Handling Potent Compounds

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal reception Receive & Inspect Compound storage Log & Store at -20°C reception->storage prep_area Prepare Handling Area (Fume Hood) storage->prep_area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CP 122721
Reactant of Route 2
Reactant of Route 2
CP 122721

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.